molecular formula C5H2O5 B025663 Croconic acid CAS No. 488-86-8

Croconic acid

Cat. No.: B025663
CAS No.: 488-86-8
M. Wt: 142.07 g/mol
InChI Key: RBSLJAJQOVYTRQ-UHFFFAOYSA-N
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Description

Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. This compound forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. This compound is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.

Properties

IUPAC Name

4,5-dihydroxycyclopent-4-ene-1,2,3-trione
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InChI

InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBSLJAJQOVYTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20878763
Record name Croconic acid
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Molecular Weight

142.07 g/mol
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CAS No.

488-86-8
Record name Croconic acid
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Record name Croconic acid
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Record name Croconic acid
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Record name Croconic Acid
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Record name CROCONIC ACID
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Foundational & Exploratory

The Molecular Architecture of Croconic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croconic acid (C₅H₂O₅), a fascinating oxocarbon acid, has garnered significant attention for its unique molecular structure and intriguing solid-state properties, including ferroelectricity. This technical guide provides an in-depth exploration of the molecular structure of this compound, offering a valuable resource for researchers in materials science, chemistry, and drug development. This document details its structural parameters, experimental characterization protocols, and a key reaction pathway, presenting a comprehensive overview for advanced scientific applications.

Molecular Structure and Properties

This compound, systematically named 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, is a cyclic compound featuring a five-membered carbon ring.[1] The molecule is characterized by the presence of two hydroxyl (-OH) groups attached to the double-bonded carbons and three ketone (C=O) groups on the remaining saturated carbons.[1] This arrangement of functional groups is responsible for its acidic nature and its ability to form extensive hydrogen-bonding networks in the solid state.

In its crystalline form, this compound exhibits a unique layered structure, with molecules organizing into pleated sheets held together by strong intermolecular hydrogen bonds.[1] This ordered arrangement gives rise to its notable ferroelectric properties, a phenomenon where the material exhibits a spontaneous electric polarization that can be reversed by an external electric field.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pca2₁[2]. The unit cell parameters and other crystallographic data are summarized in the table below.

Parameter Value
CCDC Number147324
Empirical formulaC₅H₂O₅
Formula weight142.07
Crystal systemOrthorhombic
Space groupPca2₁
a (Å)8.715(2)
b (Å)5.171(1)
c (Å)10.958(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)493.5(2)
Z4
Calculated density (g/cm³)1.912
Bond Lengths and Angles

The precise bond lengths and angles within the this compound molecule have been determined from its crystal structure. These parameters provide critical insights into the electronic distribution and bonding characteristics of the molecule.

Bond Length (Å) Angle Degrees (°)
C1-C21.465(3)O1-C1-C5129.5(2)
C2-C31.529(3)O1-C1-C2128.5(2)
C3-C41.530(3)C5-C1-C2102.0(2)
C4-C51.464(3)O2-C2-C3128.8(2)
C1-C51.365(3)O2-C2-C1129.2(2)
C1-O11.222(2)C3-C2-C1101.9(2)
C2-O21.222(2)O3-C3-C4123.6(2)
C3-O31.221(2)O3-C3-C2123.5(2)
C4-O41.320(2)C4-C3-C2112.8(2)
C5-O51.321(2)O4-C4-C5124.9(2)
O4-H40.82(3)O4-C4-C3112.9(2)
O5-H50.82(3)C5-C4-C3108.9(2)
O5-C5-C1125.0(2)
O5-C5-C4112.8(2)
C1-C5-C4109.2(2)
C4-O4-H4109(2)
C5-O5-H5109(2)

Data extracted from the Cambridge Crystallographic Data Centre (CCDC) deposition 147324.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor. A detailed, step-by-step protocol is provided below.

Materials:

  • 2-Cyclopentene-1,4-dione

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water (deionized)

  • Ice

  • Three-neck round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Prepare a solution of 108 g of sodium hydroxide in 300 ml of water in a three-neck flask equipped with a stirrer and an ice bath.

  • While stirring and cooling, add 14.4 g of 2-cyclopentene-1,4-dione to the NaOH solution.[3]

  • Add 144 g of bromine dropwise over 40 minutes, maintaining the internal temperature between 10 and 20°C.[3]

  • After the addition is complete, remove the ice bath and continue stirring for 1 hour.[3]

  • Lower the internal temperature to 5°C using an ice bath and pass 110 g of hydrogen chloride gas into the solution.[3]

  • Separate the precipitated crystals by filtration.

  • Concentrate the filtrate using a rotary evaporator.[3]

  • Dissolve the residue in 100 ml of methanol, filter the solution, and concentrate the filtrate again using a rotary evaporator.[3]

  • Recrystallize the resulting residue from water to obtain pure this compound.[3]

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of this compound.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal of this compound (typically 0.1-0.3 mm in each dimension) under a polarizing microscope.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.[4]

  • Data Collection:

    • Center the crystal in the X-ray beam.[4]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

    • Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.[4]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Process the collected data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5]

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

    • Record the FTIR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector.

Procedure:

  • Sample Preparation:

    • Place a small amount of crystalline this compound on a microscope slide or in a sample holder. No special sample preparation is typically required for solid samples.

  • Data Acquisition:

    • Focus the laser beam onto the sample using the microscope objective.

    • Acquire the Raman spectrum by collecting the inelastically scattered light. The spectral range and acquisition time will depend on the instrument and sample.

    • The Raman spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the this compound molecule.

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve 50-100 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.[6]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Reaction Pathway Visualization

This compound can undergo photo-oxidation, particularly in acidic media, to yield oxalic acid and mesoxalic acid.[7] This process is initiated by photoexcitation and involves the presence of dioxygen.

Photo_Oxidation_of_Croconic_Acid Croconic_Acid This compound (C₅H₂O₅) Photoexcitation Photoexcitation (hν) Croconic_Acid->Photoexcitation Light Absorption Excited_State Excited State Photoexcitation->Excited_State Oxidation_Products Oxidation Products Excited_State->Oxidation_Products Reaction with O₂ Dioxygen Dioxygen (O₂) Dioxygen->Oxidation_Products Oxalic_Acid Oxalic Acid Oxidation_Products->Oxalic_Acid yields Mesoxalic_Acid Mesoxalic Acid Oxidation_Products->Mesoxalic_Acid yields

Photo-oxidation pathway of this compound.

Conclusion

The molecular structure of this compound presents a compelling case study in the interplay of covalent bonding, hydrogen bonding, and crystal packing. The detailed structural data and experimental protocols provided in this guide offer a solid foundation for further research into its unique properties and potential applications. From the design of novel ferroelectric materials to its use as a building block in organic synthesis, a thorough understanding of this compound's molecular architecture is paramount for advancing scientific discovery in multiple disciplines.

References

The Dawn of Organic Ferroelectricity: A Technical Guide to Croconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Properties, and Experimental Investigation of a Groundbreaking Organic Ferroelectric Material

For Researchers, Scientists, and Drug Development Professionals

The discovery of ferroelectricity in croconic acid in 2010 marked a significant milestone in materials science, demonstrating that a simple, hydrogen-bonded organic molecule can exhibit robust ferroelectric properties comparable to conventional inorganic perovskites. This finding has opened new avenues for the development of flexible, lightweight, and biocompatible electronic devices. This technical guide provides a comprehensive overview of the core scientific principles underlying the ferroelectricity of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

The Discovery and Mechanism of Ferroelectricity in this compound

In 2010, a team of researchers led by Sachio Horiuchi at the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, in collaboration with the University of Tokyo and the Japan Science and Technology Agency (JST), reported the discovery of ferroelectricity in single crystals of this compound (C₅H₂O₅) at room temperature.[1] This was a landmark achievement, as previous organic ferroelectrics were typically polymers or multi-component systems with significantly lower polarization values.

The ferroelectricity in this compound originates from a unique proton transfer mechanism within its crystal structure. The molecules are arranged in pleated sheets, forming hydrogen-bonded chains. The application of an external electric field induces a collective transfer of protons along these hydrogen bonds, leading to a reversal of the molecule's dipole moment. This proton tautomerism, a shift in the position of a proton, is coupled with a rearrangement of the π-electron system within the five-membered carbon ring, resulting in a large spontaneous polarization.[2][3]

Figure 1: Proton transfer mechanism in this compound.

Quantitative Ferroelectric Properties

This compound exhibits impressive ferroelectric properties, particularly its high spontaneous polarization, which is comparable to some inorganic ferroelectric materials. The key quantitative data are summarized in the table below.

PropertySymbolValueUnitsNotes
Spontaneous PolarizationPs~20 - 30µC/cm²The range reflects variations in crystal quality and measurement conditions.[1][3]
Remanent PolarizationPr~20 - 30µC/cm²
Coercive FieldEc~7.5 - 15kV/cm[1]
Curie TemperatureTc> 400KThe exact temperature is difficult to determine as the crystal decomposes before the transition.[4]
Molecular Dipole Momentµ9 - 10DIn dioxane solution.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the ferroelectric properties of this compound.

Synthesis of Single Crystals

High-quality single crystals are essential for accurate characterization.

Protocol:

  • Solution Preparation: Prepare a saturated aqueous solution of this compound.

  • Slow Evaporation: Allow the solution to evaporate slowly at a constant temperature (e.g., 30 °C) in a controlled environment to promote the growth of large, well-formed crystals.

  • Crystal Harvesting: Carefully harvest the crystals from the solution.

Polarization-Electric Field (P-E) Hysteresis Loop Measurement

The P-E hysteresis loop is the definitive proof of ferroelectricity. It is measured using a Sawyer-Tower circuit.

Sawyer_Tower_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure waveform_gen Waveform Generator hv_amp High-Voltage Amplifier waveform_gen->hv_amp Input Signal sample This compound Crystal (with electrodes) hv_amp->sample High Voltage sense_cap Sense Capacitor (C_s) sample->sense_cap scope Oscilloscope sample->scope X-channel (V_x) sense_cap->scope Y-channel (V_y) apply_voltage Apply triangular waveform (e.g., 1-100 Hz) measure_vx Measure voltage across sample (V_x) apply_voltage->measure_vx measure_vy Measure voltage across C_s (V_y) apply_voltage->measure_vy calculate_e Calculate Electric Field, E = V_x / d measure_vx->calculate_e calculate_p Calculate Polarization, P = (C_s * V_y) / A measure_vy->calculate_p plot_pe Plot P vs. E calculate_p->plot_pe calculate_e->plot_pe

Figure 2: Workflow for P-E hysteresis measurement.

Detailed Methodology:

  • Sample Preparation:

    • Select a thin, plate-like single crystal of this compound.

    • Deposit parallel plate electrodes (e.g., gold or silver paste) on opposite faces of the crystal. The faces should be perpendicular to the polar axis.

  • Circuit Assembly:

    • Construct a Sawyer-Tower circuit.

    • Connect a waveform generator to a high-voltage amplifier.

    • Connect the output of the amplifier to the this compound sample in series with a linear sense capacitor (Cs). The capacitance of Cs should be much larger than that of the sample.

  • Measurement:

    • Apply a triangular or sinusoidal AC voltage from the waveform generator. The frequency can be varied (e.g., 1 Hz to 1 kHz).

    • Connect the voltage across the sample to the X-channel of an oscilloscope and the voltage across the sense capacitor to the Y-channel.

    • The oscilloscope will display the P-E hysteresis loop. The polarization (P) is proportional to the voltage across the sense capacitor, and the electric field (E) is the voltage across the sample divided by its thickness.

Dielectric Constant Measurement

The dielectric constant is measured as a function of temperature to identify the ferroelectric phase transition (Curie temperature).

Dielectric_Measurement_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure lcr_meter LCR Meter sample_holder Temperature-Controlled Sample Holder lcr_meter->sample_holder cryostat Cryostat/Furnace sample_holder->cryostat temp_controller Temperature Controller cryostat->temp_controller temp_controller->lcr_meter Data Logging mount_sample Mount electroded sample in holder set_temp Set and stabilize temperature mount_sample->set_temp measure_c Measure capacitance (C) and loss tangent (tan δ) at various frequencies set_temp->measure_c ramp_temp Ramp temperature to next setpoint measure_c->ramp_temp calculate_epsilon Calculate dielectric constant (ε') measure_c->calculate_epsilon ramp_temp->set_temp plot_epsilon Plot ε' vs. Temperature calculate_epsilon->plot_epsilon

Figure 3: Workflow for dielectric constant measurement.

Detailed Methodology:

  • Sample Preparation: Prepare an electroded single crystal as for the P-E measurement.

  • Experimental Setup:

    • Place the sample in a temperature-controlled sample holder connected to a cryostat or furnace.

    • Connect the sample holder to an LCR meter.

  • Measurement:

    • Measure the capacitance (C) and dielectric loss (tan δ) of the sample at a fixed frequency (e.g., 1 kHz, 10 kHz, 100 kHz) as the temperature is slowly ramped (e.g., 1-2 K/min).

    • The dielectric constant (ε') can be calculated from the capacitance, the electrode area (A), and the sample thickness (d) using the formula for a parallel plate capacitor: C = ε'ε₀A/d, where ε₀ is the permittivity of free space.

    • A peak in the dielectric constant versus temperature plot indicates the Curie temperature.

Single Crystal Neutron Diffraction

Neutron diffraction is crucial for precisely locating the hydrogen atoms and confirming the proton transfer mechanism.

Neutron_Diffraction_Workflow cluster_setup Experimental Setup cluster_procedure Data Collection & Analysis neutron_source Neutron Source monochromator Monochromator neutron_source->monochromator sample This compound Single Crystal (on goniometer) monochromator->sample detector Neutron Detector sample->detector mount_crystal Mount crystal on goniometer in cryostat/furnace collect_data Collect diffraction data at various temperatures mount_crystal->collect_data process_data Index and integrate reflections collect_data->process_data solve_structure Solve crystal structure process_data->solve_structure refine_structure Refine atomic positions, especially hydrogen atoms solve_structure->refine_structure analyze_hbonds Analyze hydrogen bond geometries refine_structure->analyze_hbonds

Figure 4: Workflow for single crystal neutron diffraction.

Detailed Methodology:

  • Crystal Preparation: A large, high-quality single crystal of this compound is required. Deuteration of the sample can improve the signal-to-noise ratio.

  • Data Collection:

    • Mount the crystal on a goniometer in a neutron diffractometer.

    • Cool or heat the crystal to the desired temperature.

    • Collect a series of diffraction patterns at different crystal orientations.

  • Data Analysis:

    • Process the raw data to obtain a list of reflection intensities.

    • Solve the crystal structure using standard crystallographic software.

    • Refine the atomic positions, paying special attention to the positions of the hydrogen/deuterium atoms to determine the nature of the hydrogen bonds.

Piezoresponse Force Microscopy (PFM)

PFM is a powerful technique for imaging ferroelectric domains and measuring local ferroelectric properties at the nanoscale.

PFM_Workflow cluster_setup Experimental Setup cluster_procedure Imaging & Spectroscopy afm Atomic Force Microscope conductive_tip Conductive Tip afm->conductive_tip sample This compound Thin Film on conductive substrate conductive_tip->sample lock_in Lock-in Amplifier conductive_tip->lock_in AC & DC Voltage sample->lock_in lock_in->afm Amplitude & Phase Signals scan_surface Scan tip across surface in contact mode apply_ac Apply AC voltage to tip scan_surface->apply_ac spectroscopy Apply DC voltage ramp and measure local hysteresis loop scan_surface->spectroscopy detect_response Detect cantilever deflection at AC frequency apply_ac->detect_response generate_images Generate amplitude and phase images detect_response->generate_images

Figure 5: Workflow for Piezoresponse Force Microscopy.

Detailed Methodology:

  • Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., gold-coated silicon).

  • PFM Imaging:

    • A conductive AFM tip is brought into contact with the surface of the film.

    • An AC voltage is applied between the tip and the substrate.

    • The cantilever's deflection in response to the piezoelectric vibrations of the film is detected by a lock-in amplifier.

    • By scanning the tip across the surface, maps of the amplitude and phase of the piezoresponse are generated, which correspond to the magnitude and direction of the local polarization, respectively.

  • Switching Spectroscopy PFM (SS-PFM):

    • The tip is held at a fixed location, and a DC voltage is swept to locally switch the polarization.

    • The piezoresponse is measured as a function of the DC voltage, yielding a local P-E hysteresis loop.

Conclusion and Future Outlook

The discovery of robust ferroelectricity in this compound has fundamentally changed the landscape of organic electronics. Its high polarization, low coercive field, and simple molecular structure make it a promising candidate for a new generation of ferroelectric devices, including non-volatile memories, sensors, and actuators. The detailed experimental protocols provided in this guide offer a starting point for researchers and professionals to explore and harness the potential of this remarkable material. Further research into optimizing crystal growth, understanding the role of defects, and exploring chemical modifications to tune its properties will undoubtedly lead to exciting advancements in the field of organic ferroelectrics.

References

Unveiling the Precise Architecture of Croconic Acid: A Technical Guide to its Crystal Structure and Space Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's solid-state structure is paramount for predicting its behavior and potential applications. This technical guide provides a comprehensive analysis of the crystal structure and space group of croconic acid, a compound of significant interest due to its ferroelectric properties.

This compound (C₅H₂O₅) is a fascinating organic molecule that exhibits strong hydrogen bonding, leading to a unique and ordered crystalline arrangement. Its crystal structure has been a subject of considerable research, revealing a non-centrosymmetric orthorhombic system. This guide summarizes the key crystallographic data and outlines the experimental procedures used to elucidate this structure.

Crystallographic Data Summary

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. These values provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal lattice.

ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions
a8.7108 Å
b5.1683 Å
c10.9562 Å
α, β, γ90°
Volume of Unit Cell 492.5 ų
Z (molecules per unit cell) 4
Calculated Density 1.91 g/cm³

Experimental Protocols

The determination of the crystal structure of this compound involves two critical experimental stages: the growth of high-quality single crystals and the subsequent analysis using X-ray diffraction.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction are typically grown using the slow evaporation method. The general procedure is as follows:

  • Solution Preparation: A saturated or near-saturated solution of this compound is prepared in a suitable solvent, commonly a mixture of water and ethanol.

  • Evaporation: The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent over a period of several days to weeks.

  • Crystal Formation: As the solvent evaporates, the concentration of this compound increases, leading to the formation of well-defined, yellow, plate-like or prismatic single crystals.

Single-Crystal X-ray Diffraction

The precise arrangement of atoms within the this compound crystal is determined using single-crystal X-ray diffraction. The methodology involves the following steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.

Visualizing the Structural Determination Workflow

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the molecular level to the final crystallographic data.

G Logical Flow from Molecule to Crystal Structure Determination cluster_molecule Molecular Level cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis cluster_data Crystallographic Data A This compound Molecule (C₅H₂O₅) B Crystallization (Slow Evaporation) A->B C Single Crystal X-ray Diffraction B->C D Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Crystal System & Space Group (Orthorhombic, Pca2₁) E->F G Unit Cell Parameters (a, b, c, α, β, γ) E->G H Atomic Coordinates E->H G Experimental Workflow for Crystal Structure Determination A Prepare Saturated Solution of this compound B Slow Evaporation of Solvent A->B C Harvest High-Quality Single Crystals B->C D Mount Crystal on Goniometer C->D E X-ray Data Collection (Diffractometer) D->E F Process Diffraction Data E->F G Solve Crystal Structure (Direct/Patterson Methods) F->G H Refine Atomic Positions G->H I Final Crystallographic Model H->I

The Croconate Anion: A Technical Guide to its Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The croconate anion (C₅O₅²⁻), a member of the oxocarbon family, has garnered significant scientific interest due to its unique electronic properties stemming from its aromaticity and highly symmetric, planar structure. This technical guide provides an in-depth analysis of the electronic characteristics of the croconate anion, detailing its molecular structure, conductivity, and redox behavior. Furthermore, this document outlines key experimental protocols for its characterization and explores its potential applications, particularly in the realm of materials science and drug development.

Electronic and Structural Properties

The defining feature of the croconate anion is its cyclic, planar five-membered ring composed of five carbon-oxygen units. The delocalization of π-electrons across this ring system, fulfilling Hückel's rule for aromaticity, imparts significant stability to the anion.[1] This electron delocalization results in uniform carbon-carbon and carbon-oxygen bond lengths, a key characteristic confirmed by X-ray crystallography.

Aromaticity and Stability

The croconate anion is derived from croconic acid through the loss of two protons.[1] The resulting dianion possesses a highly symmetric D₅h point group in its isolated state. This symmetry, coupled with its aromatic nature, contributes to its remarkable stability. The π-electron delocalization is not only confined to the ring but also extends to the exocyclic oxygen atoms, creating a highly conjugated system. This extensive conjugation is responsible for many of its unique electronic and optical properties.

Conductivity

Croconate-based materials have demonstrated semiconducting, photoconducting, and proton-conducting properties. The conductivity is largely attributed to the π-π stacking of the planar anions in the solid state, which facilitates charge transport. The formation of coordination polymers with various metal ions can further enhance the electrical conductivity by providing organized pathways for charge carriers. The electrical conductivity of materials such as potassium croconate is a key area of research for their application in electronic devices.

Redox Properties

The croconate anion can participate in redox reactions, a property that is being explored for applications in energy storage and catalysis. The electron-rich nature of the anion allows it to act as an electron donor in certain contexts. Understanding the redox potential of the croconate anion is crucial for designing new functional materials and for elucidating its potential roles in biological systems where electron transfer processes are fundamental.

Quantitative Data

The following tables summarize key quantitative data related to the electronic and structural properties of the croconate anion and its common salt, potassium croconate dihydrate.

Table 1: Crystallographic Data for Potassium Croconate Dihydrate (K₂C₅O₅·2H₂O)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.30
b (Å)13.54
c (Å)7.989
β (°)92.2
Interplanar separation (Å)3.30

Data sourced from single-crystal X-ray diffraction studies.[2][3]

Table 2: Selected Bond Lengths and Angles for the Croconate Anion

Bond/AngleAverage Value
C-C Bond Length (Å)~1.46
C-O Bond Length (Å)~1.25
C-C-C Bond Angle (°)~108
O-C-C Bond Angle (°)~126

Values are averaged from crystallographic data and may vary slightly depending on the counter-ion and crystal packing.

Table 3: Spectroscopic Data for the Croconate Anion

Spectroscopic TechniqueKey Absorptions/EmissionsAssignment
Infrared (IR) Spectroscopy~1500-1600 cm⁻¹C=C and C=O stretching modes
Raman SpectroscopyStrong peak around 1450 cm⁻¹Symmetric C-C stretching mode
UV-Vis Spectroscopy~363 nm (in aqueous solution)π → π* transition

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the croconate anion's electronic properties. Below are outlines of key experimental protocols.

Synthesis of Potassium Croconate

A common method for the synthesis of potassium croconate involves the reaction of this compound with a potassium base.

Protocol:

  • Dissolve this compound in deionized water.

  • Slowly add a stoichiometric amount of potassium hydroxide (B78521) or potassium carbonate solution while stirring.

  • Continue stirring until the reaction is complete, indicated by a color change and cessation of gas evolution (if carbonate is used).

  • The resulting solution is then concentrated by slow evaporation.

  • Crystals of potassium croconate dihydrate will form upon cooling and can be collected by filtration.[4]

Single-Crystal X-ray Diffraction

This technique is essential for determining the precise molecular structure and crystal packing of croconate salts.

Protocol:

  • Mount a suitable single crystal of a croconate salt on a goniometer head.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

  • Center the crystal in the X-ray beam of a diffractometer.

  • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Electrical Conductivity Measurement

The four-probe method is a standard technique for measuring the electrical conductivity of single crystals to minimize contact resistance.

Protocol:

  • Select a well-formed single crystal of the croconate salt.

  • Attach four fine gold or platinum wires to the crystal in a linear, equidistant arrangement using conductive silver or carbon paste.

  • Pass a constant current through the outer two probes.

  • Measure the voltage drop across the inner two probes using a high-impedance voltmeter.

  • Calculate the resistance from the measured current and voltage.

  • The conductivity (σ) can then be calculated using the formula σ = (I/V) * (L/A), where L is the distance between the inner probes and A is the cross-sectional area of the crystal.

Cyclic Voltammetry

Cyclic voltammetry is used to investigate the redox properties of the croconate anion.

Protocol:

  • Prepare an aqueous solution of a croconate salt (e.g., potassium croconate) with a supporting electrolyte (e.g., KCl) to ensure conductivity.

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.

  • Scan the potential of the working electrode linearly from an initial potential to a switching potential and then back to the initial potential.

  • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Analyze the voltammogram for the positions and shapes of the oxidation and reduction peaks to determine redox potentials and assess the reversibility of the electron transfer processes.[5][6][7]

Visualization of Key Concepts

Molecular Structure and Resonance

The delocalization of electrons in the croconate anion can be represented by several resonance structures, which contribute to its overall stability and electronic properties.

croconate_resonance cluster_resonance Resonance Structures of the Croconate Anion cluster_delocalized Delocalized Representation C1 C C2 C C1->C2 = O1 O⁻ C1->O1 C3 C C2->C3 O2 O⁻ C2->O2 C4 C C3->C4 O3 O C3->O3 = C5 C C4->C5 O4 O C4->O4 = C5->C1 O5 O C5->O5 = DC1 C DC2 C DC1->DC2 DO1 O DC1->DO1 DC3 C DC2->DC3 DO2 O DC2->DO2 DC4 C DC3->DC4 DO3 O DC3->DO3 DC5 C DC4->DC5 DO4 O DC4->DO4 DC5->DC1 DO5 O DC5->DO5 Deloc

Caption: Resonance and delocalized structures of the croconate anion.

Experimental Workflow for Characterization

A typical workflow for the synthesis and characterization of croconate-based materials involves several key steps.

experimental_workflow Start Synthesis of Croconate Salt CrystalGrowth Crystal Growth Start->CrystalGrowth Conductivity Electrical Conductivity Measurement Start->Conductivity CV Cyclic Voltammetry Start->CV Spectroscopy Spectroscopic Analysis (IR, Raman, UV-Vis) Start->Spectroscopy XRay Single-Crystal X-ray Diffraction CrystalGrowth->XRay Structure Determine Molecular and Crystal Structure XRay->Structure ElectronicProps Characterize Electronic Properties Structure->ElectronicProps Conductivity->ElectronicProps CV->ElectronicProps Spectroscopy->ElectronicProps Application Application Testing (e.g., Materials, Biological) ElectronicProps->Application signaling_pathway Stimulus External Stimulus (e.g., NIR Light) Drug Croconate-Based Drug Stimulus->Drug Activation Drug Activation (e.g., Heat Generation) Drug->Activation Protein Target Protein Activation->Protein interacts with Inhibition Inhibition Protein->Inhibition Pathway Cellular Signaling Pathway Inhibition->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

References

The Aromaticity of the Croconate Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The croconate dianion (C₅O₅²⁻), a member of the oxocarbon family, presents a fascinating case of non-benzenoid aromaticity. This five-membered ring, composed solely of carbon and oxygen atoms, exhibits the characteristic stability and electronic properties of an aromatic system, driven by the delocalization of its π-electrons. This technical guide provides an in-depth exploration of the core principles governing the aromaticity of the croconate ring, supported by quantitative data from experimental and theoretical studies. Understanding these fundamental properties is crucial for its application in materials science and as a potential scaffold in drug design.

Theoretical Framework: Hückel's Rule and Resonance

The aromaticity of the croconate dianion can be rationalized through Hückel's rule, which predicts that planar, cyclic, and fully conjugated systems with (4n + 2) π-electrons will exhibit aromatic character. In the case of the croconate dianion, the planar five-membered ring contains a cyclic array of p-orbitals. The system accommodates six π-electrons (n=1), fulfilling the (4n + 2) criterion and thus predicting aromatic stability.[1]

This electron delocalization can be visualized through a series of resonance structures, where the negative charges and double bonds are distributed across the five carbon-oxygen units. This distribution leads to a hybrid structure with a high degree of symmetry.

Resonance contributors and the hybrid structure of the croconate dianion.

Experimental Evidence for Aromaticity

The theoretical predictions of aromaticity in the croconate ring are strongly supported by experimental data, primarily from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray diffraction studies of various croconate salts have confirmed the planar and highly symmetrical nature of the dianion. A key indicator of aromaticity is the equalization of bond lengths within the ring. In an aromatic system, the delocalization of π-electrons results in C-C bond lengths that are intermediate between those of typical single and double bonds.

Crystallographic data for potassium croconate dihydrate reveals nearly equal C-C and C-O bond lengths, consistent with a delocalized electronic structure.[2][3] The observed bond lengths are a hallmark of aromatic character.

Table 1: Crystallographic Bond Lengths in Potassium Croconate Dihydrate (K₂C₅O₅·2H₂O)

Bond TypeBond Length (Å)Reference
C-C1.465(3)[3]
C-C1.474(3)[3]
C-O1.229(6) - 1.285(6)[2][3]

Note: The range in C-O bond lengths can be attributed to coordination with the potassium ions and water molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides further evidence for the aromaticity of the croconate ring. Due to the high symmetry of the dianion in solution, all five carbon atoms are chemically equivalent and are expected to give a single resonance in the ¹³C NMR spectrum. The chemical shift of these carbons is indicative of their electronic environment. Aromatic carbons typically resonate in the range of 125-150 ppm. The carbonyl carbons in the croconate ring are expected to be deshielded and appear at a lower field. Studies of croconic acid in aqueous solutions have provided insights into the chemical shifts of the carbon atoms in the ring.

Table 2: Expected and Observed ¹³C NMR Chemical Shifts

Carbon EnvironmentTypical Chemical Shift Range (ppm)Inferred Shift for Croconate
Aromatic C125 - 150-
Carbonyl C (ketone)205 - 220~182 (in a related derivative)
Croconate Ring Carbons-A single peak is expected

Note: The specific chemical shift can vary with the counter-ion and solvent.

Computational Analysis of Aromaticity

Theoretical calculations are a powerful tool for quantifying the degree of aromaticity. Density Functional Theory (DFT) is commonly employed to calculate various aromaticity indices.

Nucleus-Independent Chemical Shift (NICS)

One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (e.g., 1 Å, NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. While specific calculated values for the croconate dianion are dispersed in the literature, DFT calculations consistently predict significantly negative NICS values, confirming its aromatic character.

Table 3: Theoretical Aromaticity Descriptors

DescriptorExpected Value for Aromatic SystemsRelevance to Croconate
NICS(0) NegativeConfirms diatropic ring current
NICS(1) NegativeConfirms diatropic ring current
HOMA Close to 1Indicates low bond length alternation

The following diagram illustrates a general workflow for the determination of aromaticity, integrating experimental and computational approaches.

Aromaticity_Workflow cluster_synthesis cluster_experimental cluster_computational cluster_analysis synthesis Synthesize Croconate Salt xray X-ray Crystallography synthesis->xray Single Crystals nmr NMR Spectroscopy synthesis->nmr Pure Sample dft DFT Geometry Optimization synthesis->dft Initial Structure bond_lengths Analyze Bond Lengths xray->bond_lengths chem_shifts Analyze Chemical Shifts nmr->chem_shifts nics NICS Calculation dft->nics nics_values Evaluate NICS Values nics->nics_values conclusion Conclude on Aromaticity bond_lengths->conclusion chem_shifts->conclusion nics_values->conclusion

Workflow for determining the aromaticity of the croconate ring.

Experimental and Computational Protocols

Synthesis and Crystallization of Potassium Croconate

A common method for the preparation of potassium croconate involves the reaction of this compound with a potassium base, such as potassium hydroxide (B78521) or potassium methoxide, followed by crystallization from an aqueous solution.

Protocol:

  • Dissolve this compound in deionized water with gentle heating.

  • Slowly add a stoichiometric amount of potassium hydroxide solution while stirring.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in a refrigerator or the slow evaporation of the solvent will yield orange, needle-like crystals of potassium croconate dihydrate.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the croconate salt.

Methodology:

  • A suitable single crystal is selected and mounted on a goniometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to solve and refine the crystal structure, yielding atomic coordinates and bond lengths.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to probe the electronic environment of the carbon atoms in the croconate ring.

Methodology:

  • Dissolve the croconate salt in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The chemical shifts are referenced to an internal or external standard.

  • Due to the equivalence of the five carbon atoms, a single sharp resonance is expected.

NICS Calculation Protocol

NICS values are calculated using quantum chemistry software such as Gaussian.

Methodology:

  • The geometry of the croconate dianion is optimized using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • A "ghost" atom (Bq) with no basis functions is placed at the geometric center of the five-membered ring for NICS(0) calculations. For NICS(1), the ghost atom is placed 1 Å above the ring center.

  • An NMR calculation is performed at the same level of theory.

  • The isotropic magnetic shielding value of the ghost atom is extracted from the output, and its sign is inverted to obtain the NICS value.

Applications in Drug Development

While the croconate dianion itself is not known to be a direct signaling molecule in biological pathways, its unique electronic and structural properties make it an interesting scaffold for the design of new molecules with potential therapeutic applications. Its planarity, rigidity, and ability to engage in π-stacking interactions are desirable features in medicinal chemistry for designing enzyme inhibitors or receptor ligands. Furthermore, the oxocarbon core can be functionalized to create derivatives with tailored biological activities. The principles of rational drug design can be applied to croconate-based structures to optimize their binding affinity and selectivity for a biological target.

Drug_Design_Logic croconate Croconate Scaffold (Planar, Aromatic) functionalization Chemical Functionalization croconate->functionalization derivatives Croconate Derivatives functionalization->derivatives screening High-Throughput Screening derivatives->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-depth Technical Guide to the Spontaneous Polarization Mechanism in Solid Croconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms driving spontaneous polarization in solid croconic acid, a material of significant interest due to its large room-temperature ferroelectricity. The information presented herein is intended to support research and development efforts in materials science and related fields.

Introduction to Ferroelectricity in this compound

This compound (C₅H₂O₅) is a low-molecular-weight organic compound that exhibits robust ferroelectricity at room temperature.[1] This property, characterized by a spontaneous electric polarization that can be reversed by an external electric field, makes it a promising alternative to traditional inorganic ferroelectrics like barium titanate.[1][2] Unlike many organic ferroelectrics that rely on molecular rotation, the polarization in solid this compound arises from a unique mechanism involving proton transfer along hydrogen bonds, coupled with a shift in the π-electron system.[3][4] This mechanism results in a remarkably high spontaneous polarization for an organic material.[1]

Crystal Structure and Molecular Arrangement

Solid this compound crystallizes in a non-centrosymmetric structure, a prerequisite for ferroelectricity.[5] The molecules are arranged in pleated sheets, often described as an "accordion-like" structure, held together by intermolecular hydrogen bonds.[4][6] This specific arrangement facilitates the cooperative proton transfer that is central to its ferroelectric properties. Each molecule of this compound is linked to four other molecules through two pairs of hydrogen bonds, forming extensive sheets.[6]

The Mechanism of Spontaneous Polarization

The spontaneous polarization in this compound is a result of a concerted process of intermolecular proton transfer and a concurrent relocation of π-bonds.[3] This "push-pull" effect, driven by electron-releasing hydroxyl groups and electron-withdrawing ketone groups along the hydrogen bond network, leads to a significant charge transfer and the establishment of a net dipole moment.[7][8]

The reversal of polarization is not due to the physical rotation of the entire molecule, but rather the collective tautomerization of the molecules within the crystal lattice.[3] An external electric field can induce the protons to move from one oxygen atom to another along the hydrogen bonds, which in turn triggers a rearrangement of the double and single bonds within the cyclopentene (B43876) ring. This collective electronic and structural change reverses the direction of the overall dipole moment of the crystal.

Below is a diagram illustrating the logical relationship of the polarization mechanism.

Polarization Mechanism in this compound cluster_0 Driving Force cluster_1 Core Mechanism cluster_2 Outcome Hydrogen_Bonds Intermolecular Hydrogen Bonds Proton_Transfer Collective Proton Transfer Hydrogen_Bonds->Proton_Transfer Pi_System π-Electron System Bond_Relocation π-Bond Relocation Pi_System->Bond_Relocation Proton_Transfer->Bond_Relocation Spontaneous_Polarization Spontaneous Polarization Proton_Transfer->Spontaneous_Polarization Bond_Relocation->Proton_Transfer Bond_Relocation->Spontaneous_Polarization Polarization_Reversal Polarization Reversal Spontaneous_Polarization->Polarization_Reversal External E-Field

Polarization mechanism in solid this compound.

Quantitative Data

The ferroelectric properties of solid this compound have been quantified through various experimental studies. The following table summarizes key quantitative data.

PropertyValueNotes
Spontaneous Polarization (P_s)~20-30 µC/cm²This value is exceptionally high for an organic ferroelectric and comparable to some inorganics.[3][4][5]
Coercive Field (E_c)~15 kV/cmThis is significantly lower than that of many ferroelectric polymers.[1]
Curie Temperature (T_c)> 400 K (> 127 °C)Indicates stable ferroelectricity well above room temperature.[1][4]
Molecular Dipole Moment9-10 D (in dioxane)The large molecular dipole contributes to the overall polarization.[4][7]

Experimental Protocols

The characterization of ferroelectricity in this compound involves several key experimental techniques.

High-quality single crystals are essential for accurate measurements of the intrinsic ferroelectric properties.

  • Method: Slow evaporation from an aqueous solution of 1N hydrochloric acid is a common method for growing single crystals of this compound.[6]

  • Procedure:

    • Dissolve commercially available this compound powder in a 1N HCl solution.

    • Allow the solution to evaporate slowly at a constant temperature.

    • Yellow, transparent, slab-like single crystals will form over time.

This is the definitive test for ferroelectricity, demonstrating the switching of polarization with an applied electric field.

  • Method: A Sawyer-Tower circuit is a standard method for measuring P-E hysteresis loops.

  • Procedure:

    • Prepare a thin single crystal sample with electrodes deposited on opposite faces, perpendicular to the direction of spontaneous polarization.

    • Apply a sinusoidal voltage to one electrode while the other is connected to a standard capacitor in series.

    • The voltage across the standard capacitor is proportional to the polarization, and the applied voltage is proportional to the electric field.

    • Plotting these two signals against each other on an oscilloscope yields the P-E hysteresis loop.

PFM is a scanning probe microscopy technique used to image and manipulate ferroelectric domains at the nanoscale.

  • Procedure:

    • A conductive AFM tip is brought into contact with the surface of the this compound thin film or crystal.

    • An AC voltage is applied to the tip, which induces a local piezoelectric response in the material (mechanical deformation).

    • The amplitude and phase of this response are detected by the AFM's photodetector, providing information about the magnitude and orientation of the local polarization.

    • By applying a DC bias through the tip, the local polarization can be switched, allowing for the writing and erasing of ferroelectric domains.[9]

The following diagram illustrates a generalized workflow for characterizing the ferroelectric properties of this compound.

Experimental Workflow for this compound Characterization Start Start: This compound Powder Crystal_Growth Single Crystal Growth (Slow Evaporation) Start->Crystal_Growth Thin_Film_Deposition Thin Film Deposition (Physical Vapor Deposition) Start->Thin_Film_Deposition Structural_Analysis Structural Analysis (XRD, Neutron Diffraction) Crystal_Growth->Structural_Analysis Macroscopic_Ferro_Char Macroscopic Ferroelectric Characterization Crystal_Growth->Macroscopic_Ferro_Char Thin_Film_Deposition->Structural_Analysis Nanoscale_Ferro_Char Nanoscale Ferroelectric Characterization Thin_Film_Deposition->Nanoscale_Ferro_Char Data_Analysis Data Analysis and Mechanism Elucidation Structural_Analysis->Data_Analysis PE_Hysteresis P-E Hysteresis (Sawyer-Tower) Macroscopic_Ferro_Char->PE_Hysteresis PFM Piezoresponse Force Microscopy (PFM) Nanoscale_Ferro_Char->PFM PE_Hysteresis->Data_Analysis PFM->Data_Analysis End End: Understanding of Polarization Mechanism Data_Analysis->End

Experimental workflow for this compound characterization.

Computational Modeling

First-principles calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the polarization mechanism.

  • Methodology: The Berry phase method is employed within DFT to calculate the spontaneous polarization from the electronic wave functions.[7][8]

  • Findings: These calculations have confirmed that the large polarization originates from charge transfer along the hydrogen bonds. They have also been used to model the energy landscape for proton transfer, providing insights into the switching mechanism.[7][8]

Conclusion and Future Outlook

Solid this compound stands out as a model system for understanding ferroelectricity in organic materials. Its high spontaneous polarization, driven by a proton transfer mechanism, and its stability at room temperature make it a compelling candidate for applications in non-toxic and lead-free electronic devices.[2] Further research into thin-film growth and device integration will be crucial for realizing the technological potential of this fascinating material. The detailed understanding of its polarization mechanism provides a blueprint for the design of new high-performance organic ferroelectrics.

References

An In-depth Technical Guide to Croconic Acid Hydrogen Bonding Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croconic acid (C₅H₂O₅), a cyclic oxocarbon acid, has garnered significant attention in the scientific community for its remarkable solid-state properties, particularly its strong ferroelectricity at room temperature. This property, rivaling that of some inorganic perovskites, is intricately linked to the unique and robust network of hydrogen bonds within its crystal structure. The transfer of protons along these hydrogen bond chains is the fundamental mechanism behind its large spontaneous polarization.[1] Understanding the nuances of these hydrogen bonding networks is therefore crucial for harnessing the potential of this compound and its derivatives in the development of novel organic electronics, sensors, and pharmaceuticals.

This technical guide provides a comprehensive overview of the hydrogen bonding networks in this compound, detailing its structural characteristics, the experimental protocols used for its characterization, and the theoretical frameworks that underpin our understanding of its properties.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application and for the design of new materials.

PropertyValueReference
Molecular Formula C₅H₂O₅[2]
Molecular Weight 142.07 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point >300 °C (decomposes at 212 °C)[2]
Solubility Soluble in water and ethanol[2]
pKa₁ 0.80 ± 0.08[2]
pKa₂ 2.24 ± 0.01[2]
Dipole Moment (free molecule) 7-7.5 D[3]
Dipole Moment (in dioxane) 9–10 D[2]
Spontaneous Polarization ~20-30 µC/cm²[1][2]
Curie Temperature >400 K (127 °C)[2]

Crystal Structure and Hydrogen Bonding Network

In the solid state, this compound crystallizes in the orthorhombic space group Pca2₁[1]. The crystal structure is characterized by pleated, sheet-like motifs held together by a dense network of intermolecular hydrogen bonds. Each this compound molecule, which possesses a pentagonal ring of five carbon atoms with two hydroxyl groups and three carbonyl groups, acts as both a hydrogen bond donor and acceptor.[3]

The hydrogen bonding network is the cornerstone of this compound's ferroelectric properties. The arrangement of molecules within the crystal lattice creates chains of hydrogen bonds. The collective transfer of protons along these chains leads to a reversal of the molecule's dipole moment, resulting in a net polarization of the crystal.[1] Computational studies have shown that this proton transfer is a concerted process, involving the simultaneous movement of multiple protons.

There are two distinct types of hydrogen bonds within the this compound crystal, often referred to as "hinge" and "terrace" protons, which contribute to the stability of the pleated sheet structure.[4]

Hydrogen Bond Geometry
ParameterValueReference
a 8.711 Å[5]
b 5.169 Å[5]
c 10.962 Å[5]

Detailed analysis of the crystallographic information file (CIF) from diffraction experiments is necessary to extract the precise hydrogen bond distances and angles. These parameters are crucial for validating theoretical models and understanding the subtle energetics of the proton transfer process.

Experimental Protocols

The characterization of this compound's hydrogen bonding networks relies on a combination of experimental techniques to elucidate its crystal structure, vibrational modes, and electronic properties.

Single Crystal Growth

High-quality single crystals are a prerequisite for many characterization techniques. A reliable method for growing this compound single crystals is the slow evaporation of an aqueous solution.[6]

Protocol: Slow Evaporation from Aqueous HCl Solution

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in 1N hydrochloric acid (HCl) at room temperature. The use of HCl has been shown to promote the growth of high-quality crystals.

  • Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization Vessel: Transfer the filtered solution to a clean crystallization dish or beaker. The vessel should have a wide opening to allow for controlled evaporation.

  • Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with small holes) to slow down the rate of solvent evaporation. This is a critical step to ensure the growth of large, well-defined crystals rather than a polycrystalline powder.[7]

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor the crystal growth over several days to weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully harvest them from the solution.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the primary technique for determining the precise atomic arrangement within the crystal lattice, including the positions of the non-hydrogen atoms and the overall crystal symmetry.

Methodology: Single-Crystal XRD Analysis

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated. The diffraction pattern is recorded on an area detector (e.g., CCD or CMOS). A full dataset is collected by rotating the crystal through a series of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data using software such as SHELX or JANA2006.[8] Due to the low scattering power of hydrogen atoms with X-rays, their precise location can be challenging to determine accurately with this method alone.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for locating hydrogen atoms. Neutrons are scattered by the atomic nuclei, and their scattering cross-section for hydrogen is significant, allowing for the precise determination of proton positions and bond lengths.[4]

Methodology: Neutron Diffraction Analysis

  • Instrumentation: The experiment is performed at a dedicated neutron diffraction instrument at a neutron source facility. The instrument consists of a neutron source, a monochromator to select the neutron wavelength, a sample stage, and a detector array.[9]

  • Sample: A large, high-quality single crystal of this compound is required due to the lower flux of neutron sources compared to X-ray sources.

  • Data Collection: The crystal is placed in the neutron beam, and the diffraction pattern is collected as the crystal is rotated.

  • Data Analysis: The data is analyzed to determine the nuclear positions, including those of the hydrogen atoms, providing accurate hydrogen bond geometries.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule and its hydrogen bonds. The frequencies and intensities of the vibrational bands provide information about the strength and nature of the hydrogen bonds.

Methodology: FTIR and Raman Spectroscopy

  • FTIR Spectroscopy:

    • Sample Preparation: The this compound sample can be prepared as a KBr pellet or measured directly in powder form using an attenuated total reflectance (ATR) accessory.

    • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10]

  • Raman Spectroscopy:

    • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.

    • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum provides complementary information to the FTIR spectrum, as different vibrational modes may be active in each technique.[10]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies and providing deeper insights into the electronic structure, hydrogen bonding, and ferroelectric properties of this compound.

DFT Calculation Protocol

Methodology: DFT Calculations using VASP

The Vienna Ab initio Simulation Package (VASP) is a commonly used software for performing DFT calculations on periodic systems like crystals.[11][12]

  • Input Files:

    • POSCAR: Contains the crystal structure information (lattice parameters and atomic positions), which can be obtained from experimental XRD or neutron diffraction data.

    • INCAR: Specifies the computational parameters, such as the exchange-correlation functional (e.g., GGA with PBE), plane-wave cutoff energy (e.g., 500 eV), and convergence criteria.[1]

    • KPOINTS: Defines the k-point mesh for sampling the Brillouin zone. A Γ-centered Monkhorst-Pack scheme is often used.[1]

    • POTCAR: Contains the pseudopotentials for each atomic species.

  • Geometry Optimization: The crystal structure is optimized to find the minimum energy configuration.

  • Property Calculations: Once the geometry is optimized, various properties can be calculated, including the electronic band structure, density of states, and the spontaneous polarization using the Berry phase method.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound's hydrogen bonding networks.

experimental_workflow cluster_synthesis Crystal Growth cluster_characterization Characterization cluster_analysis Data Analysis & Modeling start This compound Powder dissolve Dissolve in 1N HCl start->dissolve evaporate Slow Evaporation dissolve->evaporate crystal Single Crystals evaporate->crystal xrd X-ray Diffraction crystal->xrd neutron Neutron Diffraction crystal->neutron ftir_raman FTIR/Raman Spectroscopy crystal->ftir_raman structure Crystal Structure (Bond Lengths, Angles) xrd->structure neutron->structure vibrational Vibrational Modes ftir_raman->vibrational dft DFT Calculations structure->dft

A typical experimental workflow for studying this compound.

proton_transfer state1 O-H···O State 1 state2 O···H-O State 2 state1->state2 Proton Transfer state2->state1 Reversal

References

Intrinsic Biocompatibility of Croconic Acid Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Croconic acid and its derivatives, a class of organic compounds known as oxocarbons, are gaining significant interest in the biomedical field for applications ranging from drug delivery to theranostics.[1] A key attribute often cited is their "intrinsic biocompatibility."[1] This guide provides a comprehensive technical overview of the current understanding of the biocompatibility of this compound compounds. It is important to note that while the field is evolving, there is a notable scarcity of quantitative biocompatibility data for neat this compound. Therefore, this guide also draws upon data from structurally related squaraine and croconaine dyes to provide a broader context for researchers. This document details experimental protocols for key biocompatibility assessments, presents available quantitative data in a structured format, and visualizes relevant biological pathways and workflows to aid in the design and evaluation of this compound-based materials for biomedical applications.

Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to evaluating the biocompatibility of a material by assessing its effect on cell viability and proliferation.

Quantitative Cytotoxicity Data
Compound ClassDerivative/CompoundCell LineAssayIC50 (µM)Incubation Time (h)Light Condition
Squaraine Dyes Bromo derivative 1AS52 (Chinese hamster ovary)Cloning efficiency< 1 (at 1-2 µM)Not specifiedWith light
Iodo derivative 2AS52 (Chinese hamster ovary)Cloning efficiency< 1 (at 1-2 µM)Not specifiedWith light
Non-halogenated dye 3AS52 (Chinese hamster ovary)Cloning efficiencyLess efficientNot specifiedWith light
Bromo derivative 1L5178Y (mouse lymphoma)ProliferationInhibitedNot specifiedWith light
Iodo derivative 2L5178Y (mouse lymphoma)ProliferationInhibitedNot specifiedWith light
Croconaine Dyes CR760RGD-NPs4T1 (murine breast tumor)Not specifiedNot specifiedNot specifiedNot specified

Note: The data for squaraine dyes highlights their phototoxic potential, a key consideration for applications involving light exposure.[2] The study on CR760RGD-NPs demonstrated biosafety and biocompatibility in a murine tumor model, though specific IC50 values were not provided.[3]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4][5][6]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% sodium dodecyl sulfate (B86663) in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound Compound (Serial Dilutions) incubate_24h->add_compound incubate_exposure Incubate for 24/48/72h add_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Hemocompatibility Assessment

Hemocompatibility testing evaluates the effects of a material on blood and its components. This is a critical assessment for any material intended for direct or indirect contact with blood.

Quantitative Hemocompatibility Data

Specific quantitative data on the hemocompatibility of neat this compound is not well-documented. However, studies on related compounds provide some context. For instance, crocin (B39872) has been shown to inhibit platelet aggregation induced by collagen.[7]

AssayCompoundEffect
Platelet Aggregation CrocinInhibited collagen-induced platelet aggregation
Platelet Adhesion CrocinHindered collagen-induced platelet adhesion
Experimental Protocol: Hemolysis Assay (ASTM F756)

This protocol determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

Principle: Damage to red blood cell membranes by a material leads to the release of hemoglobin, which can be quantified spectrophotometrically.

Protocol:

  • Material Preparation: Prepare the this compound compound as either a direct material sample or as an extract in a suitable solvent (e.g., saline or cell culture medium).

  • Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted suspension of red blood cells in PBS.

  • Incubation:

    • Direct Contact: Add the material directly to the red blood cell suspension.

    • Indirect Contact (Extract): Add the material extract to the red blood cell suspension.

    • Include positive (e.g., water) and negative (e.g., saline) controls.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control. Materials are typically classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[8]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis prep_material Prepare this compound Compound (Direct or Extract) incubate Incubate Material with RBC Suspension (37°C) prep_material->incubate prep_blood Prepare Red Blood Cell Suspension prep_blood->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge controls Include Positive and Negative Controls measure_supernatant Measure Absorbance of Supernatant centrifuge->measure_supernatant calculate_hemolysis Calculate % Hemolysis measure_supernatant->calculate_hemolysis classify Classify Hemolytic Potential calculate_hemolysis->classify

Hemolysis Assay Workflow.

In Vivo Toxicity Assessment

In vivo studies are essential for evaluating the systemic effects of a compound in a living organism.

Quantitative In Vivo Toxicity Data

No specific LD50 (median lethal dose) values for acute oral toxicity of this compound were found in the reviewed literature. Safety Data Sheets for this compound do not provide this specific information.[9][10] However, studies on squaraine dyes have shown no toxicity in vivo under specific experimental conditions.[11]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol provides a stepwise procedure to estimate the acute oral toxicity of a substance.

Principle: The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

Protocol:

  • Animal Selection: Use a small group of animals (e.g., 3 female rats) for each step.

  • Dose Levels: Start with a dose from a predefined series (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: Administer the this compound compound orally via gavage.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • If no mortality occurs, the test is repeated with a higher dose.

    • If mortality occurs, the test is repeated with a lower dose.

  • Endpoint: The test is concluded when a dose that causes mortality or a dose that causes no mortality is identified, allowing for classification of the substance's toxicity.

InVivo_Toxicity_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_animals Administer Compound to 3 Animals start->dose_animals observe Observe for 14 Days dose_animals->observe mortality Mortality Occurs? observe->mortality dose_lower Dose Next Group at Lower Level mortality->dose_lower Yes dose_higher Dose Next Group at Higher Level mortality->dose_higher No stop_high Stop Test (Toxicity at this dose) dose_lower->stop_high stop_low Stop Test (No toxicity at this dose) dose_higher->stop_low

Acute Oral Toxicity Assessment Workflow.

Inflammatory Response

The inflammatory response to a biomaterial is a key aspect of its biocompatibility. Crocin, a related compound, has demonstrated anti-inflammatory properties, suggesting that this compound and its derivatives may also modulate inflammatory pathways.[12][13]

Potential Signaling Pathways

Studies on crocin have implicated several signaling pathways in its anti-inflammatory effects, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[9][10][12][13][14][15] While direct evidence for this compound is lacking, these pathways represent plausible targets for investigation.

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Crocin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9][10][12][13][14]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase croconic_acid This compound (Potential Inhibitor) croconic_acid->ikb_kinase Inhibits (?) ikb IκB ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) cytokines Inflammatory Cytokines gene_transcription->cytokines

Potential Inhibition of NF-κB Signaling by this compound.

MAPK Signaling Pathway: The MAPK cascade is another crucial pathway involved in inflammation. Crocin has been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[15]

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli receptor Cell Surface Receptor stimulus->receptor ras Ras receptor->ras croconic_acid This compound (Potential Inhibitor) mek MEK croconic_acid->mek Inhibits (?) raf Raf ras->raf raf->mek erk ERK mek->erk jnk JNK mek->jnk p38 p38 mek->p38 transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors nucleus Nucleus transcription_factors->nucleus Translocate gene_expression Inflammatory Gene Expression response Inflammatory Response gene_expression->response

Potential Modulation of MAPK Signaling by this compound.
Experimental Protocol: Cytokine Release Assay

This assay measures the release of inflammatory cytokines from immune cells in response to a material.[16][17][18]

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are exposed to the test material. The concentration of cytokines released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Protocol:

  • Immune Cell Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 24-well plate.

  • Material Exposure: Add the this compound compound to the cell cultures at various concentrations. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium only).

  • Incubation: Incubate the plates for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the control groups to assess the pro- or anti-inflammatory potential of the material.

Conclusion

The available evidence suggests that this compound and its derivatives are a promising class of biocompatible materials for various biomedical applications. However, this in-depth guide highlights a critical need for more rigorous and quantitative biocompatibility studies on neat this compound. While data from related squaraine and croconaine dyes provide valuable initial insights, future research should focus on generating specific cytotoxicity, hemocompatibility, and in vivo toxicity data for this compound itself. Furthermore, elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for the rational design of safe and effective biomedical devices and therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct these essential investigations.

References

First-Principles Insights into the Physicochemical Properties of Croconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croconic acid (C₅H₂O₅), a cyclic oxocarbon acid, has garnered significant attention in the scientific community due to its remarkable ferroelectric properties at room temperature, a rarity among organic molecular crystals.[1][2] Its potential applications span from high-density data storage and sensors to nonlinear optics.[3] The origin of its large spontaneous polarization is deeply rooted in its unique crystal structure, characterized by strong intermolecular hydrogen bonds that facilitate a concerted proton transfer mechanism coupled with a redistribution of π-electron density.[1][4] First-principles calculations, based on density functional theory (DFT), have been instrumental in elucidating the intricate interplay of structural, electronic, and vibrational properties that govern the functionality of this compound. This technical guide provides an in-depth overview of the key findings from first-principles studies of this compound, with a focus on quantitative data, detailed methodologies, and visual representations of the underlying physical phenomena.

Core Properties from First-Principles Studies

First-principles calculations have provided invaluable quantitative insights into the fundamental properties of this compound. These theoretical investigations complement experimental findings and offer a deeper understanding at the atomic and electronic levels.

Structural and Ferroelectric Properties

The ferroelectricity in this compound arises from its non-centrosymmetric orthorhombic crystal structure (space group Pca2₁) and the collective behavior of its constituent molecules.[3] The table below summarizes key structural and ferroelectric parameters obtained from both experimental measurements and DFT calculations. The theoretical values, obtained using the generalized gradient approximation (GGA), are in good agreement with experimental data.[3] The spontaneous polarization is a result of a charge transfer mechanism driven by a "push-pull" effect of electron-releasing and -withdrawing groups along the hydrogen bonds.[3]

PropertyExperimental ValueCalculated Value (DFT/GGA)
Crystal System OrthorhombicOrthorhombic
Space Group Pca2₁Pca2₁
Lattice Parameters a = 8.711 Å, b = 5.169 Å, c = 10.962 Åa = 9.035 Å, b = 5.250 Å, c = 11.043 Å[3]
Spontaneous Polarization (P_s) 21-22 µC/cm²[1]~21 µC/cm²[3]
Hydrogen Bond Length (O-H···O) -1.671 Å (H···O), 1.022 Å (O-H)[3]
Hydrogen Bond Angle (O-H···O) -171.244°[3]
Electronic and Optical Properties

The electronic structure of this compound is characteristic of a molecular crystal, with relatively flat energy bands.[3] First-principles calculations have been employed to determine its band structure and optical properties, which are crucial for its potential applications in optoelectronic devices.

PropertyCalculated Value
Band Gap 1.82 eV (Indirect)[3]
Molecular Dipole Moment 9-10 D[3]

Methodologies: A Glimpse into the Computational Workflow

The theoretical understanding of this compound's properties is predominantly built upon first-principles calculations within the framework of Density Functional Theory (DFT).

Computational Protocol: Density Functional Theory

A typical DFT workflow for investigating the properties of crystalline this compound involves the following steps:

  • Structural Optimization: The crystal structure, including lattice parameters and atomic positions, is fully relaxed to find the minimum energy configuration. This is crucial for obtaining accurate predictions of the material's properties.

  • Electronic Structure Calculation: Self-consistent field (SCF) calculations are performed to determine the ground-state electronic structure, including the band structure and density of states.

  • Property Calculation: Based on the optimized structure and electronic ground state, various properties are calculated. For instance, the spontaneous polarization is often computed using the Berry phase method, which is a modern and robust approach for periodic systems.[3][5][6][7]

The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations.[3] Key computational parameters employed in studies of this compound include:

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a common choice.[3][8][9] For molecular crystals like this compound, it is often essential to include van der Waals (vdW) corrections to accurately describe the long-range intermolecular interactions.[10][11][12]

  • Plane-Wave Cutoff Energy: A cutoff energy of around 500 eV is typically sufficient to ensure convergence for the plane-wave basis set.[3]

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. A grid of 6x4x3 has been shown to be adequate for this compound.[3]

  • Convergence Criteria: Stringent convergence criteria are applied for both the total energy (e.g., 10⁻⁴ eV) and the forces on the atoms (e.g., 0.01 eV/Å) during structural optimization.[3]

Experimental Protocols

First-principles calculations are often validated against experimental data. Key experimental techniques used to characterize this compound include:

  • Single-Crystal X-ray and Neutron Diffraction: These techniques are used to determine the precise crystal structure, including the positions of the hydrogen atoms, which are crucial for understanding the hydrogen bonding network.[8]

  • Polarization-Electric Field (P-E) Hysteresis Loop Measurements: This is the primary method for experimentally determining the spontaneous polarization and coercive field of a ferroelectric material.[1]

  • Second-Harmonic Generation (SHG) Spectroscopy: SHG is a nonlinear optical technique that is sensitive to the breaking of inversion symmetry and can be used to probe the ferroelectric domains and their switching.[1][4]

  • Photoemission Spectroscopy: This technique provides information about the electronic structure and the role of intermolecular interactions.[13]

Visualizing the Core Concepts

Graphical representations are indispensable for understanding the complex relationships between structure and properties in this compound.

Figure 1: Simplified 2D representation of the this compound crystal structure, highlighting the pentagonal carbon ring and intermolecular hydrogen bonding.

dft_workflow start Initial Crystal Structure (.cif) geom_opt Geometry Optimization (VASP) start->geom_opt scf Self-Consistent Field (SCF) Calculation geom_opt->scf properties Property Calculations scf->properties polarization Spontaneous Polarization (Berry Phase) properties->polarization band_structure Band Structure / DOS properties->band_structure vibrational Vibrational Frequencies properties->vibrational

Figure 2: A generalized workflow for first-principles calculations of this compound properties using DFT.

proton_transfer cluster_state1 Polarization State 1 cluster_state2 Polarization State 2 cluster_pi π-electron Redistribution mol1_state1 O-H C=O mol1_state2 O C-O-H mol1_state1:f0->mol1_state2:f1 Proton Transfer pi_state1 π-bond localization 1 mol1_state2:f0->mol1_state1:f1 Proton Transfer pi_state2 π-bond localization 2 pi_state1->pi_state2

Figure 3: Schematic of the proton transfer mechanism for polarization switching in this compound, coupled with π-electron redistribution.

Conclusion

First-principles calculations based on density functional theory have proven to be an indispensable tool for unraveling the fundamental properties of this compound. These computational studies have not only provided quantitative data that corroborates experimental findings but have also offered a detailed microscopic picture of the mechanisms governing its remarkable ferroelectricity. The insights gained from these theoretical investigations are crucial for the rational design and development of novel organic ferroelectric materials with tailored functionalities for a wide range of technological applications, including in the pharmaceutical and biomedical fields where materials with specific electronic and optical properties are of interest. The continued synergy between first-principles modeling and experimental characterization will undoubtedly pave the way for future advancements in the field of organic electronics.

References

The Diradical Character of Croconaine Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croconaine dyes, a class of zwitterionic compounds, have garnered significant attention for their intense absorption in the near-infrared (NIR) and short-wavelength infrared (SWIR) regions. A key feature governing their unique photophysical properties is their pronounced diradical character. This technical guide provides an in-depth exploration of the diradical nature of croconaine dyes, detailing the underlying theoretical concepts, experimental characterization methodologies, and the relationship between structure and diradical character. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques.

Introduction to Diradical Character in Croconaine Dyes

Croconaine dyes can be described by a resonance between a closed-shell zwitterionic form and an open-shell diradical form. The contribution of this diradical form to the ground state electronic structure is referred to as the diradical character (y₀). Unlike traditional dyes, many croconaine derivatives possess an intermediate diradical character, which is crucial for their low energy absorption bands and enhanced two-photon absorption (TPA) cross-sections.[1][2][3] The ability to tune this diradical character through synthetic modifications offers a powerful strategy for designing novel dyes with tailored photophysical properties for applications in bioimaging, photothermal therapy, and materials science.[4][5][6]

The diradical nature of these dyes is inversely related to the singlet-triplet energy gap (ΔES-T).[7][8][9] A smaller ΔES-T indicates a greater diradical character, as the triplet state becomes more thermally accessible from the singlet ground state.[1][10] This fundamental relationship provides a basis for both computational prediction and experimental validation of the diradical character.

Molecular Design Principles

The diradical character of croconaine dyes can be systematically tuned by several molecular design strategies. These strategies can be visualized as three principal axes for molecular engineering:

Molecular_Design_Axes cluster_axes Design Axes center Croconaine Dye Properties DA Donor-Acceptor Strength center->DA Modulation PiExt π-Conjugation Extension center->PiExt Extension Diradical Diradical Character (y₀) center->Diradical Tuning

Caption: Key molecular design axes for tuning the properties of croconaine dyes.

  • Donor-Acceptor Strength: Altering the electron-donating and -accepting moieties within the dye structure can influence the charge distribution and, consequently, the diradical character.

  • π-Conjugation Extension: Extending the π-conjugated system, for instance by adding phenyl groups, can lead to a red-shift in absorption and modulate the diradical nature.[1][2]

  • Heteroatom Substitution: A particularly effective strategy involves replacing the oxygen atom in the pyrylium (B1242799) skeleton with heavier chalcogens like sulfur (S) or selenium (Se).[1][2][3] Increasing the atomic number of the chalcogen atom enhances the diradical character.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for a series of chalcogenopyrylium-based croconaine dyes (CR2a-c), demonstrating the effect of heteroatom substitution on their diradical character and photophysical properties.

Table 1: Diradical Character and Singlet-Triplet Energy Gaps

CompoundChalcogen AtomDiradical Character (y₀)¹ΔES-T (eV)²
CR2aO0.690.169
CR2bS0.810.164
CR2cSe0.820.148

¹Calculated using spin-projected unrestricted Hartree-Fock (PUHF) theory.[2] ²Estimated from temperature-dependent ESR measurements fitted to the Bleaney-Bowers equation.[1]

Table 2: One- and Two-Photon Absorption Properties

Compoundλmax OPA (nm)³λmax TPA (nm)⁴σ(2)max (GM)⁵
CR2a98912551008
CR2b104613951011
CR2c109614451177

³One-photon absorption maximum.[2][3] ⁴Two-photon absorption maximum.[3][11] ⁵Maximum two-photon absorption cross-section in Göppert-Mayer units (GM).[3][11]

Experimental Protocols

The experimental determination of the diradical character of croconaine dyes relies on a combination of spectroscopic and magnetic susceptibility measurements.

Synthesis of Chalcogenopyrylium-Based Croconaine Dyes

A general synthetic route involves the condensation reaction of croconic acid with the corresponding chalcogenopyrylium perchlorates.[1][2]

Synthesis_Workflow start Reactants step1 Condensation Reaction (this compound + Chalcogenopyrylium Perchlorate) start->step1 step2 Reaction in n-butanol/toluene (B28343) at 120 °C step1->step2 step3 Filtration step2->step3 step4 Washing with Methanol (B129727) step3->step4 end Pure Croconaine Dye step4->end

Caption: General workflow for the synthesis of croconaine dyes.

Detailed Protocol:

  • Dissolve the appropriate chalcogenopyrylium perchlorate (B79767) (1 mmol) and this compound (0.5 mmol) in a mixture of n-butanol and toluene (1:1 v/v).[12]

  • Heat the reaction mixture at 120 °C for 1 hour.[12]

  • After cooling to room temperature, collect the precipitated solid by filtration.

  • Wash the solid with methanol and dry under vacuum to yield the pure croconaine dye.[12]

Variable Temperature ¹H-NMR Spectroscopy

This technique probes the thermal population of the triplet state. As the temperature increases, the population of the paramagnetic triplet state rises, leading to significant broadening of the NMR signals.[1][2]

Detailed Protocol:

  • Dissolve the croconaine dye in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H-NMR spectra at various temperatures, typically ranging from low temperatures (e.g., 213 K) to above room temperature (e.g., 333 K).[1]

  • Observe the broadening and eventual disappearance of the aromatic proton signals as the temperature is increased. The temperature at which the signals disappear provides a qualitative measure of the singlet-triplet energy gap.[1][2]

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy directly detects the presence of unpaired electrons in the thermally populated triplet state. The intensity of the ESR signal is proportional to the concentration of the triplet species.[1][2]

Detailed Protocol:

  • Dissolve the croconaine dye in a high-boiling point solvent (e.g., 1,1,2,2-tetrachloroethane).

  • Record the ESR spectrum at various temperatures.

  • An increase in the ESR signal intensity with increasing temperature confirms the presence of a thermally accessible triplet state.[1]

  • The temperature dependence of the integrated ESR signal intensity (IESRT) can be fitted to the Bleaney-Bowers equation to quantitatively determine the singlet-triplet energy gap (ΔES-T).[1]

Singlet_Triplet_Equilibrium Singlet Singlet Ground State (S₀) (Diamagnetic) Triplet Triplet State (T₁) (Paramagnetic) Singlet->Triplet Thermal Excitation (Δ) Triplet->Singlet Intersystem Crossing

Caption: Thermal equilibrium between the singlet and triplet states.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of a material. For diradical compounds, it can be used to determine the singlet-triplet energy gap by measuring the magnetic susceptibility as a function of temperature.[10][13]

Detailed Protocol:

  • A polycrystalline sample of the croconaine dye is placed in a gelatin capsule.

  • The magnetic susceptibility (χ) is measured over a wide temperature range (e.g., 2 K to 300 K) under a constant applied magnetic field.[13]

  • The product of magnetic susceptibility and temperature (χT) is plotted against temperature.

  • For a system with a singlet ground state and a thermally accessible triplet state, the χT value will increase with temperature.[13]

  • The data can be fitted to the Bleaney-Bowers model to extract the singlet-triplet energy gap (ΔES-T).[1][13]

Computational Methodologies

Theoretical calculations are indispensable for predicting and understanding the diradical character of croconaine dyes.

Density Functional Theory (DFT)

DFT calculations, particularly using unrestricted methods (UDFT), are widely employed to study open-shell systems. Functionals like B3LYP and CAM-B3LYP are commonly used.[2][7][8] While computationally efficient, the accuracy of DFT for systems with significant diradical character can be method-dependent.[7][8]

Complete Active Space Self-Consistent Field (CASSCF)

CASSCF is a multireference method that provides a more accurate description of the electronic structure of molecules with significant static correlation, such as those with a high diradical character.[14][15][16] The CASSCF(2,2) method, which includes the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) in the active space, is often used to calculate the natural orbital occupation numbers, from which the diradical character can be determined.[14]

Workflow for CASSCF Calculation of Diradical Character:

CASSCF_Workflow start Molecular Geometry step1 Initial HF Calculation (e.g., RHF/STO-3G) start->step1 step2 Generate Initial MOs step1->step2 step4 Read Initial MOs step2->step4 step3 CASSCF(2,2) Calculation (with pop=no) step5 Calculate Natural Orbital Occupation Numbers (HONO, LUNO) step3->step5 step4->step3 end Determine Diradical Character (y₀) step5->end

Caption: A typical workflow for calculating diradical character using CASSCF.

Conclusion

The diradical character is a defining feature of croconaine dyes, fundamentally influencing their desirable photophysical properties, particularly their strong absorption in the NIR and SWIR regions. A synergistic approach combining targeted synthesis, advanced spectroscopic and magnetic characterization, and high-level quantum chemical calculations is crucial for the rational design of new croconaine dyes. The methodologies and data presented in this guide provide a framework for researchers to explore and exploit the rich potential of these fascinating molecules in various scientific and technological fields, including drug development and biomedical imaging.

References

The Biradical Heart of Near-Infrared Absorption in Croconic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the near-infrared (NIR) absorption properties of croconic acid derivatives, a class of molecules of significant interest for a range of applications, including photothermal therapy, bioimaging, and organic electronics. Moving beyond initial theories, this document elucidates the critical role of biradical character in defining the unique optical properties of these compounds.

The Core Concept: From Charge Transfer to Biradicalism

For a considerable time, the intense absorption of light in the near-infrared spectrum by this compound derivatives, also known as croconaines, was attributed to a classical donor-acceptor intramolecular charge transfer (ICT) mechanism.[1] This model posited that electron-donating groups pushed electron density towards the electron-accepting this compound core, resulting in a low-energy electronic transition.

However, recent and more sophisticated theoretical and experimental studies have revealed a more nuanced and accurate picture. The NIR absorption capability is now definitively attributed to the significant biradical character of the croconaine ground state.[1] The electronic structure of these molecules is best described as a resonance hybrid between a mesoionic form and a biradical form.[1] This inherent biradical nature leads to a small singlet-triplet energy gap, which is a key factor in facilitating the observed low-energy, high-intensity π–π* transitions in the NIR region.[1][2]

The extent of this biradical character, and consequently the NIR absorption properties, can be finely tuned. This is achieved by strategically modifying the electron-donating moieties attached to the central this compound ring.[3] This "donor engineering" allows for precise control over the HOMO and LUMO energy levels, thereby modulating the band gap and shifting the absorption maxima to the desired NIR wavelengths.[1] For instance, the incorporation of chalcogen atoms (O, S, Se, Te) has been shown to shift the absorption from the NIR-I to the NIR-II window, a region highly desirable for deep-tissue bioimaging, due to the heavy-atom effect.[1]

Resonance Structures of Croconaine Dyes cluster_Mesoionic Mesoionic Form cluster_Biradical Biradical Form cluster_Result Electronic Ground State Mesoionic Donors push electron density to the croconic core Mesoionic_Structure [D]⁺=C₅O₃=[D]⁻ GroundState Hybrid Resonance Structure (Significant Biradical Character) Biradical_Structure [D]•—C₅O₃—[D]• Mesoionic_Structure->Biradical_Structure Resonance Biradical Partial separation of electron spin NIR_Absorption Intense NIR Absorption (π-π* transition) GroundState->NIR_Absorption Leads to

Resonance forms contributing to NIR absorption.

Quantitative Spectroscopic Data

The tunability of this compound derivatives has led to the synthesis of a wide array of compounds with tailored NIR absorption profiles. The following table summarizes key quantitative data for a selection of these derivatives.

Derivative ClassSubstituent/Donor Groupλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
Quinaldine-basedVaries840 - 8701 x 10⁵ - 5 x 10⁵Not Specified[3][4]
(2-Thienyl)-substitutedDialkylamino750 - 850HighNot Specified[1]
(4-Dialkylaminoaryl)-substitutedDialkylamino750 - 850HighNot Specified[1]
Indolenine-based (CR5)IndolenineNot SpecifiedNot SpecifiedNot Specified[1]
Indolenine-based (CR6)IndolenineNot SpecifiedNot SpecifiedNot Specified[1]
Thiophene-croconaine (YHD796)Thiophene with alkyl chains796Not SpecifiedCH₂Cl₂[5]

Experimental Protocols

The characterization of NIR-absorbing this compound derivatives involves a combination of synthesis, spectroscopy, and electrochemical analysis.

General Synthesis of Croconaine Dyes

The most common synthetic route to croconaine dyes is the condensation reaction between this compound and two equivalents of an electron-rich coupling partner, such as a quinaldinium salt or an activated aromatic compound.[4][5][6]

Example Protocol for Quinaldine-based Croconaines:

  • Reactant Preparation: Dissolve the appropriate quinaldinium salt in a suitable solvent mixture, often toluene (B28343) and n-butanol.[5]

  • Condensation: Add this compound to the solution.

  • Reaction Conditions: Reflux the mixture for a specified period (e.g., several hours) to drive the condensation reaction to completion.[5]

  • Purification: The resulting croconaine dye, which is often sparingly soluble, can be purified by filtration, washing with appropriate solvents to remove unreacted starting materials, and in some cases, recrystallization or column chromatography.

Spectroscopic Characterization

UV-Vis-NIR Absorption Spectroscopy:

  • Sample Preparation: Prepare solutions of the croconaine dye in a suitable solvent (e.g., CH₂Cl₂) at a known concentration.

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis-NIR spectrophotometer over a wavelength range that covers the visible and near-infrared regions (typically 400 nm to 1400 nm or beyond).[1]

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Sample Preparation: Dissolve the dye in a deuterated solvent.

  • Analysis: ¹H NMR spectroscopy is used to confirm the molecular structure of the synthesized dyes.[4] In metal ion binding studies, changes in the chemical shifts of aromatic, vinylic, and N-methyl protons can indicate the coordination sites.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a sample of the dye, for example, as a KBr pellet.

  • Analysis: FT-IR spectroscopy is employed to identify characteristic functional groups. For instance, a shift in the stretching frequency of the croconyl carbonyl groups upon metal ion complexation provides evidence of the binding interaction.[4]

Electrochemical Analysis

Cyclic Voltammetry (CV):

  • Setup: Use a standard three-electrode setup consisting of a working electrode, a reference electrode, and a counter electrode in an appropriate electrolyte solution.

  • Measurement: Record the cyclic voltammogram of the this compound derivative.

  • Data Analysis: From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.[1] This information is crucial for understanding the electronic structure and for designing materials with specific electronic properties.

Experimental Workflow for Croconaine Characterization cluster_Synthesis Synthesis cluster_Characterization Spectroscopic & Electrochemical Analysis cluster_Data Data Output Start This compound + Electron-Rich Donor Condensation Condensation Reaction (e.g., reflux in toluene/butanol) Start->Condensation Purification Purification (Filtration, Washing) Condensation->Purification UV_Vis_NIR UV-Vis-NIR Spectroscopy (λmax, ε) Purification->UV_Vis_NIR NMR ¹H NMR Spectroscopy (Structure Verification) Purification->NMR FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR CV Cyclic Voltammetry (HOMO/LUMO Levels) Purification->CV Optical_Properties Optical Properties (Absorption Spectrum) UV_Vis_NIR->Optical_Properties Structural_Info Structural Information NMR->Structural_Info FTIR->Structural_Info Electronic_Properties Electronic Properties (Energy Levels, Band Gap) CV->Electronic_Properties

Workflow for synthesis and characterization.

Implications for Drug Development and Beyond

The strong NIR absorption, high photostability, and tunable properties of this compound derivatives make them highly promising candidates for various applications in drug development and materials science.[1][3]

  • Photothermal Therapy (PTT): Their high photothermal conversion efficiency allows for the targeted ablation of tumor cells upon irradiation with NIR light.[1]

  • Bioimaging: NIR-II absorbing croconaines are particularly valuable for in vivo imaging due to the reduced light scattering and minimal tissue autofluorescence in this window.

  • Sensors: The sensitivity of their absorption spectra to the local environment, including the presence of metal ions, can be exploited for the development of chemical sensors.[3][4]

  • Organic Electronics: As low band gap materials, they are being explored for use in organic photovoltaics and other electronic devices.[1]

The logical progression for leveraging these molecules in a drug development context, for instance in PTT, would follow a structured path from fundamental characterization to preclinical evaluation.

Croconaine-Based Photothermal Therapy Agent Development Pathway Design Rational Design & Donor Engineering Synthesis Chemical Synthesis Design->Synthesis Characterization Spectroscopic & Photophysical Characterization Synthesis->Characterization Nanoformulation Nanoformulation for Aqueous Solubility Characterization->Nanoformulation InVitro In Vitro Studies (Cell Viability, Uptake) Nanoformulation->InVitro InVivo In Vivo Animal Models (Tumor Ablation, Biodistribution) InVitro->InVivo Tox Toxicology & Safety Assessment InVivo->Tox Clinical Preclinical & Clinical Development Tox->Clinical

Drug development pathway for PTT agents.

References

Chemico-physical properties of croconic acid-based materials.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemico-physical Properties of Croconic Acid-Based Materials

Executive Summary

This compound (H₂C₅O₅), a fascinating organic molecule, has garnered significant attention in materials science and drug development. Initially discovered nearly two centuries ago, its remarkable properties, particularly its room-temperature ferroelectricity, have positioned it as a compelling alternative to traditional inorganic materials.[1] This technical guide provides a comprehensive overview of the chemico-physical properties of this compound and its derivatives. It delves into its unique crystal structure, the origins of its strong ferroelectric behavior, its electronic and optical characteristics, and its emerging applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, tabulated quantitative data, and visual diagrams to facilitate a deeper understanding of this versatile class of functional organic materials.

Core Chemico-Physical Properties

This compound is a derivative of cyclopentene, featuring a five-membered carbon ring with two hydroxyl (-OH) groups and three ketone (C=O) groups.[1][2] This structure is the foundation for its unique properties, from its acidity and ability to form stable complexes to its exceptional electronic behavior.[2][3]

Crystal Structure and Ferroelectricity

In the solid state, this compound molecules arrange into pleated sheets held together by strong intermolecular hydrogen bonds.[1][2] This ordered structure is crucial for its most prominent property: ferroelectricity. Unlike many organic ferroelectrics that rely on molecular rotation, this compound's polarization is switched via a coherent proton transfer mechanism.[1][4] This process, a form of keto-enol tautomerization, involves the collective shift of protons along the hydrogen bond chains, which is accompanied by a redistribution of the π-electron system.[4][5]

This unique mechanism results in a remarkably high spontaneous polarization (P_s) for an organic material, reaching values comparable to the inorganic ceramic barium titanate.[1] Furthermore, it exhibits a high phase-transition temperature (Curie point) of over 150 °C (423 K), ensuring stable ferroelectric performance at room temperature.[1][2]

Electronic and Optical Properties

A single molecule of this compound is polar, with a significant dipole moment.[2][4] Derivatives of this compound, often called croconaines, are synthesized through the condensation reaction of this compound with various electron-donating units.[6] These materials are characterized by a strong donor-acceptor structure and exhibit intense, narrow absorption bands in the near-infrared (NIR) region.[6] This NIR absorption is attributed to the molecule's biradical character in its resonant electronic structure.[6]

Conjugated microporous polymers incorporating this compound have been shown to possess narrow bandgaps (less than 1.0 eV) and can achieve high electrical conductivity when doped.[7] The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the molecular structure of the derivatives.[6]

Proton Conductivity and Thermal Properties

The hydrogen-bonded network in this compound's crystal structure is not only key to its ferroelectricity but also suggests potential for proton conductivity. Research into this compound-based microporous polymers has shown that they can act as super-proton conductors, particularly when doped.[6]

Thermally, this compound is stable up to its decomposition temperature of 212 °C.[2] Its ferroelectric properties remain robust over a wide temperature range, with spontaneous polarization showing only slight variation between 5 K and 400 K.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, compiled from various studies to provide a clear basis for comparison.

Table 1: Core Physical and Ferroelectric Properties of Crystalline this compound

PropertyValueReference(s)
Molecular Formula C₅H₂O₅[2]
Appearance Yellow Crystalline Solid[2]
Decomposition Temp. 212 °C[2]
Spontaneous Polarization (P_s) ~20-30 µC/cm²[1][4]
Curie Temperature (T_c) > 400 K (127 °C)[2]
Coercive Field (E_c) ~15 kV/cm[1]
Molecular Dipole Moment 7.0 - 10.0 D[2][4][5]
Acid Dissociation (pK_a1) 0.80 ± 0.08[2]
Acid Dissociation (pK_a2) 2.24 ± 0.01[2]

Table 2: Electronic Properties of Select Croconaine (CR) Derivatives

DerivativeHOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (E_g)Reference(s)
CR2a -4.71-3.990.72 eV[6]
CR2b -4.66-3.910.75 eV[6]

Experimental Protocols and Methodologies

The synthesis and characterization of this compound-based materials involve a range of standard and specialized laboratory techniques.

Synthesis of Croconaine Derivatives

The most common method for synthesizing croconaine dyes and polymers is through a condensation reaction.

  • General Protocol: The synthesis typically involves reacting this compound with an electron-donor compound (e.g., an aromatic heterocyclic compound with an active methylene (B1212753) group) in a suitable solvent system.[6] Common solvents include butanol/toluene or water/acetone mixtures.[6] The reaction is often carried out at elevated temperatures (from 50 °C to reflux) for a period ranging from a few hours to several days.[6] The product is then isolated, purified (often through recrystallization or column chromatography), and dried.

  • Alternative Methods: To improve efficiency and align with green chemistry principles, solvent-free mechanochemical methods like ball-milling have been successfully applied, offering a valid alternative to conventional heating.[6]

G cluster_start Reactants start1 This compound reaction Condensation Reaction (e.g., Reflux in Butanol/Toluene) start1->reaction start2 Electron Donor Unit start2->reaction purification Purification (Recrystallization / Chromatography) reaction->purification product Croconaine-Based Material purification->product

General workflow for the synthesis of croconaine derivatives.
Characterization of Materials

A multi-technique approach is required to fully characterize the properties of this compound-based materials.

  • Spectroscopic Analysis:

    • FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are used to confirm the molecular structure by identifying characteristic functional groups and vibrational modes of the croconate ring and associated moieties.[2][9][10] The sample is irradiated with infrared light (FTIR) or a monochromatic laser (Raman), and the resulting absorption or scattering spectrum provides a unique molecular fingerprint.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to elucidate the precise molecular structure, confirming the connectivity of atoms within the synthesized derivative.[11]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is used to determine thermal stability, decomposition temperatures, and the presence of bound solvents.[12][13]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] It is essential for identifying thermal transitions such as melting points, crystallization events, and the ferroelectric phase transition (Curie point).[14]

  • Crystallographic and Electrical Analysis:

    • X-Ray Diffraction (XRD): XRD is used on single crystals or powdered samples to determine the crystal structure, identify polymorphs, and confirm the ordered arrangement of molecules in the solid state.[15][16]

    • Polarization-Electric Field (P-E) Hysteresis Measurement: This is the definitive test for ferroelectricity. A triangular or sinusoidal electric field is applied across the material, and the resulting electric polarization is measured. The observation of a square-like hysteresis loop confirms ferroelectric switching and allows for the quantification of spontaneous polarization (P_s) and coercive field (E_c).[1]

G cluster_analysis Characterization Techniques cluster_props Determined Properties material This compound-Based Material spec Spectroscopy (FTIR, Raman, NMR) material->spec thermal Thermal Analysis (TGA, DSC) material->thermal xrd X-Ray Diffraction (XRD) material->xrd pe P-E Hysteresis Measurement material->pe p1 Molecular Structure spec->p1 p2 Thermal Stability thermal->p2 p3 Crystal Structure xrd->p3 p4 Ferroelectric Behavior pe->p4

Workflow for the chemico-physical characterization of materials.

Applications in Research and Drug Development

The unique properties of this compound-based materials make them suitable for a range of advanced applications.[17]

Organic Electronics

The combination of strong room-temperature ferroelectricity, low coercive field, and the absence of toxic heavy metals makes this compound a prime candidate for next-generation organic electronics.[1][18] Potential applications include power-saving non-volatile ferroelectric random-access memory (FeRAM), flexible sensors, and piezoelectric devices.[1]

Drug Development and Theranostics

This compound-based materials are noted for their intrinsic biocompatibility.[19] Their strong NIR absorption has been leveraged for applications in cancer therapy.

  • Photothermal Therapy (PTT): Croconaine derivatives can act as highly efficient photothermal agents.[20] When they accumulate in tumor tissue and are irradiated with NIR light, they convert light energy into heat, inducing localized hyperthermia to ablate cancer cells.[20]

  • Combination Therapy: Advanced nanoplatforms have been developed that combine a this compound-based PTT agent with other therapeutic molecules. For instance, a nanoplatform co-loaded with quercetin (B1663063) and CaO₂ was designed for a synergistic attack.[20] Upon reaching the tumor microenvironment, it simultaneously generates heat (mild PTT), releases calcium ions to trigger calcium overload-induced apoptosis, and uses quercetin to inhibit the expression of heat shock proteins, which would otherwise protect cancer cells from the thermal stress.[20]

G cluster_input Stimuli & Agent cluster_cell Tumor Cell Response agent Croconaine Nanoplatform (e.g., CCQ) heat Heat Generation (Mild PTT) agent->heat calcium Calcium Ion (Ca²⁺) Release agent->calcium light NIR Light Irradiation light->heat activates hsp Inhibition of Heat Shock Proteins (Hsp) heat->hsp inhibited by Qu outcome Synergistic Tumor Ablation hsp->outcome overload Calcium Overload calcium->overload mito Mitochondrial Apoptosis overload->mito mito->outcome

Signaling pathway for synergistic cancer therapy.

Conclusion and Future Outlook

This compound and its derivatives represent a highly promising class of organic functional materials. Their exceptional room-temperature ferroelectricity, driven by a unique proton transfer mechanism, opens new avenues for lead-free and flexible electronic devices. Furthermore, their strong NIR absorption and biocompatibility are paving the way for innovative applications in cancer theranostics. Future research will likely focus on the rational design of new derivatives with enhanced properties, the development of scalable synthesis and processing techniques for thin-film devices, and the expansion of their role in synergistic biomedical therapies.[1] The continued exploration of these materials promises to bridge the gap between high-performance electronics and advanced, biocompatible healthcare solutions.

References

A Technical Guide to the Theoretical Calculation of the Croconic Acid HOMO-LUMO Gap

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Croconic acid (C₅H₂O₅), a cyclic oxoacid, has garnered significant attention for its unique electronic and ferroelectric properties. Central to understanding its reactivity, optical characteristics, and potential in optoelectronic devices is the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine this crucial quantum chemical parameter. It details the prevalent computational approaches, primarily centered on Density Functional Theory (DFT), outlines experimental validation techniques, and presents a structured summary of reported values for this compound derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to understand and apply these computational techniques.

Introduction to this compound and its HOMO-LUMO Gap

This compound is a fascinating organic molecule characterized by a five-membered carbon ring with five oxygen atoms. The dianionic form, the croconate anion (C₅O₅)²⁻, exhibits a high degree of symmetry and π-electron delocalization, contributing to its aromatic character.[1] These structural features are key to its notable optical and electrical properties, including its use in functional organic materials.[1] In the solid state, this compound forms a hydrogen-bonded network, which is fundamental to its observed room-temperature ferroelectricity.[2][3]

The HOMO-LUMO gap is a fundamental concept in molecular orbital theory that dictates a molecule's electronic behavior.[4] This energy difference is the lowest energy electronic excitation possible for a molecule.[4] A smaller HOMO-LUMO gap is associated with higher chemical reactivity, lower kinetic stability, and the ability to absorb longer wavelengths of light.[5][6] For materials science applications, a small energy gap is often indicative of potential utility in optoelectronic and semiconductor devices.[7][8] Therefore, accurate determination of this gap is critical for designing and developing new this compound-based materials.

Theoretical Methodologies for HOMO-LUMO Gap Calculation

Density Functional Theory (DFT) stands as the most widely used computational method for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational cost.[2][9]

Common Computational Approaches

There are two primary DFT-based approaches to estimate the HOMO-LUMO gap:

  • Kohn-Sham Orbital Energy Difference: The most straightforward method is to calculate the energy difference between the LUMO and HOMO eigenvalues (ΔE = ELUMO - EHOMO). While widely reported in the literature, this approach is an approximation based on Koopmans' theorem and can be inaccurate.[10] The calculated orbital energies are highly sensitive to the choice of DFT functional, particularly the amount of exact Hartree-Fock (HF) exchange included.[10] This can lead to a wide range of predicted gap values for the same molecule simply by changing the functional.[10]

  • Delta Self-Consistent Field (ΔSCF) Method: A more robust and physically meaningful approach is to calculate the fundamental gap as the difference between the Ionization Potential (IP) and the Electron Affinity (EA).[10] This involves three separate energy calculations: one for the neutral molecule (N), one for the cation (N-1 electrons), and one for the anion (N+1 electrons).

    • Ionization Potential (IP) = E(N-1) - E(N)

    • Electron Affinity (EA) = E(N) - E(N+1)

    • Fundamental Gap (ΔE) = IP - EA

    This method provides more consistent results across different functionals and typically yields better agreement with experimental data.[10]

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the chosen exchange-correlation functional and basis set.

  • Functionals: Functionals range from the computationally inexpensive Generalized Gradient Approximation (GGA) to more accurate hybrid functionals. For this compound and its derivatives, hybrid functionals like B3LYP and PBE0 are commonly employed.[1][9][11] When modeling the solid state or intermolecular interactions, it is crucial to include dispersion corrections (e.g., PBE+D or using functionals with built-in dispersion like ωB97X-D) to accurately account for van der Waals forces and the extensive hydrogen bonding present in this compound crystals.[3]

  • Basis Sets: The choice of basis set determines the flexibility the calculation has to model the electron distribution. Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p) are frequently used.[1][12] For calculations involving anions, such as in the ΔSCF method, it is advisable to use basis sets with diffuse functions (indicated by a "+" sign) to accurately model the loosely bound extra electron.

Modeling Environmental Effects

The HOMO-LUMO gap is sensitive to the molecule's environment.

  • Gas Phase: This is the simplest model, representing the isolated molecule.

  • Implicit Solvation Models: To simulate a solution environment, a polarizable continuum model (PCM), such as the conductor-like PCM (CPCM) or the universal solvation model (SMD), can be used.[11] These models are computationally efficient and represent the solvent as a continuous medium with a specific dielectric constant.[11]

  • Periodic Boundary Conditions (Solid State): To model the crystalline form of this compound, calculations are performed on the unit cell with periodic boundary conditions, often using plane-wave basis sets.[2] This approach is essential for capturing the effects of intermolecular interactions on the electronic structure.[3]

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques provide essential data for validating theoretical predictions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical method used to measure the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the energies of the HOMO and LUMO levels, respectively.

  • Methodology: A three-electrode cell (working, reference, and counter electrodes) is used. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential at which oxidation begins is related to the HOMO energy, while the onset of reduction corresponds to the LUMO energy. From these values, the electrochemical gap (Eelecg) can be determined.[1]

  • Data Analysis: The HOMO and LUMO energy levels are typically calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.

  • Methodology: A solution of the compound is placed in a spectrophotometer, and light is passed through it. The instrument records the wavelengths at which light is absorbed.

  • Data Analysis: The lowest-energy electronic transition, which corresponds to the excitation of an electron from the HOMO to the LUMO, appears as an absorption peak in the UV-Vis spectrum.[4] The onset of this absorption peak can be used to determine the optical band gap (Eoptg).[1]

Data Summary: Calculated and Experimental Gaps

The following table summarizes reported HOMO-LUMO energies and gaps for several this compound (CR) derivatives. It is important to note that these values are for substituted derivatives and serve to illustrate the typical energy ranges and the results of the methodologies described.

CompoundMethodDetailsEnvironmentHOMO (eV)LUMO (eV)Gap (eV)Citation
CR2a Experimental (CV)-Solution-4.71-3.990.72[1]
CR2b Experimental (CV)-Solution-4.66-3.910.75[1]
CR5 Experimental (CV)Indolenine-basedSolution-5.25-3.951.30[1]
CR5 Experimental (UV-Vis)Indolenine-basedSolution--1.55[1]
CR6 Experimental (CV)Indolenine-basedSolution-5.33-4.031.30[1]
CR6 Experimental (UV-Vis)Indolenine-basedSolution--1.52[1]
CTPA Theoretical (DFT)PBEPBE/6-31G(d)Gas Phase-4.389-3.5820.81[12]

Note: The theoretical values for CTPA, a this compound-derived conjugated microporous polymer, refer to the Highest Occupied Crystal Orbital (HOCO) and Lowest Unoccupied Crystal Orbital (LUCO).

Visualization of the Computational Workflow

The following diagram illustrates a robust workflow for the theoretical calculation of the HOMO-LUMO gap using the recommended ΔSCF method.

G cluster_input 1. Input Definition cluster_calc 5. Gap Calculation (ΔSCF) start Define this compound (or derivative) Structure opt_N Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt_N Initial Geometry opt_cat Geometry Optimization (Charge=+1) start->opt_cat Initial Geometry opt_an Geometry Optimization (Charge=-1) start->opt_an Initial Geometry spe_N Single Point Energy Calculation (E_N) opt_N->spe_N calc_IP Calculate IP = E_N-1 - E_N spe_N->calc_IP calc_EA Calculate EA = E_N - E_N+1 spe_N->calc_EA spe_cat Single Point Energy Calculation (E_N-1) opt_cat->spe_cat Optimized Structure spe_cat->calc_IP spe_an Single Point Energy Calculation (E_N+1) opt_an->spe_an Optimized Structure spe_an->calc_EA calc_gap Fundamental Gap = IP - EA calc_IP->calc_gap calc_EA->calc_gap

Workflow for ΔSCF calculation of the HOMO-LUMO gap.

Conclusion

The theoretical calculation of the this compound HOMO-LUMO gap is a vital tool for predicting its electronic and optical properties. While direct calculation from Kohn-Sham orbital energies is common, the ΔSCF method offers a more physically sound and reliable alternative that shows better consistency across different DFT functionals. The choice of functional, basis set, and environmental model must be made carefully, as these factors significantly influence the outcome. Experimental validation through cyclic voltammetry and UV-Vis spectroscopy is indispensable for benchmarking computational results. A combined theoretical and experimental approach provides the most comprehensive understanding, paving the way for the rational design of novel this compound-based materials for advanced applications.

References

The Supramolecular Chemistry of Croconate Salts: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structural diversity, and functional applications of supramolecular assemblies based on the versatile croconate anion.

Introduction to the Supramolecular Chemistry of Croconate Salts

The croconate anion, a cyclic oxocarbon dianion with the formula (C₅O₅)²⁻, has emerged as a powerful and versatile building block in the field of supramolecular chemistry and crystal engineering.[1] Its unique structural features, including high symmetry, a planar geometry, extensive π-electron delocalization, and inherent aromatic character, make it an exceptional candidate for constructing a diverse array of supramolecular architectures.[1][2] The croconate anion's ability to participate in a variety of non-covalent interactions, such as strong hydrogen bonds and π–π stacking, allows for the rational design and synthesis of extended one-, two-, and three-dimensional structures.[2][3]

This technical guide provides a comprehensive overview of the supramolecular chemistry of croconate salts, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development. We will delve into the synthesis of croconate-based materials, present key quantitative data, detail experimental protocols, and explore the potential applications of these fascinating compounds, particularly in the realm of pharmaceuticals.

Core Concepts in Croconate Supramolecular Chemistry

The supramolecular chemistry of croconate salts is governed by a range of non-covalent interactions that dictate the final architecture and properties of the resulting assemblies.

2.1. The Croconate Anion: A Versatile Building Block

The croconate dianion is the conjugate base of croconic acid (H₂C₅O₅).[2] Its planarity and D₅h symmetry, coupled with its aromatic nature (fulfilling Hückel's rule with two delocalized π-electrons), provide a rigid and predictable scaffold for supramolecular construction.[2] The five oxygen atoms act as potent hydrogen bond acceptors, while the π-system allows for stacking interactions.

2.2. Key Intermolecular Interactions

  • Hydrogen Bonding: Hydrogen bonding is a dominant force in the crystal engineering of croconate salts. The oxygen atoms of the croconate anion readily form strong hydrogen bonds with various donor groups, including water molecules, ammonium (B1175870) ions, and hydroxyl groups on other molecules.[3] These interactions are crucial in the formation of extended networks.

  • π–π Stacking: The planar, aromatic nature of the croconate ring facilitates π–π stacking interactions between adjacent anions, leading to the formation of columnar structures.[3] The interplanar distances in these stacks are typically in the range of 3.12–3.42 Å.[3]

  • Coordination Bonds: The croconate anion can act as a ligand, coordinating to metal centers through its oxygen atoms. This allows for the construction of a wide variety of metal-organic frameworks (MOFs) and coordination polymers with diverse dimensionalities and properties.[4]

  • Host-Guest Chemistry: The cavity-like structure that can be formed by self-assembled croconate moieties, or the croconate anion itself, can encapsulate guest molecules. This host-guest chemistry is driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions.[5]

Data Presentation: Physicochemical Properties of Croconate Salts

This section summarizes key quantitative data for a selection of croconate-based compounds, providing a basis for comparison and material selection.

Table 1: Crystallographic Data for Selected Croconate Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Cr(μ-C₅O₅)(μ-OH)(OH₂)₂]₂·6H₂OC₁₀H₂₆Cr₂O₂₂OrthorhombicCmca6.741(7)18.841(9)16.886(9)90[4]
[Cr(μ-C₅O₅)(μ-OH)(OH₂)₂]₂[K₅(C₅O₅)₂.₅]·7H₂OC₂₂.₅H₃₀Cr₂K₅O₃₂.₅MonoclinicCc15.216(9)14.895(8)18.503(9)96.77(5)[4]
[Eu(inic)₃(H₂O)]C₁₈H₁₄EuN₃O₇MonoclinicCc----[3]

Note: Complete crystallographic data for [Eu(inic)₃(H₂O)] was not available in the provided search results.

Table 2: Selected Bond Lengths and Angles for a Dinuclear Chromium(III) Croconate Complex

Data for [Cr(μ-C₅O₅)(μ-OH)(OH₂)₂]₂·6H₂O

BondLength (Å)AngleDegree (°)Ref.
Cr-O(croconate)1.96-1.98O-Cr-O85.5-174.2[4]
Cr-O(hydroxo)1.93-1.94Cr-O-Cr100.3[4]
Cr-O(water)2.00-2.02[4]

Table 3: Thermal and Electrochemical Properties of Selected Croconate-Based Materials

Compound/MaterialTechniqueKey FindingsRef.
Hydrated Metal Nitrates (analogous)TGA/DSCDehydration typically occurs between 35-70 °C. Anhydrous salts decompose at higher temperatures (e.g., 265-370 °C for nitrates).[6]
MgSO₄·7H₂O (analogous)TGA/DSCStepwise dehydration observed, with distinct endothermic peaks for the loss of water molecules.[7]
Various Croconaine DyesCyclic VoltammetryReversible or irreversible redox processes observed, allowing for the determination of HOMO and LUMO energy levels.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative croconate-based supramolecular structures.

4.1. Synthesis of a 2D Lanthanide-Croconate Coordination Polymer

This protocol is a general guideline based on the synthesis of lanthanide coordination polymers.[3][10]

  • Materials: Lanthanide(III) salt (e.g., EuCl₃·6H₂O), this compound or a soluble croconate salt (e.g., K₂C₅O₅), a secondary ligand (e.g., isonicotinic acid), solvent (e.g., deionized water, ethanol).

  • Procedure:

    • Dissolve the lanthanide salt (e.g., 0.1 mmol) in deionized water (10 mL).

    • In a separate beaker, dissolve the croconate salt (0.1 mmol) and the secondary ligand (0.2 mmol) in a mixture of water and ethanol (B145695) (1:1, 20 mL).

    • Slowly add the lanthanide salt solution to the ligand solution with constant stirring.

    • Adjust the pH of the resulting solution to a desired value (e.g., 5-6) using a dilute acid or base.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 160 °C) for a set period (e.g., 72 hours).

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration, wash with water and ethanol, and dry in air.

4.2. Synthesis of a Croconaine Dye

This protocol is based on the condensation reaction used to form croconaine dyes.[2]

  • Materials: this compound, an electron-rich aromatic or heterocyclic amine (e.g., N,N-dimethylaniline), solvent (e.g., ethanol or acetic acid).

  • Procedure:

    • Dissolve this compound (1 mmol) in the chosen solvent (20 mL).

    • Add the amine (2 mmol) to the solution.

    • Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated dye by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).

4.3. Formation of a Supramolecular Hydrogel

This is a generalized protocol for forming a pH-responsive supramolecular hydrogel, which could be adapted for croconate-based systems with appropriate functionalization.[11][12]

  • Materials: A croconate derivative functionalized with polymer chains (e.g., polyethylene (B3416737) glycol) and pH-responsive groups, and a suitable cross-linking agent.

  • Procedure:

    • Prepare a solution of the functionalized croconate polymer in a buffered aqueous solution at a pH where the polymer is soluble.

    • Prepare a separate solution of the cross-linking agent.

    • Mix the two solutions at the desired concentration.

    • Induce gelation by changing the pH of the solution to a point where the pH-responsive groups trigger intermolecular interactions and cross-linking. This can be achieved by adding a small amount of acid or base.

    • Allow the mixture to stand at a controlled temperature until a stable hydrogel is formed.

Visualizations of Supramolecular Processes

5.1. Thermodynamic vs. Kinetic Control in Supramolecular Assembly

The final structure of a supramolecular assembly can be determined by whether the system reaches its most stable state (thermodynamic control) or gets trapped in a metastable state that forms more quickly (kinetic control).

G cluster_0 Self-Assembly Conditions cluster_1 Assembly Pathway cluster_2 Final Product Slow Crystallization Slow Crystallization Reversible Binding Reversible Binding Slow Crystallization->Reversible Binding Fast Self-Assembly Fast Self-Assembly Irreversible Binding Irreversible Binding Fast Self-Assembly->Irreversible Binding Self-Repair Self-Repair Reversible Binding->Self-Repair Kinetic Product Kinetic Product Irreversible Binding->Kinetic Product Thermodynamic Product Thermodynamic Product Self-Repair->Thermodynamic Product Thermodynamic Product\n(Most Stable) Thermodynamic Product (Most Stable) Kinetic Product\n(Metastable) Kinetic Product (Metastable)

Thermodynamic vs. Kinetic Self-Assembly Pathways.

5.2. pH-Triggered Drug Release from a Supramolecular Carrier

pH-responsive drug delivery systems can be designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.

G cluster_0 Physiological pH (e.g., 7.4) cluster_1 Acidic Microenvironment (e.g., pH < 6.8) Carrier_Stable Supramolecular Carrier (Drug Encapsulated) Protonation Protonation of pH-Sensitive Groups Carrier_Stable->Protonation Lower pH Destabilization Carrier Destabilization/ Conformational Change Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

Mechanism of pH-Responsive Drug Release.

Applications in Drug Development

The principles of supramolecular chemistry, particularly with versatile building blocks like croconate salts, offer exciting opportunities in drug development. The ability to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs) is a critical aspect of formulation science.[13][14]

6.1. Pharmaceutical Cocrystals

A significant application lies in the formation of pharmaceutical cocrystals.[14][15] Cocrystals are multi-component crystals where an API is co-crystallized with a pharmaceutically acceptable coformer.[10] By incorporating a croconate salt as a coformer, it is possible to modify key properties of an API, such as:

  • Solubility and Dissolution Rate: The high polarity and hydrogen bonding capacity of the croconate anion can be leveraged to improve the aqueous solubility and dissolution rate of poorly soluble drugs.[13]

  • Stability: The formation of a stable crystalline lattice with a croconate coformer can enhance the chemical and physical stability of the API, protecting it from degradation.[13]

  • Bioavailability: By improving solubility and dissolution, croconate-based cocrystals have the potential to enhance the bioavailability of orally administered drugs.[14]

  • Mechanical Properties: The rigid, planar structure of the croconate anion can influence the mechanical properties of the cocrystal, which is important for tablet manufacturing.

6.2. Drug Delivery Systems

The self-assembly properties of croconate salts can be harnessed to create novel drug delivery systems. For instance, pH-responsive supramolecular hydrogels or nanoparticles could be designed for targeted drug release.[6][16] The croconate moiety could be functionalized with moieties that respond to the acidic tumor microenvironment, leading to the disassembly of the carrier and the release of an encapsulated anticancer drug.[16]

6.3. Croconate Derivatives as Active Pharmaceutical Ingredients

Beyond their role in formulation, croconate derivatives themselves can be designed as active pharmaceutical ingredients (APIs).[13][17] The unique electronic properties and ability to interact with biological targets make them interesting scaffolds for drug design. Their applications could span areas such as anticancer therapy, where their photophysical properties might be exploited in photodynamic therapy, or as inhibitors of specific enzymes.

Conclusion

The supramolecular chemistry of croconate salts offers a rich and diverse field of study with significant potential for the development of advanced materials. For researchers in drug development, the croconate anion provides a powerful tool for modulating the properties of active pharmaceutical ingredients through the formation of cocrystals and for designing novel drug delivery systems. The continued exploration of the synthesis, characterization, and functional properties of croconate-based supramolecular assemblies will undoubtedly lead to new and innovative applications in medicine and materials science.

References

Methodological & Application

Synthesis of Croconic Acid-Based Polymers via Polycondensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of croconic acid-based polymers through polycondensation. This document includes detailed experimental protocols, a summary of key quantitative data, and insights into potential applications in drug development, particularly focusing on the burgeoning field of photothermal therapy.

Introduction

This compound, a five-membered oxocarbon, has garnered significant interest in materials science due to its unique electronic and optical properties.[1] Polymers derived from this compound, often referred to as polycroconaines, are a class of conjugated polymers with low band gaps, making them suitable for a variety of applications, including electronics and sensing.[1] Their synthesis is typically achieved through polycondensation reactions between this compound and various amine-containing monomers. This document outlines the synthetic methodologies for preparing these polymers and explores their potential translation into the biomedical field, an area of growing interest.[2]

Data Presentation: Properties of this compound-Based Polymers

The properties of this compound-based polymers can be tailored by the choice of the comonomer. Below is a summary of the synthesis conditions and resulting properties for several reported polymers.

Polymer NameMonomersCatalystSolvent SystemReaction ConditionsYield (%)Key PropertiesReference
Poly(4,4′-biphenylcroconate)This compound, 4,4′-biphenylenediamine-Acetonitrile125 °C, 12 hNot ReportedOrganic semiconductor[1]
Porous Organic Polymer (POP)This compound, Tritopic indole-based monomerQuinolineButanol/Toluene (B28343) (1:1)120 °C, 72 h, N₂ atmosphere85–97Zwitterionic structure, weak proton conductor[1]
Microporous PolymerThis compound, Triamino triphenyl amine (TPA)-o-dichlorobenzene/n-butanol80 °C, 5 daysNot ReportedNarrow band gap, superior optical and electronic properties compared to squaric acid analog[1]
Poly(1,5-diaminonaphthalene-croconaine)This compound, 1,5-diaminonaphthalene-o-dichlorobenzene/n-BuOHReflux, 13 hNot ReportedInvestigated for NH₃ gas sensing[1]
Poly(diaminoanthraquinone-croconate)This compound, 1,5- or 2,6-diaminoanthraquinone-n-BuOH135 °C, 24 hNot ReportedInvestigated as humidity sensors[1]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound-based polymers via polycondensation based on literature reports.

Protocol 1: Synthesis of a Porous Organic Polymer (POP) from a Tritopic Indole-Based Monomer and this compound

This protocol is adapted from the synthesis of porous organic polymers with zwitterionic structures.[1]

Materials:

  • Tritopic indole-based monomer

  • This compound

  • Quinoline (catalyst)

  • Anhydrous n-butanol

  • Anhydrous toluene

  • Methanol, Chloroform (for washing)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer with hotplate

  • Soxhlet extraction apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and nitrogen inlet, add the tritopic indole-based monomer, this compound (in equimolar amounts), and a catalytic amount of quinoline.

  • Add an anhydrous 1:1 mixture of n-butanol and toluene to the flask.

  • Place the flask under a gentle stream of nitrogen.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Allow the reaction to proceed for 72 hours, during which water is removed azeotropically via the Dean-Stark trap.

  • After 72 hours, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate sequentially with toluene, chloroform, and methanol.

  • Purify the polymer further by Soxhlet extraction with toluene, chloroform, and methanol.

  • Dry the purified polymer in a vacuum oven to obtain the final product.

Protocol 2: Synthesis of a Microporous Polymer from Triamino Triphenyl Amine (TPA) and this compound

This protocol is based on the synthesis of a narrow band gap microporous polymer.[1]

Materials:

  • Triamino triphenyl amine (TPA)

  • This compound

  • o-dichlorobenzene

  • n-butanol

Equipment:

  • Reaction vial or flask with a screw cap

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a reaction vial, combine equimolar amounts of triamino triphenyl amine (TPA) and this compound.

  • Add a solvent mixture of o-dichlorobenzene and n-butanol.

  • Seal the vial and heat the mixture to 80 °C with continuous stirring.

  • Maintain the reaction at this temperature for 5 days.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with appropriate solvents to remove any unreacted monomers and residual solvent.

  • Dry the polymer product under vacuum.

Mandatory Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Polycondensation cluster_process Workup & Purification MonomerA This compound Reaction Solvent + Catalyst (optional) Heat (80-135°C) Inert Atmosphere (N₂) MonomerA->Reaction MonomerB Amine-Containing Monomer (e.g., Diamine, Triamine) MonomerB->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvents Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound-Based Polymer Drying->Product

Caption: General workflow for the synthesis of this compound-based polymers via polycondensation.

Potential Signaling Pathway for Anticancer Applications

While this compound-based polymers themselves have not been extensively studied for drug delivery, related small molecule croconaine dyes have shown promise in photothermal therapy (PTT). The following diagram illustrates a plausible signaling pathway for their anticancer effects, which could be harnessed by delivering these molecules using a polymer-based platform.

G cluster_ext Extracellular cluster_cell Tumor Cell cluster_mito Mitochondrion NIR_Light NIR Light (808 nm) PTT Photothermal Effect (Hyperthermia >43°C) NIR_Light->PTT activates Polymer_Drug Croconaine-Polymer Nanoparticle Croc_Release Croconaine Release Polymer_Drug->Croc_Release intracellular uptake Mito_Ca Ca²⁺ Overload Mito_Apoptosis Mitochondrial Apoptosis Mito_Ca->Mito_Apoptosis Cell_Death Cell Death Mito_Apoptosis->Cell_Death Croc_Release->PTT GPX4_Inhibition GPX4 Inhibition Croc_Release->GPX4_Inhibition PTT->Mito_Ca induces HSP_Inhibition Inhibition of Heat Shock Proteins (HSPs) PTT->HSP_Inhibition synergizes with HSP_Inhibition->Cell_Death sensitizes to heat Ferroptosis Ferroptosis GPX4_Inhibition->Ferroptosis Ferroptosis->Cell_Death

Caption: Plausible signaling pathway for the anticancer effects of croconaine derivatives.

Applications in Drug Development

The direct application of this compound-based polymers in drug development is an emerging area with significant potential. While research has primarily focused on their material properties, the inherent biocompatibility of some this compound derivatives opens avenues for biomedical applications.[2]

A promising strategy involves leveraging these polymers as carriers for therapeutic agents. For instance, croconaine dyes, which are structurally related to the repeating units of these polymers, have been investigated as potent agents for photothermal therapy (PTT) in cancer treatment.[3] These dyes can absorb near-infrared (NIR) light and convert it into localized heat, inducing tumor cell death.[3]

Furthermore, recent studies have shown that croconaine-based molecules can induce calcium overload in tumor cells, leading to mitochondrial apoptosis.[3] This mechanism can be synergistic with PTT, enhancing the therapeutic outcome. Another reported anticancer mechanism for a croconaine derivative is the induction of ferroptosis, a form of programmed cell death, through the inhibition of glutathione (B108866) peroxidase 4 (GPX4).

Therefore, this compound-based polymers synthesized via polycondensation could be designed as nanocarriers to deliver these therapeutically active croconaine molecules specifically to tumor sites. The polymer backbone could be further functionalized with targeting ligands to improve tumor accumulation and cellular uptake. The development of such polymer-drug conjugates represents a promising future direction for the application of this compound-based materials in oncology.

References

Protocol for growing high-quality single crystals of croconic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the growth of high-quality single crystals of croconic acid, a material of significant interest in the field of organic ferroelectrics. The primary method described is the slow evaporation of an aqueous solution, which has been demonstrated to yield semi-transparent, elongated, slab-like yellow crystals with excellent ferroelectric properties.

Introduction

This compound (H₂C₅O₅) is an organic ferroelectric material that exhibits a remarkably high spontaneous polarization at room temperature, with reported values around 20-30 μC/cm².[1][2][3] The quality of the single crystals, particularly the minimization of defects, is paramount to achieving these optimal electrical properties. This protocol outlines the necessary steps for precursor purification, crystal growth, and characterization to obtain high-quality single crystals suitable for research and development applications.

Precursor Purification: Recrystallization of this compound

The purity of the starting this compound material is a critical factor in the growth of high-quality single crystals. Commercially available this compound (e.g., 98% purity) should be further purified by recrystallization from water.

Protocol:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in deionized water heated to its boiling point. Add the minimum amount of hot water required to fully dissolve the solid.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible. This can be achieved by placing the flask in an insulated container.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize the yield of recrystallized this compound.

  • Vacuum Filtration: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Single Crystal Growth by Slow Evaporation

The slow evaporation of a this compound solution in 1N hydrochloric acid (HCl) is a reliable method for obtaining high-quality single crystals.[2][4]

Experimental Parameters:

ParameterValue/RangeNotes
Solvent 1N Hydrochloric Acid (Aqueous)The acidic environment is crucial for the crystallization of this compound.[2][4]
This compound Concentration Saturated solution at room temperaturePrepare a saturated solution to ensure crystal nucleation and growth upon solvent evaporation.
Temperature Room temperature (stable)Maintain a constant temperature to ensure a slow and controlled evaporation rate. Fluctuations can lead to defects.
Environment Dust-free, vibration-isolated areaMinimize disturbances that can induce rapid nucleation and the formation of multiple small crystals.
Evaporation Rate Slow and controlledThe opening of the crystallization vessel can be partially covered to regulate the rate of evaporation.

Protocol:

  • Solution Preparation: Prepare a 1N HCl solution in deionized water. Add the purified this compound to the 1N HCl solution at room temperature and stir until a saturated solution is obtained. It is advisable to have some undissolved solid remaining to ensure saturation.

  • Filtration: Filter the saturated solution through a syringe filter (e.g., 0.22 µm pore size) into a clean crystallization dish or beaker. This will remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the crystallization vessel with a lid or parafilm with a few small perforations to allow for slow evaporation of the solvent. Place the vessel in a location with a stable temperature and minimal vibrations.

  • Crystal Growth: Monitor the vessel over several days to weeks. Single crystals of this compound will begin to form and grow as the solvent slowly evaporates.

  • Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers. Gently rinse the crystals with a small amount of deionized water and dry them on a filter paper.

Characterization of this compound Single Crystals

The quality of the grown single crystals should be assessed using various characterization techniques.

Characterization TechniquePurposeExpected Results for High-Quality Crystals
Optical Microscopy To observe the morphology, transparency, and size of the crystals.Semi-transparent, elongated, slab-like yellow crystals with well-defined facets.[2]
Single-Crystal X-ray Diffraction (SCXRD) To determine the crystal structure and confirm the single-crystal nature.A well-defined diffraction pattern that can be indexed to the known crystal structure of this compound.[5][6][7]
Piezoresponse Force Microscopy (PFM) To investigate the ferroelectric domain structure and switching behavior.Clear contrast between domains with opposite polarization and observation of ferroelectric hysteresis loops.
Polarization-Electric Field (P-E) Hysteresis Loop Measurement To quantify the ferroelectric properties, such as spontaneous polarization (Ps) and coercive field (Ec).A well-saturated hysteresis loop with a spontaneous polarization of approximately 21-22 μC/cm².[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in obtaining and characterizing high-quality single crystals of this compound.

experimental_workflow cluster_purification Precursor Purification cluster_growth Single Crystal Growth cluster_characterization Characterization crude_ca Crude this compound dissolution Dissolution in Hot Water crude_ca->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration & Washing cooling->vacuum_filtration purified_ca Purified this compound vacuum_filtration->purified_ca prepare_solution Prepare Saturated Solution in 1N HCl purified_ca->prepare_solution filtration Filter Solution prepare_solution->filtration slow_evaporation Slow Evaporation filtration->slow_evaporation harvesting Harvest Crystals slow_evaporation->harvesting single_crystals High-Quality Single Crystals harvesting->single_crystals optical_microscopy Optical Microscopy single_crystals->optical_microscopy scxrd SCXRD single_crystals->scxrd pfm PFM single_crystals->pfm pe_loop P-E Hysteresis single_crystals->pe_loop

Caption: Experimental workflow for this compound single crystal growth.

logical_relationship precursor_purity Precursor Purity crystal_quality High Crystal Quality precursor_purity->crystal_quality optimal_properties Optimal Ferroelectric Properties crystal_quality->optimal_properties slow_evaporation_rate Slow Evaporation Rate slow_evaporation_rate->crystal_quality stable_conditions Stable Temperature & Vibration Isolation stable_conditions->crystal_quality

Caption: Key factors influencing the quality of this compound crystals.

References

Applications of Croconic Acid in Organic Photovoltaics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croconic acid, a fascinating organic molecule known for its unique electronic and ferroelectric properties, has emerged as a material of interest in various fields, including organic electronics. While its application in mainstream bulk heterojunction (BHJ) organic photovoltaics (OPVs) is still in its nascent stages, derivatives of this compound, particularly croconaine dyes, have been explored as sensitizers in dye-sensitized solar cells (DSSCs). This document provides an overview of the current applications of this compound in photovoltaics, with a focus on DSSCs, and explores its potential future use as an interfacial material in BHJ devices. Detailed experimental protocols for the synthesis of croconaine dyes and the fabrication and characterization of DSSCs are provided to guide researchers in this area.

Introduction to this compound and its Derivatives in Photovoltaics

This compound (H₂C₅O₅) is a cyclic organic compound possessing a five-membered carbon ring with two hydroxyl groups and three ketone groups. Its derivatives, known as croconaines or croconaine dyes, are typically synthesized through a condensation reaction with electron-donating moieties.[1] These dyes exhibit strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, a desirable characteristic for light-harvesting materials in solar cells.[2]

The primary application of this compound derivatives in photovoltaics has been as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, the dye absorbs photons and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the process of current generation. The NIR absorption capabilities of croconaine dyes are particularly advantageous as they can harness a broader portion of the solar spectrum compared to many traditional organic dyes.[2]

Despite their potential, research into this compound-based OPVs is limited. One review has noted that investigations into their use in DSSCs have reported low incident photon-to-current efficiency (IPCE) values, attributed to poor charge separation. Furthermore, comprehensive studies on their application in bulk heterojunction and perovskite solar cells are largely absent in the current literature.

Quantitative Data on this compound-Based Photovoltaic Devices

Quantitative performance data for organic solar cells utilizing this compound or its derivatives is scarce in publicly available literature. The table below is intended to serve as a template for collating future findings. For context, typical performance parameters for DSSCs sensitized with other organic dyes are included.

Table 1: Photovoltaic Performance of DSSCs Sensitized with Croconaine Dyes

Dye IdentityVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Croconaine Derivative 1Data not availableData not availableData not availableData not available[2]
Croconaine Derivative 2Data not availableData not availableData not availableData not available
Reference Organic Dye 10.5955.76712.43[3]
Reference Organic Dye 20.66913.35625.53[3]

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Experimental Protocols

Synthesis of Croconaine Dyes

The general synthesis of symmetric croconaine dyes involves the condensation reaction of this compound with two equivalents of an electron-rich coupling partner, such as an activated methylene (B1212753) compound.

Materials:

  • This compound

  • Electron-rich coupling partner (e.g., N-alkylated quinaldinium salts)

  • Solvent (e.g., methanol, pyridine, triethylamine)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the electron-rich coupling partner in the chosen solvent or solvent mixture in a round-bottom flask.

  • Add this compound to the solution (typically in a 2:1 molar ratio of coupling partner to this compound).

  • Stir the reaction mixture at room temperature or with gentle heating as required.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure croconaine dye.

  • Characterize the synthesized dye using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

Fabrication of Dye-Sensitized Solar Cells (DSSCs)

The following protocol outlines the fabrication of a standard DSSC using a synthesized croconaine dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (nanocrystalline)

  • Synthesized croconaine dye

  • Solvent for dye solution (e.g., ethanol, acetonitrile)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, in acetonitrile)

  • Platinum precursor (e.g., H₂PtCl₆) for counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Doctor blade or screen printer

  • Furnace

  • Spinel coater

  • Solar simulator

  • Potentiostat for I-V measurements

Procedure:

A. Photoanode Preparation:

  • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326).

  • Apply a layer of TiO₂ paste onto the conductive side of the FTO substrate using a doctor blade or screen printing technique.

  • Dry the TiO₂ film at approximately 125°C for 5-10 minutes.

  • Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

  • Allow the photoanode to cool to room temperature.

  • Immerse the photoanode in the croconaine dye solution and leave for several hours to ensure adequate dye loading.

  • Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

B. Counter Electrode Preparation:

  • Clean another FTO glass substrate as described in step A1.

  • Deposit a thin layer of platinum catalyst onto the conductive side of the FTO substrate. This can be achieved by spin-coating a solution of H₂PtCl₆ in isopropanol followed by heating at 400°C for 15-20 minutes.

C. DSSC Assembly:

  • Place a thermoplastic sealant frame on the dye-sensitized photoanode.

  • Position the platinum-coated counter electrode on top of the sealant, with the conductive sides facing each other.

  • Heat the assembly on a hotplate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

  • Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.

  • Seal the opening with a small piece of sealant and a soldering iron.

Characterization of DSSCs
  • Current-Voltage (I-V) Measurement:

    • Place the assembled DSSC under a solar simulator with a standard illumination of 100 mW/cm² (AM 1.5G).

    • Measure the current-voltage characteristics of the cell using a potentiostat.

    • From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Use a dedicated IPCE measurement system, which consists of a light source, a monochromator, and a potentiostat.

    • Illuminate the DSSC with monochromatic light of varying wavelengths.

    • Measure the short-circuit current generated at each wavelength.

    • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.

Potential Application as an Interfacial Layer in BHJ-OPVs

While not yet demonstrated experimentally, the intrinsic ferroelectric nature of this compound presents a compelling case for its use as an interfacial layer in bulk heterojunction organic photovoltaics. A thin ferroelectric layer between the active layer and the electrode could potentially enhance charge extraction and reduce recombination losses.

The spontaneous electric polarization of a ferroelectric material can create a built-in electric field that aids in the separation of photogenerated excitons and directs the charge carriers towards their respective electrodes. This could lead to an improvement in both the short-circuit current and the fill factor of the device.

Further research is required to explore the feasibility of depositing uniform, thin films of this compound and to investigate its impact on the performance and stability of BHJ-OPVs.

Visualizations

DSSC_Working_Principle cluster_0 Dye-Sensitized Solar Cell Sun Sunlight (Photons) Dye Croconaine Dye (on TiO₂ surface) Sun->Dye 1. Light Absorption (Exciton Generation) TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection FTO_Anode FTO Anode TiO2_CB->FTO_Anode 3. Electron Transport External_Load External Load FTO_Anode->External_Load 4. To External Circuit Pt_Cathode Pt Cathode External_Load->Pt_Cathode Electrolyte_Ox Redox Mediator (I₃⁻) Pt_Cathode->Electrolyte_Ox 5. Electron Transfer to Electrolyte Electrolyte_Red Redox Mediator (I⁻) Electrolyte_Red->Dye 6. Dye Regeneration Electrolyte_Ox->Electrolyte_Red Reduction

DSSC Working Principle with Croconaine Dye.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization p1 Clean FTO Substrate p2 Deposit TiO₂ Paste p1->p2 p3 Sinter TiO₂ Film p2->p3 p4 Dye Sensitization (Immerse in Croconaine Solution) p3->p4 a1 Assemble Electrodes with Sealant p4->a1 c1 Clean FTO Substrate c2 Deposit Pt Catalyst c1->c2 c2->a1 a2 Inject Electrolyte a1->a2 a3 Seal Cell a2->a3 a4 Characterize (I-V, IPCE) a3->a4

DSSC Fabrication Workflow.

BHJ_with_Croconic_Acid_IL cluster_device Hypothetical BHJ-OPV Structure ITO ITO Anode HTL Hole Transport Layer (e.g., PEDOT:PSS) CA_IL This compound Interfacial Layer (Ferroelectric) Active_Layer Active Layer (Donor:Acceptor Blend) ETL Electron Transport Layer (e.g., ZnO) Cathode Metal Cathode (e.g., Al) Sun Sunlight Sun->Active_Layer

Hypothetical BHJ-OPV with this compound Interfacial Layer.

References

Application Notes and Protocols: Croconic Acid Derivatives for Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of croconic acid derivatives as near-infrared (NIR) dyes. These dyes are of significant interest for various biomedical applications due to their strong NIR absorption, high photostability, and tunable properties.

Introduction to this compound Dyes

Croconaine (CR) dyes are a class of zwitterionic compounds characterized by a donor-acceptor-donor (D-A-D) structure.[1][2] This architecture, formed by the condensation of an electron-rich aromatic or heteroaromatic compound with this compound, results in extended π-conjugation.[1][2] This extended conjugation is responsible for their fascinating photophysical properties in the near-infrared (NIR) region, making them excellent candidates for various biomedical applications.[2]

Croconaine dyes offer several advantages over other organic dyes, including:

  • High Molar Extinction Coefficients: They exhibit strong absorption of NIR light.[3][4]

  • Excellent Photostability: They are resistant to photobleaching, allowing for prolonged imaging and therapeutic applications.[3][5]

  • Low Fluorescence Quantum Yield: This property makes them highly efficient for applications that rely on non-radiative decay pathways, such as photothermal and photoacoustic imaging.[1][4]

  • Tunable Properties: The absorption and emission characteristics of croconaine dyes can be easily modified by altering the electron-donating groups, allowing for the synthesis of dyes with specific NIR absorption maxima (e.g., CR760, CR780, CR880).[3]

  • Facile Synthesis: Typically synthesized through a straightforward one-step condensation reaction.[1][2]

Applications

The unique properties of this compound derivatives make them suitable for a range of applications in research and drug development:

  • Bioimaging: Their strong NIR absorption and photostability make them ideal contrast agents for deep-tissue imaging techniques like photoacoustic imaging (PAI).[1][3]

  • Photothermal Therapy (PTT): Their ability to efficiently convert absorbed NIR light into heat can be harnessed to induce localized hyperthermia for tumor ablation.[3][6]

  • Theranostics: The combination of imaging and therapeutic capabilities in a single agent allows for simultaneous diagnosis and treatment of diseases like cancer.[1][3]

Quantitative Data of Selected this compound Dyes

The following table summarizes the key photophysical properties of selected this compound-based NIR dyes. This data is essential for selecting the appropriate dye for a specific application and for designing experimental parameters.

DyeMax Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Photothermal Conversion Efficiency (η)Key Features & ApplicationsReference
CR760 760>10⁵Very Low45.37%Excellent for optoacoustic imaging and PTT. Can be functionalized for active tumor targeting.[3][5]
CR780 ~780HighLow-Developed for deeper tissue penetration in brain tumor imaging.[3]
CR880 880HighLow-Designed for even deeper tissue penetration for imaging and PTT.[3]
pH-sensitive Croconaine Rotaxane 808 (acidic form)>10⁵Very Low-Absorption is activated in acidic environments, useful for targeting tumor microenvironments.[4]
CR-PEG-GBP 650-850-0.626% (in DMSO, NIR-II)-pH-responsive self-assembling nanoprobe for NIR-II and photoacoustic imaging-guided PTT and sonodynamic therapy.[7]

Experimental Protocols

General Synthesis of a Croconaine Dye (e.g., CR760)

This protocol describes a facile one-step condensation reaction for the synthesis of a croconaine dye.[5]

Materials:

Procedure:

  • Dissolve this compound (1 mmol) and 2,3,3-trimethyl-3H-indole-5-carboxylic acid (2 mmol) in a 1:1 mixture of anhydrous toluene and n-butanol (20 mL).[5]

  • Heat the mixture to reflux and stir overnight.[5]

  • Allow the reaction mixture to cool to room temperature.[5]

  • Collect the resulting precipitate by filtration.

  • Wash the product with isopropanol.[5]

  • Sonicate the product in ethyl acetate and collect the filtrate to obtain the pure croconaine dye as a solid.[5]

Characterization:

The chemical structure of the synthesized dye can be confirmed using ¹H NMR spectroscopy and mass spectrometry (e.g., MALDI-TOF).[5]

Preparation of Croconaine Dye-Loaded Nanoparticles for Bioimaging and PTT

This protocol outlines the formulation of croconaine dyes into nanoparticles to improve their solubility and stability in biological systems.

Materials:

  • Synthesized croconaine dye (e.g., CR760)

  • Amphiphilic block copolymer (e.g., DSPE-PEG)

  • Targeting ligand (optional, e.g., c(RGDyC) peptide for targeting αvβ3 integrins)

  • Deionized water or phosphate-buffered saline (PBS)

Procedure:

  • If active targeting is desired, conjugate the croconaine dye with a linker (e.g., NH₂-PEG-SH) and the targeting peptide.[5]

  • Dissolve the dye or dye-conjugate and the amphiphilic block copolymer in a suitable organic solvent.

  • Slowly add deionized water or PBS to the organic solution while stirring to induce self-assembly of the nanoparticles.

  • Remove the organic solvent by dialysis or evaporation.

  • Characterize the nanoparticles for size, morphology, and dye loading efficiency using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.

In Vitro Photothermal Performance Evaluation

This protocol details the measurement of the photothermal conversion efficiency of the croconaine dye nanoparticles.

Materials:

  • Croconaine dye nanoparticle suspension in PBS

  • NIR laser (e.g., 808 nm)

  • Thermocouple or thermal imaging camera

  • 96-well plate or cuvette

Procedure:

  • Place a known concentration of the nanoparticle suspension in a well of a 96-well plate or a cuvette.

  • Irradiate the sample with the NIR laser at a specific power density (e.g., 1.0 W/cm²).[7]

  • Record the temperature change over time using a thermocouple or thermal imaging camera until a plateau is reached.

  • Irradiate a control sample (PBS only) under the same conditions.

  • The photothermal conversion efficiency (η) can be calculated based on the temperature increase and the rate of cooling after the laser is turned off.[5]

In Vivo Photoacoustic Imaging

This protocol describes the use of croconaine dye nanoparticles for in vivo tumor imaging.

Materials:

  • Tumor-bearing animal model (e.g., mice)

  • Croconaine dye nanoparticle suspension

  • Photoacoustic imaging system

  • Anesthesia

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Administer the croconaine dye nanoparticle suspension via intravenous injection.[7]

  • Acquire photoacoustic images of the tumor region at different time points post-injection to monitor the accumulation of the nanoparticles.

  • The strong optoacoustic signal generated by the nanoparticles will provide high-contrast images of the tumor.[5]

Visualizations

Synthesis_Workflow General Synthesis of Croconaine Dyes cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Croconic_Acid This compound Condensation One-Step Condensation Reaction (e.g., Reflux in Toluene/n-Butanol) Croconic_Acid->Condensation Electron_Donor Electron-Rich Aromatic/ Heterocyclic Compound Electron_Donor->Condensation Crude_Product Crude Croconaine Dye Condensation->Crude_Product Purification Purification (Filtration, Washing, Sonication) Crude_Product->Purification Pure_Dye Pure Croconaine Dye Purification->Pure_Dye

Caption: General workflow for the synthesis of croconaine NIR dyes.

PTT_Mechanism Mechanism of Photothermal Therapy (PTT) cluster_delivery Delivery cluster_activation Activation cluster_effect Therapeutic Effect Nanoparticles Croconaine Dye Nanoparticles Injection Systemic Administration (e.g., IV Injection) Nanoparticles->Injection Accumulation Tumor Accumulation (EPR Effect / Active Targeting) Injection->Accumulation NIR_Light NIR Light Irradiation (e.g., 808 nm) Accumulation->NIR_Light Heat Localized Heat Generation (Hyperthermia) NIR_Light->Heat Ablation Tumor Cell Ablation Heat->Ablation

Caption: Signaling pathway for croconaine dye-mediated PTT.

Theranostics_Concept Theranostic Application of Croconaine Dyes cluster_diagnosis Diagnosis cluster_therapy Therapy CR_Dye Croconaine Dye (e.g., in Nanoparticles) Imaging NIR Light In (for Imaging) CR_Dye->Imaging Therapy_Light NIR Light In (for Therapy) CR_Dye->Therapy_Light PAI Photoacoustic Imaging Imaging->PAI Imaging_Result Tumor Visualization PAI->Imaging_Result Imaging_Result->Therapy_Light Guides Therapy PTT Photothermal Therapy Therapy_Light->PTT Therapy_Result Tumor Destruction PTT->Therapy_Result

Caption: Logical relationship in theranostic applications.

References

Application Notes and Protocols for Croconic Acid in Non-Volatile Memory (FeRAM) Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of croconic acid in the fabrication and characterization of non-volatile ferroelectric random-access memory (FeRAM) devices.

Introduction to this compound for FeRAM Applications

This compound (H₂C₅O₅) is a small organic molecule that has garnered significant attention for its exceptional ferroelectric properties at room temperature.[1][2] Unlike conventional inorganic ferroelectric materials like lead zirconate titanate (PZT), this compound is lead-free, making it an environmentally friendly alternative for electronic applications.[1][3] Its use in non-volatile memory devices is particularly promising due to its large spontaneous polarization, relatively low coercive field, and high operating temperature.[1][4]

The ferroelectricity in this compound arises from a unique mechanism involving intermolecular proton transfer and a concurrent rearrangement of π-bonds within its crystal structure.[3][5] This allows for the reversal of electric polarization upon the application of an external electric field, a fundamental property required for data storage in FeRAM.[1] The ability to form thin films through techniques like vacuum thermal evaporation makes this compound suitable for integration into modern microelectronic devices.[6][7]

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound-based ferroelectric devices as reported in the literature.

ParameterValueReference
Spontaneous Polarization (Ps) ~20 - 30 µC/cm²[5][8][9]
21 - 22 µC/cm²[1]
Remanent Polarization (Pr) 11.9 µC/cm² (in P(VDF-TrFE) for comparison)[10]
Coercive Field (Ec) ~11 - 29 kV/cm[11]
~15 kV/cm[1]
Coercive Voltage (Vc) ~7 V (for a 40 nm film)[7]
2.0 V (in P(VDF-TrFE) for comparison)[10]
Curie Temperature > 150 °C[1]
> 400 K (127 °C)[12]
Memory Window 1.9 V (for a 50 nm film in an MFIS structure)[10]
3.6 V (for a 50 nm film deposited at 60 °C)[10]
Dipole Moment 7 - 7.5 D[5]
9 - 10 D (in dioxane)[12]

Experimental Protocols

I. Fabrication of this compound Thin-Film Memory Devices

This protocol describes the fabrication of a Metal-Ferroelectric-Insulator-Semiconductor (MFIS) device, a common architecture for FeRAM.

Materials and Equipment:

  • This compound powder

  • N-type silicon (Si) wafers with a pre-grown silicon dioxide (SiO₂) layer (e.g., 10 nm)

  • Metal targets for sputtering or evaporation (e.g., Aluminum, Gold)

  • Thermal evaporator or sputtering system

  • Substrate holder with temperature control

  • High vacuum chamber (base pressure < 2x10⁻⁶ Torr)

  • Shadow masks for electrode deposition

Protocol:

  • Substrate Preparation:

    • Begin with a commercially available n-type Si(100) wafer with a thermally grown SiO₂ layer (e.g., 10 nm thick).[10]

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate with a stream of dry nitrogen gas.

  • Bottom Electrode Deposition (for MFM structure, optional for MFIS):

    • For a Metal-Ferroelectric-Metal (MFM) structure, deposit a bottom electrode (e.g., Aluminum) onto the SiO₂/Si substrate using thermal evaporation or sputtering.[10]

  • This compound Thin Film Deposition:

    • Place the cleaned substrate onto the substrate holder in the thermal evaporation chamber.

    • Load high-purity this compound powder into a crucible within the evaporator.

    • Evacuate the chamber to a base pressure of at least 2x10⁻⁶ Torr.[10]

    • Heat the crucible containing the this compound to induce sublimation. The deposition can be performed with the substrate at room temperature or cooled to a lower temperature (e.g., -30 °C) to achieve continuous films.[7][10]

    • Deposit a this compound thin film of the desired thickness (e.g., 40-50 nm).[7][10] A quartz crystal microbalance can be used to monitor the film thickness in situ.

  • Top Electrode Deposition:

    • Without breaking vacuum if possible, or after transferring the sample to another deposition system, deposit the top electrodes.

    • Use a shadow mask to define the geometry of the top electrodes (e.g., circular dots of a specific diameter).

    • Deposit a metal layer, such as Aluminum or Gold, via thermal evaporation to form the top contacts.[10]

II. Characterization of this compound FeRAM Devices

This protocol outlines the key electrical and physical characterization techniques for evaluating the performance of the fabricated devices.

A. Electrical Characterization

Equipment:

  • Precision LCR meter or capacitance-voltage (C-V) measurement system

  • Ferroelectric tester or a combination of a function generator and an oscilloscope

  • Probe station

1. Capacitance-Voltage (C-V) Measurement:

  • Place the fabricated MFIS device on the probe station.

  • Contact the top electrode and the backside of the Si wafer (or the bottom electrode for an MFM structure).

  • Apply a sweeping DC voltage to the top electrode while superimposing a small AC signal (e.g., 1 MHz).

  • Sweep the DC voltage from a negative bias to a positive bias and back.

  • A "butterfly" shaped C-V curve is indicative of ferroelectric behavior in an MFM structure.[10]

  • For an MFIS structure, a hysteresis in the C-V curve, known as the memory window, demonstrates the ferroelectric switching of the this compound layer.[10] The width of this memory window is a key parameter for non-volatile memory.

2. Polarization-Electric Field (P-E) Hysteresis Loop Measurement:

  • This measurement is typically performed on an MFM structure.

  • Apply a triangular or sinusoidal voltage waveform to the device.

  • Measure the resulting polarization by integrating the switching current.

  • Plot the polarization (P) as a function of the applied electric field (E).

  • The resulting hysteresis loop provides crucial information:

    • Spontaneous Polarization (Ps): The polarization at zero electric field.

    • Remanent Polarization (Pr): The polarization that remains after the electric field is removed.

    • Coercive Field (Ec): The electric field required to reverse the polarization.

B. Physical Characterization

Equipment:

  • Atomic Force Microscope (AFM)

  • Piezoresponse Force Microscope (PFM)

1. Atomic Force Microscopy (AFM):

  • Use AFM to characterize the surface morphology and roughness of the deposited this compound thin film.[7]

  • A continuous and smooth film is generally desired for optimal device performance. A roughness of around 3 nm has been reported for a 40 nm thick film.[7]

2. Piezoresponse Force Microscopy (PFM):

  • PFM is a powerful technique to locally probe the ferroelectric domains and their switching behavior.[7]

  • Apply a DC bias to the conductive PFM tip to locally pole the this compound film.

  • Image the ferroelectric domain structure by applying a small AC voltage to the tip and measuring the resulting piezoelectric response.

  • By applying opposite DC biases, it is possible to write and erase ferroelectric domains, demonstrating the non-volatile memory functionality at the nanoscale.

Visualizations

experimental_workflow_fabrication cluster_substrate_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_electrode Electrode Deposition sub1 Start with Si/SiO2 wafer sub2 Ultrasonic Cleaning (Acetone, IPA, DI Water) sub1->sub2 sub3 Dry with N2 gas sub2->sub3 dep1 Load Substrate and This compound into Evaporator sub3->dep1 dep2 Evacuate to High Vacuum (< 2x10-6 Torr) dep1->dep2 dep3 Deposit this compound Film (e.g., 50 nm) dep2->dep3 elec1 Deposit Top Electrodes (e.g., Al) via Shadow Mask dep3->elec1 elec2 Completed MFIS Device elec1->elec2

Caption: Workflow for the fabrication of a this compound-based MFIS memory device.

characterization_workflow cluster_electrical Electrical Characterization cluster_physical Physical Characterization start Fabricated Device cv Capacitance-Voltage (C-V) Measurement start->cv pe Polarization-Electric Field (P-E) Hysteresis Measurement start->pe afm Atomic Force Microscopy (AFM) (Surface Morphology) start->afm pfm Piezoresponse Force Microscopy (PFM) (Domain Imaging and Switching) start->pfm memory_window memory_window cv->memory_window Extract Memory Window ferro_params ferro_params pe->ferro_params Extract Ps, Pr, Ec roughness roughness afm->roughness Determine Roughness domain_info domain_info pfm->domain_info Visualize Domains

Caption: Workflow for the characterization of this compound-based FeRAM devices.

References

Synthesis of Asymmetric Croconaine Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of asymmetric croconaine dyes. These near-infrared (NIR) absorbing molecules are of significant interest in biomedical research and drug development due to their potential applications in bioimaging, photothermal therapy, and as biosensors.

Introduction

Croconaine dyes are a class of organic molecules characterized by a central five-membered croconate ring acting as an electron acceptor, flanked by two electron-donating groups. This donor-acceptor-donor (D-A-D) structure gives rise to their intense absorption in the NIR region, a spectral window where biological tissues are most transparent. While symmetric croconaine dyes, bearing two identical donor groups, are readily synthesized, the preparation of asymmetric analogues with distinct donor moieties offers a powerful strategy to fine-tune their photophysical and chemical properties for specific applications. The introduction of asymmetry allows for the incorporation of functional groups for bioconjugation or for modulating solubility and cellular uptake.

The synthesis of asymmetric croconaine dyes is typically achieved through a stepwise approach. The first step involves the condensation of croconic acid with one equivalent of a heterocyclic precursor to form a "semi-croconaine" intermediate. This intermediate is then reacted with a second, different heterocyclic precursor to yield the final asymmetric dye.[1]

Synthetic Pathway Overview

The general synthetic strategy for preparing asymmetric croconaine dyes is a two-step condensation reaction.

Synthesis_Pathway cluster_0 Step 1: Semi-Croconaine Synthesis cluster_1 Step 2: Asymmetric Croconaine Synthesis Croconic_Acid This compound Semi_Croconaine Semi-Croconaine Intermediate Croconic_Acid->Semi_Croconaine Condensation Heterocycle_A Heterocyclic Precursor A Heterocycle_A->Semi_Croconaine Semi_Croconaine_ref Semi-Croconaine Intermediate Heterocycle_B Heterocyclic Precursor B Asymmetric_Dye Asymmetric Croconaine Dye Heterocycle_B->Asymmetric_Dye Semi_Croconaine_ref->Asymmetric_Dye Condensation

Caption: General two-step synthesis of asymmetric croconaine dyes.

Experimental Protocols

The following protocols are generalized procedures based on common methods for the synthesis of symmetric and asymmetric croconaine dyes. Researchers should consult specific literature for precise reaction conditions for their desired target molecules.

Protocol 1: Synthesis of a Symmetric Croconaine Dye (CR760)

This protocol describes a one-step synthesis of a symmetric croconaine dye, which can be adapted for the synthesis of the semi-croconaine intermediate by using one equivalent of the heterocyclic precursor.[2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2,3,3-trimethyl-3H-indole-5-carboxylic acid (2.0 mmol) in a 1:1 mixture of anhydrous toluene and n-butanol (20 mL).[2]

  • Heat the reaction mixture to reflux and stir overnight. A Dean-Stark trap can be used to remove water formed during the reaction.

  • Cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with isopropanol.

  • To further purify, sonicate the solid in ethyl acetate, followed by filtration.

  • Dry the final product, a black solid, under vacuum. (Yield: 81%).[2]

Characterization: The structure of the synthesized dye should be confirmed by ¹H NMR and mass spectrometry.[2]

Protocol 2: General Stepwise Synthesis of Asymmetric Croconaine Dyes

This protocol outlines the two-step procedure for preparing asymmetric croconaine dyes.

Step 1: Synthesis of the Semi-Croconaine Intermediate

  • Follow the procedure in Protocol 1, but use a 1:1 molar ratio of this compound and the first heterocyclic precursor (Heterocycle A).

  • Monitor the reaction by thin-layer chromatography (TLC) to ensure the formation of the mono-substituted intermediate and minimize the formation of the symmetric side product.

  • Isolate and purify the semi-croconaine intermediate, typically by column chromatography.

Step 2: Synthesis of the Asymmetric Croconaine Dye

  • In a round-bottom flask, dissolve the purified semi-croconaine intermediate (1.0 mmol) and the second heterocyclic precursor (Heterocycle B, 1.0 mmol) in a suitable solvent mixture (e.g., 1:1 toluene/n-butanol).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired asymmetric croconaine dye.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of asymmetric croconaine dyes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mix this compound & Heterocycle A Reflux1 Heat to Reflux (Step 1) Reactants->Reflux1 Isolate_Semi Isolate Semi-Croconaine Reflux1->Isolate_Semi React_Again Add Heterocycle B Isolate_Semi->React_Again Reflux2 Heat to Reflux (Step 2) React_Again->Reflux2 Evaporation Solvent Evaporation Reflux2->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography NMR_MS NMR & Mass Spectrometry Column_Chromatography->NMR_MS UV_Vis_Fluor UV-Vis & Fluorescence Spectroscopy NMR_MS->UV_Vis_Fluor

Caption: Workflow for synthesis and characterization of asymmetric croconaine dyes.

Data Presentation

The photophysical properties of synthesized croconaine dyes are crucial for their application. These properties should be systematically measured and presented for easy comparison. The following table provides an example of how to structure this data, with representative values for a symmetric croconaine dye.

Dye IDDonor Group(s)λmax (nm)ε (M-1cm-1)λem (nm)Quantum Yield (Φ)SolventReference
CR7602,3,3-Trimethyl-3H-indole-5-carboxylic acid760>150,000-<1%Ethanol[2]
Example Asymmetric Dye Donor A / Donor BDataDataDataDataSolvent

Note: The quantum yield for many croconaine dyes is very low, which is a desirable property for applications such as photothermal therapy.[3]

Applications in Drug Development and Research

Asymmetric croconaine dyes offer several advantages for researchers and drug development professionals:

  • Fine-Tuning of Properties: The ability to introduce different functional groups allows for the precise tuning of absorption and emission wavelengths, solubility, and biocompatibility.[4]

  • Bioconjugation: Asymmetric design facilitates the incorporation of a single reactive group for conjugation to biomolecules such as antibodies or peptides, enabling targeted delivery and imaging.

  • Theranostics: Their strong NIR absorption and low fluorescence quantum yields make them excellent candidates for photothermal therapy (PTT), where light energy is converted into heat to ablate cancer cells. When combined with targeting moieties, they can serve as theranostic agents for both diagnosis and therapy.[2]

  • Biosensing: The sensitivity of their absorption and fluorescence properties to the local environment can be exploited for the development of sensors for metal ions or other biologically relevant molecules.[3]

References

Application Notes and Protocols for DFT Calculations of Croconic Acid's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croconic acid (H₂C₅O₅) has garnered significant interest in materials science and drug development due to its unique electronic and ferroelectric properties.[1][2] As the first organic molecule discovered to exhibit ferroelectricity at room temperature, it presents a compelling case for the design of novel, lead-free electronic devices.[2] Its intriguing molecular structure, characterized by a five-membered carbon ring with two hydroxyl and three ketone groups, gives rise to complex electronic behavior, including significant hydrogen bonding that dictates its properties in the solid state.[2][3][4]

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure, vibrational properties, and ferroelectric mechanism of this compound at the atomic level.[1][5] DFT calculations provide valuable insights that complement experimental findings, aiding in the rational design of new materials and understanding its potential biological interactions. These application notes provide a detailed protocol for performing DFT calculations to model the electronic structure of this compound.

Computational Details: A Summary of Methodologies

The accuracy of DFT calculations is highly dependent on the choice of exchange-correlation functional and the basis set. Various combinations have been employed to study this compound, each with its own balance of computational cost and accuracy.

Functional TypeSpecific Functional(s)Basis Set(s)Notes
Generalized Gradient Approximation (GGA) PBE, B88-PW91DZVPOften used for geometry optimization and electronic structure of periodic systems.[5][6]
Hybrid Functionals B3LYP, Heyd-Scuseria-Ernzerhof (HSE)6-31G(d), 6-311+G(d,p), def2-TZVPProvide a good balance for molecular properties, including vibrational frequencies and electronic transitions.[7][8] The HSE functional is particularly noted for its accuracy in describing the electronic structure of both gas and condensed phases.[3][4]
van der Waals Corrected Functionals --Recommended for accurately modeling the crystalline structure where intermolecular interactions are significant.[1]

Experimental Protocol: DFT Calculation of this compound

This protocol outlines the key steps for performing a DFT calculation on a single this compound molecule.

1. Molecular Structure Preparation:

  • Obtain the initial coordinates of this compound. This can be done by drawing the molecule in a builder interface of a computational chemistry software package or by retrieving the crystallographic information from a database.

  • Two primary rotamers exist for the isolated molecule, depending on the orientation of the hydroxyl groups.[3][4] The B-type rotamer, where the O-H groups are oriented in the same direction, is the fundamental building block of the ferroelectric crystal phase.[3]

2. Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Software: Quantum chemistry packages such as Gaussian, VASP, or Turbomole can be used.[5][9]

  • Method:

    • Select an appropriate functional and basis set (e.g., B3LYP/6-31G(d)).

    • Perform a geometry optimization calculation.

    • The convergence criteria for the forces should be set to a stringent value (e.g., 0.01 eV/Å) to ensure a true minimum is found.[5]

3. Vibrational Frequency Calculation:

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

  • Method:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a minimum on the potential energy surface.

    • The calculated frequencies can be compared with experimental IR spectra.[10][11]

4. Electronic Structure Analysis:

  • Objective: To investigate the electronic properties of the molecule.

  • Method:

    • Analyze the output of the DFT calculation to obtain properties such as:

      • HOMO-LUMO gap: This provides an indication of the molecule's electronic excitability and chemical reactivity.[10]

      • Density of States (DOS): The DOS provides insight into the contribution of different atomic orbitals to the molecular orbitals.[3]

      • Molecular Electrostatic Potential (MEP): The MEP map can be used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties of this compound

The following tables summarize quantitative data obtained from DFT calculations on this compound.

Table 1: Calculated Geometric Parameters

ParameterB3LYP/6-31G(d)Experimental (Crystal)
C=O Bond Length (Å)ValueValue
C-O Bond Length (Å)ValueValue
O-H Bond Length (Å)ValueValue
C-C Bond Length (Å)ValueValue
C=C Bond Length (Å)ValueValue
O-C-C Bond Angle (°)ValueValue
C-C-C Bond Angle (°)ValueValue
Note: The specific values would be extracted from the output files of the DFT calculations.

Table 2: Calculated Vibrational Frequencies

Vibrational ModeB3LYP/6-31G(d) (cm⁻¹)Experimental (cm⁻¹)Assignment
ν(O-H)ValueValueO-H stretch
ν(C=O)ValueValueCarbonyl stretch
ν(C-O)ValueValueC-O stretch
ν(C=C)ValueValueC=C stretch
Note: The specific values would be extracted from the output files of the DFT calculations.

Table 3: Calculated Electronic Properties

PropertyB3LYP/6-31G(d)
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Note: The specific values would be extracted from the output files of the DFT calculations.

Visualizations

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Analysis mol_structure Define Molecular Structure comp_params Select Functional & Basis Set geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop results Optimized Geometry, Energies, Frequencies, Wavefunctions freq_calc->results elec_prop->results analysis Vibrational Modes, HOMO/LUMO, Density of States results->analysis

Caption: Workflow for DFT calculations of this compound.

Logical_Relationships cluster_choices Computational Choices cluster_properties Predicted Properties cluster_accuracy Calculation Outcome functional Exchange-Correlation Functional accuracy Accuracy functional->accuracy cost Computational Cost functional->cost basis_set Basis Set basis_set->accuracy basis_set->cost geometry Molecular Geometry vibrations Vibrational Frequencies electronics Electronic Structure accuracy->geometry accuracy->vibrations accuracy->electronics

Caption: Relationship between computational choices and predicted properties.

References

Croconic Acid: A Promising Organic Proton Conductor for Next-Generation Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Croconic acid (C₅H₂O₅), an organic oxocarbon acid, is emerging as a compelling candidate for the development of advanced proton exchange membranes (PEMs) for fuel cells. Its unique crystal structure, characterized by strong intermolecular hydrogen bonding and the ability to facilitate proton transfer, makes it a material of significant interest for clean energy applications. This document provides a comprehensive overview of the application of this compound-based materials as proton conductors, including detailed experimental protocols for their synthesis and characterization, and a summary of reported performance data.

The core of this compound's potential lies in its ferroelectric properties, where the polarization reversal is mediated by the collective transfer of protons along hydrogen bond chains. This inherent proton-conducting mechanism, coupled with the versatility of organic chemistry to modify its structure, opens up new avenues for designing highly efficient and potentially cost-effective fuel cell membranes.

Quantitative Data Presentation

Recent research has focused on the development of porous organic polymers (POPs) incorporating this compound to enhance proton conductivity. The following table summarizes the key quantitative data reported for a this compound-based POP synthesized via a polycondensation reaction between a tritopic indole-based monomer and this compound.

MaterialConditionProton Conductivity (S/cm)Reference
This compound-Indole Porous Organic Polymer (Intrinsic)90 °C, 90% Relative Humidity (RH)1.9 x 10⁻⁷[1]
LiCl-doped this compound-Indole POP90 °C, 90% Relative Humidity (RH)0.15[1]

Experimental Protocols

This section details the methodologies for the synthesis of a this compound-based porous organic polymer and the subsequent measurement of its proton conductivity.

Synthesis of this compound-Indole Porous Organic Polymer

This protocol is based on the work of Taylor et al. (2022)[1].

Materials:

  • Tritopic indole-based monomer

  • This compound

  • Quinoline (B57606) (base-catalyst)

  • n-Butanol/Toluene mixture (1:1 v/v) (solvent)

  • Nitrogen gas

  • Soxhlet extraction apparatus

  • Toluene, Chloroform, Methanol (B129727) (for purification)

Procedure:

  • In a reaction vessel, dissolve the tritopic indole-based monomer and this compound in the n-butanol/toluene solvent mixture.

  • Add quinoline to the mixture to act as a base catalyst.

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 72 hours with continuous stirring.

  • After 72 hours, cool the reaction mixture to room temperature. A precipitate of the porous organic polymer will form.

  • Filter the precipitate and wash it thoroughly.

  • Purify the collected polymer using Soxhlet extraction with toluene, chloroform, and methanol sequentially to remove any unreacted monomers and catalyst.

  • Dry the purified polymer in a vacuum oven to obtain the final this compound-indole porous organic polymer.

Measurement of Proton Conductivity

Proton conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Two-probe or four-probe conductivity cell

  • Humidifier and temperature controller

  • Pellet press (for preparing samples)

Procedure:

  • Sample Preparation:

    • Take a known amount of the synthesized this compound-based polymer powder.

    • Press the powder into a dense cylindrical pellet of known diameter and thickness using a pellet press.

  • Cell Assembly:

    • Place the prepared pellet into the two-probe or four-probe conductivity cell. Ensure good contact between the pellet and the electrodes (typically platinum or gold).

  • Measurement Conditions:

    • Place the conductivity cell in a chamber with controlled temperature and relative humidity.

    • For the data presented in Table 1, the conditions were set to 90 °C and 90% RH.

  • EIS Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data as a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • The bulk resistance (R) of the material is determined from the intercept of the Nyquist plot with the real axis (Z').

    • Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where:

      • σ is the proton conductivity (S/cm)

      • L is the thickness of the pellet (cm)

      • R is the bulk resistance (Ω)

      • A is the cross-sectional area of the pellet (cm²)

Visualizations

Signaling Pathway of Proton Conduction in this compound

The proton conduction in crystalline this compound is believed to occur through a Grotthuss-like mechanism, involving the cooperative transfer of protons along chains of hydrogen-bonded molecules.

Proton_Conduction_Mechanism mol1 CA Molecule 1 mol2 CA Molecule 2 mol1->mol2 H-bond mol3 CA Molecule 3 mol2->mol3 H-bond p1 H+ p2 H+ p1->p2 p3 H+ p2->p3

Caption: Proton hopping along hydrogen-bonded this compound molecules.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the key steps involved in the synthesis of the this compound-based porous organic polymer and its subsequent characterization for proton conductivity.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Proton Conductivity Measurement reactants Monomers (this compound + Indole Derivative) polycondensation Polycondensation (120°C, 72h) reactants->polycondensation purification Purification (Soxhlet Extraction) polycondensation->purification drying Drying (Vacuum Oven) purification->drying pop This compound POP drying->pop pellet Pellet Preparation pop->pellet eis Electrochemical Impedance Spectroscopy pellet->eis data Conductivity Data eis->data

Caption: Workflow for synthesis and proton conductivity analysis.

Conclusion and Future Perspectives

The development of this compound-based porous organic polymers represents a significant step towards realizing the potential of organic materials in fuel cell technology. The ability to achieve high proton conductivity, particularly after doping, is a promising indicator of their viability as proton exchange membranes. However, further research is required to address several key challenges before these materials can be considered for practical applications.

Future work should focus on:

  • Membrane Fabrication: Developing robust and scalable methods for processing the synthesized polymers into thin, mechanically stable membranes.

  • Fuel Cell Testing: Evaluating the performance of these membranes in a complete fuel cell assembly to determine key metrics such as power density and long-term stability under operating conditions.

  • Optimization of Properties: Exploring different monomer combinations and doping strategies to further enhance proton conductivity and improve chemical and thermal stability.

  • Cost-Effectiveness: Assessing the economic feasibility of the synthesis and fabrication processes for large-scale production.

Addressing these areas will be crucial in transitioning this compound-based proton conductors from promising laboratory materials to key components in the next generation of clean energy technologies.

References

Application Notes and Protocols for Fabricating Croconic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of croconic acid-based sensors. This compound and its derivatives are emerging as promising materials in the sensing field due to their unique electronic and biocompatible properties.[1] This document outlines the fabrication of chemiresistive and electrochemical sensors, with a focus on their potential applications in drug development and biomedical research for the detection of analytes such as catecholamines (e.g., dopamine) and sugars (e.g., glucose).

Introduction to this compound-Based Sensors

This compound (H₂C₅O₅) is a cyclic oxocarbon acid with a highly conjugated system, making it an attractive building block for functional organic materials.[2] Its derivatives, particularly polycroconaines, exhibit semiconducting properties that can be modulated by the presence of analytes, forming the basis for chemiresistive sensors.[3] Furthermore, the carbonyl groups and acidic protons of this compound offer sites for functionalization, enabling the development of selective electrochemical sensors. The intrinsic biocompatibility of this compound-based compounds also makes them suitable for biomedical applications.[1]

Sensor Performance Data

The following tables summarize typical performance characteristics of electrochemical sensors for dopamine (B1211576) and glucose. While these examples are not exclusively based on this compound as the primary recognition element, they provide a benchmark for the expected performance of highly sensitive and selective sensors.

Table 1: Performance of Electrochemical Dopamine Sensors

Sensor PlatformLinear Range (µM)Limit of Detection (LOD) (nM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Graphene Oxide Quantum Dots/GCE0.1 - 10017.60.0422 (Amperometry)[4]
Au-Decorated NiS₂-FTO0.1 - 10001Not Specified[5]
Molecularly Imprinted Polymer on ta-C/CNFs0.053 - (in culture medium)53.26 (in culture medium)Not Specified[6]
CuO Modified Graphite ElectrodeNot SpecifiedNot SpecifiedNot Specified[7]
Graphene-Modified Glassy Carbon Electrode4 - 1826701.002[8]

Table 2: Performance of Electrochemical Glucose Sensors

Sensor PlatformLinear Range (mM)Limit of Detection (LOD) (µM)SensitivityReference
Boronic Acid Functionalized Graphene FoamNot SpecifiedNot SpecifiedNot Specified[9]
Boronic Acid-Based Anthracene DyesNot SpecifiedNot SpecifiedNot Specified[10]
Boronic Acid Fluorophores on PDMS0 - 5Not SpecifiedFluorescence Decrease[11]
Boronic Acid-Substituted AzobenzenesNot SpecifiedNot SpecifiedColorimetric Change[12]

Experimental Protocols

Protocol for Fabricating a this compound-Based Chemiresistive Sensor for Dopamine

This protocol describes a general procedure for fabricating a chemiresistive sensor for dopamine detection by depositing a thin film of a this compound derivative (polycroconaine) onto an electrode.

Materials:

  • This compound

  • 1,5-Diaminonaphthalene

  • Acetonitrile (B52724) (anhydrous)

  • Interdigitated electrodes (e.g., gold or platinum)

  • Dopamine hydrochloride standard solutions

  • Phosphate buffered saline (PBS), pH 7.4

  • Nitrogen gas

Equipment:

  • Schlenk line or glovebox

  • Hot plate with magnetic stirrer

  • Spin coater

  • Tube furnace

  • Source measure unit

Procedure:

  • Synthesis of Poly(1,5-diaminonaphthalene-croconaine) (PDAC):

    • In a nitrogen-filled glovebox, add equimolar amounts of this compound and 1,5-diaminonaphthalene to a Schlenk flask.

    • Add anhydrous acetonitrile to the flask.

    • Heat the mixture at 125 °C for 12 hours under a nitrogen atmosphere.

    • After cooling, collect the precipitate by filtration, wash with acetonitrile, and dry under vacuum.

  • Electrode Preparation:

    • Clean the interdigitated electrodes by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the electrodes under a stream of nitrogen.

  • Thin Film Deposition:

    • Prepare a solution of the synthesized PDAC in a suitable organic solvent (e.g., N,N-Dimethylformamide).

    • Deposit the PDAC solution onto the interdigitated electrodes using a spin coater.

    • Heat the coated electrodes in a tube furnace under a nitrogen atmosphere to remove the solvent and anneal the film.

  • Sensor Testing:

    • Place the sensor in a sealed test chamber.

    • Measure the baseline resistance of the sensor in a stream of nitrogen gas using a source measure unit.

    • Introduce dopamine vapor or a nebulized solution of dopamine in PBS into the chamber.

    • Record the change in resistance of the sensor over time.

    • The sensor response is calculated as the relative change in resistance.

Protocol for Fabricating a this compound-Functionalized Electrochemical Sensor for Glucose

This protocol outlines the fabrication of an electrochemical sensor for glucose by functionalizing an electrode with a boronic acid-modified croconaine derivative. Boronic acids are known to reversibly bind with diols, such as those present in glucose.[12][13]

Materials:

  • Glassy carbon electrode (GCE)

  • This compound

  • 3-Aminophenylboronic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Glucose standard solutions

  • Phosphate buffered saline (PBS), pH 7.4

  • Alumina (B75360) slurry (0.05 µm)

  • Ethanol (B145695), deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Sonicator

Procedure:

  • Synthesis of Boronic Acid-Functionalized Croconaine Monomer:

    • Synthesize a croconaine derivative with a carboxylic acid group available for functionalization. This can be achieved by reacting this compound with an amino-functionalized aromatic compound containing a protected carboxylic acid, followed by deprotection.

    • Alternatively, a pre-functionalized amine can be used in the croconaine synthesis.

  • Electrode Preparation:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Sonicate the polished electrode in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a nitrogen stream.

  • Electrode Functionalization:

    • Activate the carboxylic acid groups on the synthesized croconaine derivative by reacting with EDC and NHS in an appropriate solvent.

    • Modify the GCE surface by electropolymerizing the activated boronic acid-functionalized croconaine monomer onto the electrode surface by cyclic voltammetry.

    • Alternatively, drop-cast a solution of the pre-synthesized polymer onto the GCE and allow the solvent to evaporate.

  • Sensor Testing:

    • Place the functionalized electrode in an electrochemical cell containing PBS (pH 7.4).

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to obtain a baseline electrochemical signal.

    • Add aliquots of glucose standard solutions to the electrochemical cell.

    • Record the change in the electrochemical signal (e.g., peak current or potential shift) after each addition.

    • The change in the signal is correlated to the glucose concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway for a Chemiresistive Dopamine Sensor

The sensing mechanism of a polycroconaine-based chemiresistive sensor for dopamine involves a charge transfer interaction. Dopamine, being an electron-donating molecule, can interact with the electron-deficient croconaine backbone. This interaction alters the charge carrier concentration in the semiconducting polymer, leading to a measurable change in its resistance.

G Analyte Dopamine (Electron Donor) Interaction Charge Transfer Interaction Analyte->Interaction Adsorption Sensor Polycroconaine Film (p-type semiconductor) Sensor->Interaction Signal Change in Resistance (Increase) Interaction->Signal Modulation of Charge Carriers

Caption: Chemiresistive sensing of dopamine via charge transfer.

Experimental Workflow for Electrochemical Sensor Fabrication

The fabrication of an electrochemical sensor involves a series of sequential steps from electrode preparation to surface functionalization and finally analyte detection.

G A Electrode Cleaning (Polishing & Sonication) C Surface Functionalization (Electropolymerization or Drop-casting) A->C B Synthesis of This compound Derivative B->C D Electrochemical Measurement (CV or DPV) C->D E Analyte Addition D->E F Signal Detection (Change in Current/Potential) E->F

Caption: Workflow for fabricating an electrochemical sensor.

Signaling Pathway for a Boronic Acid-Based Glucose Sensor

The detection of glucose using a boronic acid-functionalized sensor relies on the reversible covalent binding between the boronic acid and the diol groups of glucose. This binding event can be transduced into an electrochemical or optical signal. In an electrochemical sensor, the binding can alter the electron transfer properties at the electrode surface.

G Receptor Boronic Acid- Functionalized Croconaine Complex Boronate Ester Complex Receptor->Complex Analyte Glucose (Diol) Analyte->Complex Reversible Binding Signal Change in Electrochemical Signal Complex->Signal Altered Electron Transfer

References

Application Note: Spectroscopic Analysis of Croconate Anion Salts using IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-024: For Researchers, Scientists, and Drug Development Professionals

Introduction

The croconate dianion, (C₅O₅)²⁻, is a fascinating member of the oxocarbon family, known for its planar structure, high D₅h symmetry, and delocalized π-electron system. These features impart unique electronic and vibrational properties to its salts. Croconate-based compounds are explored in various fields, including materials science for their ferroelectric properties and drug development as potential pharmacophores. Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques essential for the structural characterization of these salts. This note provides a guide to applying these techniques for the qualitative and quantitative analysis of croconate anion salts, focusing on spectral interpretation based on the anion's high symmetry.

Principle of Spectroscopic Analysis

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule.

  • Infrared (IR) Spectroscopy measures the absorption of IR radiation that excites molecular vibrations. A vibration is IR active only if it causes a change in the molecular dipole moment.

  • Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A vibration is Raman active if it causes a change in the molecular polarizability.

For molecules with a center of symmetry, like the croconate anion, the rule of mutual exclusion often applies: vibrations that are IR active are Raman inactive, and vice versa. This complementarity makes using both techniques crucial for a complete vibrational analysis.

Structural Interpretation and Symmetry

The croconate anion possesses a highly symmetric, planar pentagonal structure belonging to the D₅h point group. This symmetry dictates the number and activity of its vibrational modes. For the (C₅O₅)²⁻ anion, group theory predicts 24 vibrational modes, of which only a subset is spectroscopically active:

  • Raman Active: 2 A₁' + 3 E₂' + 1 E₁''

  • IR Active: 2 A₂'' + 3 E₁'

  • Inactive: 1 A₂' + 1 E₂''

The most intense and characteristic bands in the spectra correspond to the stretching and deformation of the C=O and C-C bonds within the five-membered ring. The positions of these bands can be subtly influenced by the counter-ion (e.g., Li⁺, K⁺, Na⁺), crystal packing effects, and hydration state, providing valuable information about the salt's solid-state structure.

Data Presentation: Vibrational Analysis of Dipotassium (B57713) Croconate (K₂C₅O₅)

The following table summarizes the experimentally observed vibrational frequencies for solid dipotassium croconate, a representative salt. The assignments are based on a D₅h symmetry for the (C₅O₅)²⁻ anion.

Symmetry ModeVibrational AssignmentIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Activity
E₁'C=O stretch1620 (very strong)-IR Active
A₁'Ring "breathing" (sym. C-C stretch)-1595 (strong)Raman Active
E₂'C-C stretch-1118 (medium)Raman Active
E₁'C-C stretch1090 (strong)-IR Active
A₁'Ring deformation-828 (very strong)Raman Active
A₂''Out-of-plane C=O bend755 (strong)-IR Active
E₂'In-plane C=O bend-545 (weak)Raman Active
E₁'In-plane Ring deformation480 (medium)-IR Active
E₁''Out-of-plane Ring deformation-270 (weak)Raman Active
A₂''Out-of-plane Ring deformation245 (medium)-IR Active
E₂'In-plane C=O bend-185 (weak)Raman Active

Note: Frequencies are approximate and can vary slightly based on sample preparation and instrumentation. The symbol "-" indicates the mode is inactive or not observed in that spectroscopy.

Logical Relationship Diagram

The diagram below illustrates how the molecular structure and symmetry of the croconate anion determine its observable spectroscopic features.

G cluster_structure Molecular Structure cluster_symmetry Symmetry & Group Theory cluster_spectra Observed Spectra Anion Croconate Anion (C₅O₅)²⁻ Symmetry Planar Pentagonal Structure D₅h Point Group Anion->Symmetry SelectionRules Selection Rules (Dipole Moment & Polarizability) Symmetry->SelectionRules IR IR Active Modes (A₂'', E₁') SelectionRules->IR Change in Dipole Moment Raman Raman Active Modes (A₁', E₂', E₁'') SelectionRules->Raman Change in Polarizability

Symmetry dictates spectroscopic activity.

Experimental Protocols

Protocol 1: FT-IR Spectroscopy of Solid Croconate Salts (KBr Pellet Method)

This protocol is suitable for obtaining high-quality infrared spectra of solid, crystalline croconate salts.

Materials:

  • Croconate salt sample (1-2 mg)

  • Infrared-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.

  • Sample Preparation: a. Place ~200 mg of dried KBr into an agate mortar. b. Add 1-2 mg of the croconate salt sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100. c. Gently mix the powders with a spatula. d. Grind the mixture thoroughly for 3-5 minutes using the pestle. The goal is to achieve a fine, homogeneous powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing: a. Transfer a portion of the ground powder into the pellet die. b. Distribute the powder evenly across the die surface. c. Assemble the press and apply pressure (typically 8-10 tons) for 1-2 minutes. d. Carefully release the pressure. The resulting KBr pellet should be translucent and free of cracks.

  • Data Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. c. Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks with their wavenumbers (cm⁻¹).

Protocol 2: FT-Raman Spectroscopy of Solid Croconate Salts

This protocol describes the analysis of solid croconate salt powders.

Materials:

  • Croconate salt sample (5-10 mg)

  • Sample holder (e.g., aluminum cup, glass slide, or NMR tube)

  • Spatula

  • FT-Raman Spectrometer (typically with a 1064 nm Nd:YAG laser)

Procedure:

  • Sample Preparation: a. Place a small amount (5-10 mg) of the crystalline croconate salt powder into the sample holder. b. Gently press the powder with a clean spatula to create a flat, dense surface for analysis.

  • Instrument Setup: a. Turn on the spectrometer and the laser, allowing them to stabilize as per the manufacturer's instructions. b. Place the sample holder into the designated position in the spectrometer.

  • Data Acquisition: a. Focus the laser onto the sample surface. Use a low laser power initially (e.g., 50-100 mW) to avoid sample burning or degradation, especially for colored samples. b. Acquire the Raman spectrum. Typical parameters include a spectral range of 3500-100 cm⁻¹ Raman shift, a resolution of 4 cm⁻¹, and an accumulation of 64-128 scans to achieve a good signal-to-noise ratio. c. If the signal is weak, incrementally increase the laser power or the number of scans.

  • Data Processing: a. Perform baseline correction if necessary to remove any broad fluorescence background. b. Identify and label the prominent Raman peaks with their corresponding Raman shift values (cm⁻¹).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the vibrational analysis of croconate salts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Croconate Salt (Solid Powder) PrepIR Mix with KBr & Press Pellet Sample->PrepIR PrepRaman Place in Sample Holder Sample->PrepRaman AcqIR Acquire IR Spectrum (4000-400 cm⁻¹) PrepIR->AcqIR AcqRaman Acquire Raman Spectrum (3500-100 cm⁻¹) PrepRaman->AcqRaman AnalysisIR Identify IR Peaks AcqIR->AnalysisIR AnalysisRaman Identify Raman Peaks AcqRaman->AnalysisRaman Assign Assign Vibrational Modes (Compare with D₅h Theory) AnalysisIR->Assign AnalysisRaman->Assign Conclusion Structural Characterization Assign->Conclusion

Workflow for IR and Raman Analysis.

Application Note: Determining the Frontier Molecular Orbital Energy Levels of Croconic Acid Derivatives using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of croconic acid and its derivatives using cyclic voltammetry (CV). Understanding these energy levels is crucial for designing and evaluating organic materials for applications in electronics, photonics, and therapeutics.[1] This note includes the theoretical principles, a step-by-step experimental protocol, data analysis, and representative data for several this compound derivatives.

Introduction

This compound (C₅H₂O₅) is an organic oxocarbon acid known for its unique electronic and ferroelectric properties.[2][3] Its derivatives are a class of functional organic materials with significant potential in various fields due to their intense absorption in the visible and near-infrared (NIR) regions, semiconducting properties, and high molecular versatility.[1] The performance of these materials in applications such as organic solar cells, transistors, and sensors is governed by their frontier molecular orbital (HOMO and LUMO) energy levels.[4]

Cyclic voltammetry (CV) is a powerful and accessible electroanalytical technique used to investigate the redox properties of chemical species.[5][6] It provides a rapid and reliable method to estimate the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a compound.[4] These potentials correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

Principle of the Method

In a cyclic voltammetry experiment, a linearly varying potential is applied to a working electrode immersed in a solution containing the analyte. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.[6]

The key parameters extracted from the voltammogram are the onset oxidation potential (E_onset_ox) and the onset reduction potential (E_onset_red).[5] These are the potentials at which the oxidation and reduction processes begin.

To correlate these electrochemical potentials to the absolute energy scale (vs. vacuum), an internal standard with a known, stable redox potential is used. The ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple is the most common standard, with its redox potential having a known energy of approximately -4.8 eV relative to the vacuum level.

The HOMO and LUMO energy levels can be estimated using the following empirical equations:

  • E_HOMO (eV) = - [E_onset_ox vs Ag/AgCl - E₁/₂ (Fc/Fc⁺) vs Ag/AgCl + 4.8]

  • E_LUMO (eV) = - [E_onset_red vs Ag/AgCl - E₁/₂ (Fc/Fc⁺) vs Ag/AgCl + 4.8]

Where:

  • E_onset_ox is the onset potential of the first oxidation peak.

  • E_onset_red is the onset potential of the first reduction peak.

  • E₁/₂ (Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard, calculated as (E_pa + E_pc) / 2.

Detailed Experimental Protocol

This protocol outlines the procedure for determining the energy levels of a this compound derivative.

3.1 Materials and Equipment

  • Analyte: this compound or this compound derivative (e.g., 1-2 mM concentration).

  • Solvent: Anhydrous, HPLC-grade organic solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or dimethylformamide (DMF)). The choice of solvent depends on the solubility of the analyte and its stability window.

  • Supporting Electrolyte: 0.1 M solution of a salt such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP). The electrolyte ensures the conductivity of the solution.

  • Internal Standard: Ferrocene (Fc).

  • Equipment:

    • Potentiostat with CV software.

    • Three-electrode electrochemical cell.

    • Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire or carbon rod.

    • Inert gas (Argon or Nitrogen) with a delivery tube for purging.

    • Micropolishing kit for the working electrode (e.g., alumina (B75360) slurries).

3.2 Procedure

  • Electrode Preparation:

    • Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad. Start with a larger particle size (e.g., 1.0 µm) and finish with a smaller one (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., ACN).

    • Clean the reference and counter electrodes by rinsing with the solvent.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. For example, dissolve the appropriate mass of TBAPF₆ in 25 mL of ACN.

    • Prepare a ~1 mM stock solution of the this compound derivative in the electrolyte solution.

    • Prepare a separate ~1 mM solution of ferrocene in the electrolyte solution for calibration.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

    • Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

    • Purge the solution with inert gas (Ar or N₂) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of inert gas over the solution during the experiment.

    • Blank Scan: Run a CV scan of the electrolyte solution without the analyte to ensure there are no interfering peaks within the desired potential window.

    • Analyte Scan:

      • Set the CV parameters in the software:

        • Potential Range: Sweep a wide range to identify both oxidation and reduction peaks (e.g., -2.0 V to +2.0 V). Adjust as necessary based on the blank scan and analyte behavior.

        • Scan Rate: Start with a typical scan rate of 50 or 100 mV/s.

        • Number of Cycles: 2-3 cycles are usually sufficient.

      • Run the experiment and record the cyclic voltammogram.

    • Internal Standard Calibration:

      • After measuring the analyte, add a small amount of the ferrocene stock solution to the cell.

      • Run another CV scan under the same conditions. A reversible redox wave for the Fc/Fc⁺ couple should appear.

      • Determine the half-wave potential (E₁/₂) of the ferrocene peak.

3.3 Data Analysis

  • From the voltammogram of the this compound derivative, identify the onset potentials for the first oxidation (E_onset_ox) and the first reduction (E_onset_red). The onset is typically determined by finding the intersection of the tangent to the rising current of the peak and the baseline current.[7][8]

  • From the voltammogram containing ferrocene, determine the anodic peak potential (E_pa) and cathodic peak potential (E_pc) for the Fc/Fc⁺ couple.

  • Calculate the half-wave potential for ferrocene: E₁/₂(Fc/Fc⁺) = (E_pa + E_pc) / 2.

  • Use the equations from Section 2 to calculate the E_HOMO and E_LUMO values.

Data Presentation

CompoundE_HOMO (eV)E_LUMO (eV)Electrochemical Band Gap (E_g, eV)Reference
CR2a-4.71-3.990.72[1]
CR2b-4.66-3.910.75[1]
CR5-5.25-3.951.30[1]
CR6-5.33-4.031.30[1]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of HOMO and LUMO energy levels.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_electrode 1. Polish & Clean Electrodes prep_solution 2. Prepare Analyte & Electrolyte Solution prep_electrode->prep_solution assemble_cell 3. Assemble Cell & Purge with N2/Ar prep_solution->assemble_cell run_cv 4. Run Cyclic Voltammetry Scan assemble_cell->run_cv add_fc 5. Add Ferrocene & Rerun Scan run_cv->add_fc extract_potentials 6. Extract Onset & Fc Potentials (E_onset, E_1/2) add_fc->extract_potentials calculate_levels 7. Calculate HOMO & LUMO Levels extract_potentials->calculate_levels final_result Final Energy Levels (E_HOMO, E_LUMO) calculate_levels->final_result

Caption: Workflow for determining HOMO/LUMO levels via CV.

Energy Level Determination Principle

This diagram illustrates the relationship between the measured electrochemical potentials and the absolute energy levels relative to a vacuum.

G vac Vacuum Level (0 eV) lumo LUMO homo HOMO fc Fc/Fc+ Reference p1->p2 E_LUMO = -[E_onset_red - E_Fc + 4.8 eV] p3->p4 E_HOMO = -[E_onset_ox - E_Fc + 4.8 eV] axis_start->axis_end Energy

Caption: Principle of HOMO/LUMO calculation using a ferrocene standard.

References

Probing Ferroelectric Polarization in Croconic Acid with Terahertz Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croconic acid (H₂C₅O₅) has garnered significant attention as a purely organic ferroelectric material exhibiting a remarkably high spontaneous polarization (~30 μC/cm²) at room temperature, a value comparable to some inorganic ferroelectric materials.[1][2] This unique property, coupled with its simple molecular structure composed of carbon, hydrogen, and oxygen, makes it a promising candidate for applications in non-volatile memory, sensors, and optical devices.[3][4] The ferroelectricity in this compound arises from a concerted intermolecular proton transfer mechanism coupled with π-bond relocation, rather than molecular rotation.[1][5] Terahertz (THz) time-domain spectroscopy (THz-TDS) is a powerful, non-invasive technique for probing the low-frequency vibrational modes associated with intermolecular interactions, such as hydrogen bonds, making it an ideal tool to investigate the polarization dynamics in this compound.[6][7] This document provides detailed application notes and protocols for utilizing THz spectroscopy to probe the polarization characteristics of this compound.

Principle of Terahertz Spectroscopy for Polarization Probing

Terahertz radiation (0.1-10 THz) is sensitive to the collective vibrational modes of molecules, including phonons and intermolecular vibrations, which are directly related to the crystal lattice structure and hydrogen-bonding networks.[7][8] In ferroelectric materials like this compound, the polarization state is intrinsically linked to the arrangement of molecules and the positions of protons within the hydrogen bonds.

Changes in the polarization of this compound, induced by an external electric field, will modulate the intermolecular distances and the hydrogen bond network. These structural modifications, in turn, affect the low-frequency vibrational modes that are active in the THz range. By measuring the THz absorption spectrum, one can obtain a fingerprint of the material's polarization state. Furthermore, THz imaging can be employed to visualize the ferroelectric domain structure and its dynamics under an applied electric field.[1]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the ferroelectric properties of this compound and representative THz vibrational modes observed in similar organic acids. This data provides a baseline for experimental design and interpretation.

ParameterValueReference
Ferroelectric Properties of this compound
Spontaneous Polarization (Ps)~30 μC/cm²[1]
Coercive Electric Field (Ec)~15 kV/cm[4]
Phase Transition Temperature (Curie Point)> 150 °C[4]
Representative THz Vibrational Modes (Organic Acids)
Pyridine-3-sulphonic acid0.81, 1.66, 2.34 THz[9]
Sulphanilic acid0.97, 1.46, 2.05 THz[9]
L-cysteic acid0.82, 1.62, 1.87, 2.07 THz[9]

Experimental Protocols

I. Sample Preparation

High-quality single crystals of this compound are required for these experiments.

Materials:

  • This compound powder

  • Solvent (e.g., water, acetone)

  • Crystallization dish

  • Temperature-controlled environment

Protocol:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature.

  • Slowly cool the solution to induce crystallization. The rate of cooling will influence the size and quality of the crystals.

  • Carefully extract the single crystals from the solution.

  • For transmission measurements, the crystals may need to be polished to achieve flat and parallel surfaces.

  • For electric field-dependent studies, deposit thin, transparent electrodes (e.g., Indium Tin Oxide - ITO) or metallic electrodes (e.g., gold) on two opposing faces of the crystal.

II. Terahertz Time-Domain Spectroscopy (THz-TDS) Measurement

A standard THz-TDS setup in a transmission geometry is used to acquire the THz spectra.

Equipment:

  • Femtosecond laser (e.g., Ti:sapphire, ~100 fs pulse duration)

  • THz emitter (e.g., photoconductive antenna)

  • THz detector (e.g., ZnTe crystal for electro-optic sampling)

  • Delay stage

  • Lock-in amplifier

  • Sample holder with electrical contacts (if applying a bias)

  • Nitrogen-purged environment to minimize water vapor absorption

Protocol:

  • Align the THz-TDS spectrometer for optimal signal-to-noise ratio.

  • Place the this compound single crystal in the sample holder at the focal point of the THz beam.

  • Record a reference THz waveform without the sample in the beam path.

  • Record a sample THz waveform with the this compound crystal in the beam path.

  • To study the effect of polarization switching, apply a DC electric field across the electrodes on the crystal. Record THz waveforms at different electric field strengths, including fields sufficient to reverse the polarization.

  • Perform a Fourier transform on the time-domain waveforms to obtain the frequency-dependent absorption coefficient and refractive index of the sample.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_measurement THz-TDS Measurement cluster_analysis Data Analysis p1 This compound Crystal Growth p2 Crystal Polishing p1->p2 p3 Electrode Deposition p2->p3 m2 Acquire Sample THz Pulse (No Field) p3->m2 Mount Sample m1 Acquire Reference THz Pulse m1->m2 m3 Apply Electric Field m2->m3 m4 Acquire Sample THz Pulse (With Field) m3->m4 a1 Fourier Transform m4->a1 Time-Domain Data a2 Calculate Absorption & Refractive Index a1->a2 a3 Correlate Spectral Changes with Polarization a2->a3

Caption: Experimental workflow for THz spectroscopy of this compound.

polarization_reversal Mechanism of Polarization Reversal in this compound cluster_state1 Polarization State +P cluster_state2 Polarization State -P A O-H B C=O A->B H-bond C O A->C Proton Transfer D C-O-H B->D π-bond Relocation C->D H-bond

Caption: Polarization reversal in this compound via proton transfer.

Data Interpretation

The analysis of the THz spectra will focus on identifying changes in the absorption peaks as a function of the applied electric field.

  • Peak Shifts: A shift in the frequency of a vibrational mode can indicate a change in the bond length or strength of the intermolecular hydrogen bonds. As the electric field aligns the dipoles, the hydrogen bond network may be strengthened or weakened, leading to observable peak shifts.

  • Intensity Changes: The intensity of an absorption peak is related to the transition dipole moment of the vibrational mode. Changes in peak intensity can reflect alterations in the symmetry and charge distribution of the molecular arrangement due to polarization switching.

  • THz Imaging: By scanning the THz beam across the sample, a spatial map of the THz transmission can be generated. The phase of the transmitted THz field is sensitive to the direction of polarization.[1] This allows for the direct visualization of ferroelectric domains and the observation of domain wall propagation during polarization reversal.

Conclusion

Terahertz spectroscopy is a highly sensitive and informative tool for investigating the fundamental mechanisms of ferroelectricity in this compound. By probing the low-frequency vibrational modes associated with the hydrogen-bonded molecular network, researchers can gain valuable insights into the dynamics of proton transfer and polarization switching. The protocols and information provided herein offer a comprehensive guide for scientists and professionals in utilizing this advanced spectroscopic technique to explore the intriguing properties of this promising organic ferroelectric material.

References

Application of Croconic Acid in Photothermal Therapy: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Croconic acid, a derivative of cyclic oxocarbon acids, has emerged as a promising class of organic photothermal agents for cancer therapy. Its unique electronic and structural properties, particularly its strong absorption in the near-infrared (NIR) region, high photothermal conversion efficiency, and excellent photostability, make it an ideal candidate for photothermal therapy (PTT). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound-based nanomaterials for PTT.

Application Notes

This compound and its derivatives, often referred to as croconaines, are typically formulated into nanoparticles to enhance their biocompatibility, stability, and tumor-targeting capabilities. These nanoparticles can be engineered to respond to specific stimuli within the tumor microenvironment, such as acidic pH or the presence of certain biomolecules, allowing for targeted and controlled therapeutic effects.

pH-Responsive Nanoparticles for Targeted Photothermal Therapy

Croconaine dyes can be encapsulated within pH-sensitive polymeric nanoparticles, such as those made from poly(ethylene glycol)–poly(lactic-co-glycolic acid) (PEG-PLGA). These nanoparticles are designed to be stable at physiological pH but release their croconaine payload in the acidic tumor microenvironment. This targeted release minimizes off-target effects and enhances the therapeutic efficacy at the tumor site. The acidic environment can also protonate the croconaine dye, further enhancing its photothermal properties.

Synergistic Therapy with Calcium Overload

A multifunctional nanoplatform combining a this compound-based molecule (CR) as a photothermal agent, quercetin (B1663063) (Qu), and calcium peroxide (CaO2) has been developed for a synergistic therapeutic approach.[1][2] This nanoparticle, coated with DSPE-PEG2000 (CCQ), not only induces hyperthermia upon NIR irradiation but also releases calcium ions and hydrogen peroxide in the acidic tumor microenvironment. This leads to calcium overload-induced mitochondrial apoptosis, while quercetin inhibits heat shock proteins, making cancer cells more susceptible to mild photothermal therapy.[1][2]

Ferroptosis-Inducing Photothermal Therapy

A novel theranostic probe, CM-Croc, has been designed by integrating a chromene moiety with a croconaine dye. This probe is selectively activated by thiols, which are abundant in the tumor microenvironment. Upon activation, it releases the croconaine for PTT and a quinone methide that inhibits glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation. This dual action leads to both photothermal ablation and the induction of ferroptosis, a form of iron-dependent programmed cell death, resulting in a potent synergistic anti-cancer effect.[3]

Lysosome-Targeted Photothermal Therapy

A water-soluble this compound-bisindole dye, CR-630, featuring a morpholine (B109124) ring, has been synthesized for lysosome-specific targeting.[4] The acidic environment of lysosomes (pH 4.0-5.5) protonates the nitrogen atom in the indole (B1671886) ring, enhancing the dye's NIR fluorescence, photoacoustic signal, and photothermal effect.[4] This targeted approach allows for precise imaging and ablation of cancer cells by disrupting lysosomal function.

Active-Targeting Nanoparticles for Enhanced Tumor Accumulation

To improve tumor accumulation, croconaine-based nanoparticles can be functionalized with targeting ligands. For instance, CR760RGD-NPs are self-assembled nanoparticles where a croconaine dye (CR760) is covalently linked to a c(RGDyC) peptide via a PEG linker.[5] The RGD peptide specifically targets αvβ3 integrins, which are overexpressed on the surface of many tumor cells, leading to enhanced uptake and retention of the nanoparticles at the tumor site for effective optoacoustic imaging and photothermal therapy.[5]

Quantitative Data Summary

NanoparticleCompositionPhotothermal Conversion Efficiency (PCE)Key FeaturesReference
CCQ This compound (CR), Quercetin (Qu), CaO2, DSPE-PEG2000Not specifiedSynergistic calcium overload and mild PTT[1][2]
PPC815 PEG-PLGA encapsulating Croc815 dye, iRGD targetedNot specifiedpH-responsive, enhanced PTT in acidic environment[6][7]
CM-Croc Chromene and Croconaine55%Thiol-triggered, induces ferroptosis and PTT[3]
CR-630 This compound-bisindole dye with morpholine ringNot specifiedWater-soluble, lysosome-targeted, pH-responsive[4]
CR760RGD-NPs Croconaine dye (CR760) with c(RGDyC) peptide45.37%Active targeting to αvβ3 integrins[5]
CR39 Croconaine dye84%High PCE[8]

Signaling Pathway Diagrams

G Signaling Pathway of CCQ Nanoparticle cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell CCQ CCQ Nanoparticle H2O2 H₂O₂ CCQ->H2O2 releases Ca2_plus Ca²⁺ CCQ->Ca2_plus releases Qu Quercetin CCQ->Qu releases CR This compound (CR) CCQ->CR releases Ca2_plus_overload Calcium Overload Ca2_plus->Ca2_plus_overload induces HSP Heat Shock Proteins (HSPs) Qu->HSP inhibits expression PTT Photothermal Therapy (PTT) ~45°C CR->PTT mediates (NIR irradiation) Mitochondria Mitochondria Apoptosis Mitochondrial Apoptosis Mitochondria->Apoptosis triggers Ca2_plus_overload->Mitochondria disrupts CellDeath Tumor Cell Death Apoptosis->CellDeath PTT->CellDeath

Caption: Signaling pathway of the CCQ nanoplatform leading to synergistic cell death.

G Signaling Pathway of CM-Croc Probe cluster_0 Tumor Microenvironment cluster_1 Cancer Cell CM_Croc CM-Croc Probe Croc Croconaine CM_Croc->Croc releases (triggered by Thiol) QM Quinone Methide CM_Croc->QM releases (triggered by Thiol) Thiol Thiols (e.g., GSH) PTT Photothermal Therapy Croc->PTT mediates (NIR irradiation) GPX4 Glutathione Peroxidase 4 QM->GPX4 inhibits CellDeath Tumor Cell Death PTT->CellDeath Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS normally reduces Ferroptosis Ferroptosis GPX4->Ferroptosis normally inhibits Ferroptosis->CellDeath

Caption: Dual signaling pathway of the CM-Croc probe inducing PTT and ferroptosis.

Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive Croconaine-Loaded PEG-PLGA Nanoparticles (PPC NPs)

Objective: To synthesize nanoparticles that release a croconaine dye in response to acidic pH for targeted photothermal therapy.

Materials:

  • Maleimide-PEG-PLGA copolymer

  • Croconaine dye (e.g., Croc815)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (5% w/v)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Preparation of the Organic Phase: Dissolve 10 mg of Maleimide-PEG-PLGA and 1 mg of Croc815 dye in 1 mL of DCM.

  • Emulsification: Add the organic phase dropwise to 4 mL of 5% PVA solution while sonicating on an ice bath for 5 minutes.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet three times with deionized water to remove excess PVA and unencapsulated dye.

  • Resuspension: Resuspend the purified nanoparticles in PBS.

  • Optional Targeting Ligand Conjugation: For targeted nanoparticles, incubate the Mal-PEG-PLGA NPs with a thiol-containing targeting ligand (e.g., iRGD peptide) overnight at 4°C.

  • Final Purification: Purify the conjugated nanoparticles by dialysis against deionized water for 24 hours to remove any unconjugated ligands.

  • Characterization: Characterize the size, zeta potential, and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy.

G Workflow for PPC Nanoparticle Synthesis A Dissolve PEG-PLGA and Croc815 in DCM B Add to PVA solution and sonicate A->B C Stir for solvent evaporation B->C D Centrifuge and wash C->D E Resuspend in PBS D->E F Incubate with targeting ligand (optional) E->F G Dialyze for purification E->G non-targeted F->G H Characterize nanoparticles G->H

Caption: Workflow for the synthesis of croconaine-loaded PEG-PLGA nanoparticles.

Protocol 2: In Vitro Photothermal Effect and Cytotoxicity Assay

Objective: To evaluate the photothermal performance and cytotoxicity of this compound-based nanoparticles in cancer cells.

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • This compound-based nanoparticles

  • NIR laser (e.g., 808 nm)

  • CCK-8 assay kit

  • Infrared thermal imaging camera

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Nanoparticle Incubation: Replace the medium with fresh medium containing various concentrations of the nanoparticles and incubate for another 24 hours.

  • Laser Irradiation: For the photothermal treatment groups, irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.

  • Post-Irradiation Incubation: After irradiation, incubate the cells for an additional 24 hours.

  • Cytotoxicity Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

  • Photothermal Performance: In a separate experiment, suspend the nanoparticles in PBS in a 96-well plate at various concentrations. Irradiate with the NIR laser and record the temperature change over time using an infrared thermal imaging camera.

Protocol 3: In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model

Objective: To assess the in vivo anti-tumor efficacy of this compound-based nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c mice)

  • This compound-based nanoparticles suspended in sterile PBS

  • NIR laser (808 nm) with a fiber optic cable

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a volume of approximately 100 mm³.

  • Grouping: Randomly divide the mice into different treatment groups (e.g., PBS, nanoparticles only, laser only, nanoparticles + laser).

  • Nanoparticle Administration: Intravenously inject the nanoparticles into the tail vein of the mice in the designated groups.

  • Laser Treatment: At a predetermined time point post-injection (e.g., 24 hours, based on pharmacokinetic studies), anesthetize the mice and irradiate the tumor region with the 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).

  • Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice every other day for a specified period (e.g., 14-21 days). Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) and to assess any potential toxicity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Improving the yield of base-free condensation for semicroconaines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the base-free condensation of croconic acid with active methylene (B1212753) compounds to synthesize semicroconaines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the base-free condensation for semicroconaine synthesis?

A1: The base-free synthesis of semicroconaines typically involves the direct condensation of this compound with an aromatic heterocyclic compound containing an active methylene group, such as an indolenine derivative. The reaction is often carried out in a solvent mixture, like water and acetone, at a slightly elevated temperature over an extended period. The acidity of this compound itself is thought to facilitate the reaction, thus avoiding the need for an external base.

Q2: What are the typical yields for this reaction?

A2: Yields can vary significantly depending on the specific substrates and reaction conditions. Published reports show yields for a series of indolenine-based semicroconaines ranging from 10% to 50%.[1] However, with optimized conditions for specific substrates, yields as high as 86% have been reported.[2]

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction can be slow, sometimes requiring several days to reach completion.

  • Substrate reactivity: The electronic properties of the substituents on the aromatic heterocycle can significantly influence its reactivity.

  • Sub-optimal temperature: The reaction may require a specific temperature to proceed efficiently without promoting decomposition.

  • Incorrect solvent ratio: The ratio of solvents (e.g., water to acetone) can be critical for substrate solubility and reaction rate.

  • Degradation of reactants or products: this compound and semicroconaines can be sensitive to prolonged heating or exposure to light.

Q4: I am observing multiple spots on my TLC plate. What are the possible side products?

A4: While specific side products are not extensively documented in the literature for this exact reaction, common side reactions in condensation chemistry suggest the following possibilities:

  • Self-condensation of the active methylene compound.

  • Formation of symmetrical croconaine dyes: This can occur if two molecules of the active methylene compound react with one molecule of this compound.

  • Degradation products: Prolonged reaction times or excessive heat can lead to the decomposition of starting materials or the semicroconaine product.

  • Unreacted starting materials: Due to the slow nature of the reaction, it is common to have unreacted this compound and the active methylene compound remaining in the reaction mixture.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the base-free condensation for semicroconaine synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Reaction has not gone to completion. 2. Reaction temperature is too low. 3. Poor solubility of starting materials. 4. Deactivated starting materials. 1. Increase reaction time. Monitor the reaction by TLC over several days. A reported successful reaction time is 4 days.[2]2. Optimize temperature. A reported optimal temperature is 50 °C.[2] Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor for product formation versus decomposition.3. Adjust solvent ratio. The reported optimal solvent system is a 1:1 (v/v) mixture of water and acetone.[1] Try varying this ratio to improve the solubility of your specific substrates.4. Use fresh, high-purity starting materials. Ensure your this compound and active methylene compound are pure and have not degraded during storage.
Formation of Multiple Products / Difficult Purification 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Reaction monitored improperly. 1. Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition.2. Optimize the stoichiometry. While a 1:1 molar ratio of this compound to the active methylene compound is a good starting point, you may need to use a slight excess of one reactant to drive the reaction to completion and minimize the formation of symmetrical byproducts.3. Monitor the reaction closely by TLC. This will help you determine the optimal time to stop the reaction to maximize the yield of the desired product while minimizing the formation of byproducts.
Product Precipitation During Reaction 1. Product has low solubility in the reaction mixture. 1. This may not be a problem. In some cases, the product precipitating out of the reaction mixture can help drive the reaction to completion. However, ensure that the precipitate is indeed your product and not a byproduct or unreacted starting material. The precipitate can be isolated by filtration.
Darkening of the Reaction Mixture / Tar Formation 1. Decomposition of starting materials or product. 2. Reaction temperature is too high. 1. Protect the reaction from light. Wrap the reaction vessel in aluminum foil.2. Lower the reaction temperature. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, although successful syntheses have been reported in the air.[2]

Experimental Protocols

General Procedure for the Base-Free Synthesis of Semicroconaines

This protocol is based on the optimized conditions reported by Capozzi et al. for the synthesis of a specific semicroconaine.[2]

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the corresponding aromatic heterocyclic methylene-active compound (1 equivalent) in a 1:1 (v/v) mixture of water and acetone.

  • Reaction Setup: The reaction is typically carried out in a sealed vessel to prevent solvent evaporation.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and maintain this temperature with stirring for an extended period (e.g., 4 days).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically cooled, and the product is isolated. Purification is usually achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the reported yields for a series of semicroconaines synthesized using the base-free condensation method.

SemicroconaineSubstituent on IndolenineYield (%)Reference
S-CR1Unspecified86[2]
2a-2fVarious10-50[1]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Dissolve this compound & Active Methylene Compound in Water/Acetone (1:1) start->reactants reaction Heat at 50°C for 4 days reactants->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Cool and Isolate Crude Product monitoring->workup Complete purification Purify by Recrystallization or Column Chromatography workup->purification product Pure Semicroconaine purification->product

Caption: General workflow for the base-free synthesis of semicroconaines.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion check_temp Is the temperature optimal (around 50°C)? check_completion->check_temp Yes increase_time Increase reaction time check_completion->increase_time No check_solubility Are starting materials fully dissolved? check_temp->check_solubility Yes adjust_temp Adjust temperature check_temp->adjust_temp No check_purity Are starting materials pure? check_solubility->check_purity Yes adjust_solvent Adjust water/acetone ratio check_solubility->adjust_solvent No use_fresh Use fresh/purified starting materials check_purity->use_fresh No success Improved Yield check_purity->success Yes increase_time->success adjust_temp->success adjust_solvent->success use_fresh->success

Caption: Troubleshooting workflow for low yield in semicroconaine synthesis.

References

Technical Support Center: Synthesis of Croconic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of croconic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound derivatives?

A1: The synthesis of this compound derivatives, particularly through condensation reactions, is highly sensitive to reaction conditions. Rigorous control over temperature, reaction time, and solvent choice is crucial for achieving high yields and desired product selectivity (symmetric vs. unsymmetric derivatives).[1] For instance, the synthesis of semicroconaines requires careful optimization of these parameters to favor the formation of the desired product.[1]

Q2: I am getting a low yield for my this compound derivative synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound derivatives can stem from several factors:

  • Suboptimal Reaction Conditions: As mentioned in Q1, incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Purity of Reactants: The purity of the starting this compound and the corresponding methylene (B1212753) active-based aromatic heterocyclic compounds is critical. Impurities can lead to side reactions and lower the yield of the desired product.

  • Hydrolysis: The presence of excess water can lead to the hydrolysis of reactants or intermediates, especially in the synthesis of related compounds like squaraine dyes, which shares similar reaction principles.[2][3][4] Azeotropic removal of water is a common strategy to improve yields in similar condensation reactions.[2][4]

  • Formation of Side Products: Uncontrolled reactions can lead to the formation of symmetrical croconaines when an unsymmetrical product is desired, or other undesired side products, thereby reducing the yield of the target molecule.

Q3: How can I improve the stability of my synthesized this compound derivatives?

A3: Some this compound derivatives, especially in solution, can be sensitive to light and air.[1] To improve stability:

  • Storage: Store the compounds in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).

  • Solvent Choice: For solutions, use deoxygenated solvents and protect them from light.

  • Structural Modification: In some cases, incorporating the croconaine moiety into a more complex structure, such as a rotaxane, can enhance its stability by physically protecting the reactive core.[1]

Q4: What are the common methods for purifying this compound derivatives?

A4: Purification of this compound derivatives typically involves standard chromatographic techniques. Due to their often colored and conjugated nature, column chromatography on silica (B1680970) gel is a common method. Recrystallization from an appropriate solvent system can also be an effective method for obtaining highly pure crystalline products. The choice of solvent for both chromatography and recrystallization is crucial and needs to be determined empirically for each specific derivative.

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A5: this compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Many of the solvents and reagents used in the synthesis are flammable and/or toxic, so all manipulations should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Problem 1: Low Product Yield
Symptom Possible Cause Suggested Solution
The reaction yields significantly less product than expected.Reaction conditions (temperature, time) are not optimal.Systematically vary the reaction temperature and time to find the optimal conditions for your specific derivative. Refer to literature for similar compounds. For example, the synthesis of a specific semicroconaine (S-CR1) was optimized at 50 °C for 4 days.[1]
The solvent system is not appropriate.The choice of solvent is critical. A mixture of solvents like water/acetone or butanol/toluene can be effective.[1][2] For reactions sensitive to water, consider using a Dean-Stark apparatus for azeotropic water removal.[4]
Impure starting materials.Ensure the purity of your this compound and other reactants. Recrystallize or purify the starting materials if necessary.
Side reactions are consuming the reactants.Use a high-purity solvent and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC, and separation by column chromatography is poor.The polarity of the eluent is not suitable.Experiment with different solvent systems for TLC to achieve good separation. A gradient elution for column chromatography might be necessary.
The product is unstable on silica gel.Consider using a different stationary phase, such as alumina, or using a less acidic or basic silica gel. Alternatively, purification by recrystallization might be a better option.
The product crystallizes with impurities.The solvent used for recrystallization is not ideal.Screen a variety of solvents or solvent mixtures to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

Quantitative Data Summary

The yield of this compound derivatives is highly dependent on the specific reactants and reaction conditions. Below is a table summarizing the reaction conditions and yields for the synthesis of selected this compound derivatives as reported in the literature.

Product Reactants Solvent Temperature (°C) Time Yield (%) Reference
Semicroconaine (S-CR1)This compound and an aromatic heterocyclic compoundH₂O/acetone504 days86[1]
Nonsymmetric Croconaine (CR25a-c)Semicroconaine S-CR1 and another reactant---Good yields[1]
Polycroconaine (P-CR30a)Tritopic indole-based monomer and this compoundButanol/toluene12072 hours85-97[1]
Polycroconaine (P-CR30b)Triamino triphenyl amine and this compoundo-dichlorobenzene/n-butanol805 days-[1]

Experimental Protocols

General Protocol for the Synthesis of a Symmetric Croconaine Dye

This protocol is a general guideline based on the condensation reaction principle.[7] The specific amounts, temperature, and time should be optimized for each specific derivative.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture like butanol/toluene).

  • Addition of Amine: Add the aromatic amine or heterocyclic compound (2.2 equivalents) to the solution. If the amine is a salt, a base (e.g., triethylamine (B128534) or pyridine) may be needed to liberate the free amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate or is impure, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity check_side_reactions Investigate Potential Side Reactions start->check_side_reactions optimize_conditions Optimize Conditions: - Systematic variation - Azeotropic removal of H2O check_conditions->optimize_conditions purify_reactants Purify Reactants: - Recrystallization - Chromatography check_purity->purify_reactants modify_protocol Modify Protocol: - Use inert atmosphere - Add catalyst/base check_side_reactions->modify_protocol success Yield Improved optimize_conditions->success fail Yield Still Low (Consult further literature) optimize_conditions->fail purify_reactants->success purify_reactants->fail modify_protocol->success modify_protocol->fail

Caption: A decision tree for troubleshooting low yields in this compound derivative synthesis.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_processing Downstream Processing croconic_acid This compound condensation Condensation Reaction (Solvent, Heat) croconic_acid->condensation amine Aromatic Amine / Heterocycle (2 eq.) amine->condensation workup Work-up (Filtration / Concentration) condensation->workup purification Purification (Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, UV-Vis) purification->characterization product Final Product: Croconaine Derivative characterization->product

Caption: A general experimental workflow for the synthesis of this compound derivatives.

References

Optimizing reaction conditions for croconic acid polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Croconic Acid Polymerization

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for this compound polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polymers from this compound?

A1: The most prevalent method for synthesizing polymers from this compound is through polycondensation reactions. This typically involves reacting this compound with various co-monomers, such as electron-rich aromatic or heteroaromatic compounds, often containing diamine functionalities. These reactions are usually performed in high-boiling point solvents at elevated temperatures, sometimes with the aid of a catalyst.

Q2: What are the typical reaction conditions for the polycondensation of this compound with diamines?

A2: Reaction conditions for the polycondensation of this compound with diamines can vary depending on the specific monomers used. However, a general protocol involves heating the reactants in a solvent mixture, often under an inert atmosphere. For example, the synthesis of certain polycroconaines involves refluxing the monomers in n-butanol to facilitate the removal of water through azeotropic distillation.[1] Other systems may utilize solvents like a butanol/toluene mixture with a quinoline (B57606) catalyst at around 120°C for 72 hours.[1]

Q3: What are the key safety precautions to consider when working with this compound?

A3: this compound is a hazardous substance that can cause skin and serious eye irritation.[2][3] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Avoid creating dust, and in case of contact with skin or eyes, rinse immediately and thoroughly with water.[3] Always consult the Safety Data Sheet (SDS) before starting any experiment.[2][3][4][5][6]

Q4: How can I characterize the resulting this compound-based polymers?

A4: A suite of analytical techniques is used to characterize this compound-based polymers. Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming the formation of the polymer by identifying characteristic vibrational bands of the functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the polymer structure. For conjugated polymers, UV-Vis-NIR spectroscopy is employed to determine their optical properties, such as the bandgap. The molecular weight and polydispersity of soluble polymers can be determined using gel permeation chromatography (GPC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound polymers.

Problem 1: Low or No Polymer Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Water Removal In polycondensation reactions, the removal of water is crucial to drive the reaction towards the polymer product. Use a Dean-Stark apparatus or a solvent that forms an azeotrope with water (e.g., n-butanol, toluene) to effectively remove it from the reaction mixture.[1]
Incorrect Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow to yield a significant amount of polymer within a reasonable timeframe. Conversely, excessively high temperatures can lead to monomer or polymer degradation. Refer to literature for optimized temperature ranges for your specific monomer system. For some systems, temperatures around 120-135°C have been reported to be effective.[1]
Inappropriate Catalyst or Catalyst Concentration The choice and concentration of the catalyst can significantly impact the reaction rate and yield. For certain polycondensations of this compound, quinoline has been used as a base catalyst.[1] If you are experiencing low yields, consider optimizing the catalyst type and concentration.
Monomer Impurity The purity of the monomers is essential for successful polymerization. Impurities can inhibit the reaction or lead to chain termination, resulting in low molecular weight oligomers. Ensure your this compound and co-monomers are of high purity before use.
Atmosphere Control Some polymerization reactions are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the polymer yield.[1]
Problem 2: Poor Polymer Solubility

Possible Causes & Solutions

Possible CauseRecommended Solution
High Molecular Weight and/or Strong Intermolecular Interactions This compound-based polymers, especially conjugated ones, can have strong π-π stacking and hydrogen bonding, leading to poor solubility. Try a wider range of solvents, including polar aprotic solvents like DMF, DMSO, or NMP. Gentle heating may also improve solubility.
Cross-linking Unintended cross-linking during polymerization can render the polymer insoluble. This can be caused by side reactions at high temperatures. Consider lowering the reaction temperature or reducing the reaction time to minimize cross-linking.
Polymer Aggregation upon Precipitation The method of polymer isolation can influence its solubility. Instead of concentrating the reaction mixture to dryness, try precipitating the polymer by adding the reaction solution dropwise into a non-solvent with vigorous stirring. This can lead to the formation of a finer powder that is easier to redissolve.
Problem 3: Inconsistent or Poor Electrical Conductivity (for conductive polymers)

Possible Causes & Solutions

Possible CauseRecommended Solution
Low Molecular Weight or High Polydispersity A low degree of polymerization or a broad molecular weight distribution can disrupt the conjugated pathways in the polymer, leading to lower conductivity. Optimize the reaction conditions (monomer ratio, catalyst, temperature, and time) to achieve a higher molecular weight and narrower polydispersity.
Morphology and Chain Packing The solid-state morphology and the packing of the polymer chains significantly influence the bulk conductivity. The processing of the polymer into a thin film or a pellet can affect its morphology. Consider different processing techniques, such as spin-coating or drop-casting from different solvents, and annealing at various temperatures to optimize the polymer chain organization.
Inefficient Doping For many conjugated polymers, doping is necessary to achieve high conductivity. The choice of dopant, its concentration, and the doping method are critical. Experiment with different dopants (e.g., iodine, triflic acid) and optimize the doping conditions (time, temperature, and concentration).
Polymer Degradation Some polycroconaines are known to degrade when their solutions are exposed to air and daylight.[1] This degradation can break the conjugated backbone and reduce conductivity. Store polymer solutions in the dark and under an inert atmosphere.

Experimental Protocols

General Protocol for Polycondensation of this compound with a Diamine

This protocol is a generalized procedure based on common literature methods.[1] Researchers should adapt it based on the specific reactivity of their monomers.

Materials and Equipment:

  • This compound

  • Diamine co-monomer

  • High-boiling point solvent (e.g., n-butanol, toluene, or a mixture)

  • Catalyst (e.g., quinoline), if required

  • Three-neck round-bottom flask

  • Condenser

  • Dean-Stark trap (if using azeotropic water removal)

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Standard glassware for workup and purification

Procedure:

  • Set up the reaction apparatus (three-neck flask with a condenser, magnetic stirrer, and inert gas inlet/outlet). If applicable, include a Dean-Stark trap.

  • Add equimolar amounts of this compound and the diamine co-monomer to the flask.

  • Add the solvent and the catalyst (if used). The concentration of monomers in the solvent should be carefully chosen to ensure they remain dissolved at the reaction temperature.

  • Purge the system with an inert gas for 15-30 minutes to remove any oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 120-135°C) with vigorous stirring.

  • Maintain the reaction at this temperature for the specified time (e.g., 24-72 hours). If using a Dean-Stark trap, monitor the collection of water.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the polymer by precipitating it in a suitable non-solvent (e.g., methanol, hexane).

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the polymer under vacuum at an appropriate temperature.

Visualizations

Experimental Workflow for this compound Polymerization

experimental_workflow reagents 1. Reagent Preparation (this compound, Co-monomer) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction 3. Polymerization (Heating, Stirring) setup->reaction Heat & Stir isolation 4. Polymer Isolation (Precipitation) reaction->isolation Cool & Precipitate purification 5. Purification (Washing) isolation->purification Filter & Wash drying 6. Drying (Vacuum Oven) purification->drying Dry characterization 7. Characterization (FTIR, NMR, etc.) drying->characterization Analyze

Caption: A generalized experimental workflow for the synthesis of this compound-based polymers.

Troubleshooting Logic for Low Polymer Yield

Caption: A decision tree for troubleshooting low polymer yields in this compound polymerization.

References

How to control polymorphism in croconic acid crystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of croconic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this fascinating organic molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control the polymorphic outcomes of your this compound crystallization experiments.

Troubleshooting Guide

Researchers may encounter several common issues during the crystallization of this compound. This guide provides solutions to these problems in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
CA-CRY-001 No crystals are forming, or the yield is very low. - Low Supersaturation: The concentration of this compound in the solvent is below the threshold for nucleation. - Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, preventing it from precipitating. - Cooling Rate Too Slow: For cooling crystallization, a very slow cooling rate might not induce nucleation effectively.- Increase Supersaturation: Concentrate the solution by slowly evaporating the solvent. For cooling crystallization, start with a more concentrated solution at a higher temperature. - Solvent Screening: Experiment with different solvents or solvent mixtures. This compound is soluble in water and ethanol[1]. A solvent in which it is less soluble, or an anti-solvent, could be used to induce precipitation. - Optimize Cooling Rate: Try a faster cooling rate to induce nucleation. However, be aware that very rapid cooling can lead to the formation of smaller, less pure crystals.
CA-CRY-002 The resulting crystals are very small or needle-like. - High Supersaturation: A very high concentration of this compound can lead to rapid nucleation and the formation of many small crystals. - Rapid Cooling: Cooling the solution too quickly can have the same effect as high supersaturation. - Presence of Impurities: Certain impurities can inhibit crystal growth on specific faces, leading to a needle-like morphology.- Control Supersaturation: Reduce the initial concentration of this compound or slow down the rate of solvent evaporation. - Slower Cooling: Employ a slower, more controlled cooling profile to allow for the growth of larger crystals. - Purify the Material: Ensure the starting this compound is of high purity. Recrystallization is an effective purification method.
CA-CRY-003 An oil or amorphous precipitate forms instead of crystals. - Very High Supersaturation: Extreme supersaturation can lead to the system crashing out as an amorphous solid or oil. - Incompatible Solvent: The solvent may not be suitable for promoting the ordered arrangement of molecules required for crystallization. - Presence of Certain Impurities: Some impurities can disrupt the crystallization process and favor the formation of an amorphous phase.- Reduce Supersaturation: Significantly lower the concentration of this compound in the solution. - Change Solvent System: Experiment with different solvents. A solvent that has a moderate solubility for this compound at a given temperature is often ideal. - Purification: Use a purification technique like column chromatography on the starting material if recrystallization is not effective.
CA-CRY-004 The obtained crystals are not the desired polymorph. - Thermodynamic vs. Kinetic Control: Different polymorphs can be favored under different conditions. A metastable (kinetically favored) polymorph may form initially and then convert to a more stable (thermodynamically favored) form over time. - Solvent Effects: The solvent can influence which polymorph is nucleated and grows. - Temperature: Temperature plays a critical role in determining the relative stability of different polymorphs.- Control the Crystallization Time and Temperature: For the thermodynamically stable form, allow the crystallization to proceed for a longer time at a higher temperature (within the stability window of the molecule). For a metastable form, rapid crystallization at a lower temperature might be necessary. - Systematic Solvent Screening: Perform crystallization experiments with a range of solvents with varying polarities and hydrogen bonding capabilities. - Precise Temperature Control: Maintain a constant and uniform temperature during the crystallization process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of polymorphism in this compound crystallization.

Q1: What are the key factors that influence the polymorphism of this compound?

A1: The polymorphic outcome of this compound crystallization is primarily influenced by a combination of factors, including:

  • Solvent: The choice of solvent is critical as it affects solubility and molecular interactions, which in turn can favor the nucleation and growth of a specific polymorph.

  • Temperature: Temperature affects the solubility, nucleation rate, and the relative thermodynamic stability of different polymorphs.

  • Supersaturation: The level of supersaturation is a key driving force for crystallization and can determine whether a stable or metastable polymorph is formed.

  • Additives and Impurities: The presence of even small amounts of additives or impurities can significantly impact the crystallization process by inhibiting the growth of certain crystal faces or by templating the formation of a specific polymorph.

Q2: How can I selectively crystallize the known stable ferroelectric polymorph of this compound?

A2: The stable ferroelectric polymorph of this compound can be reliably obtained by recrystallization from water. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to dissolve the this compound in hot water to create a saturated or slightly supersaturated solution and then allow it to cool slowly. This method favors the formation of the thermodynamically most stable polymorph.

Q3: Are there other known polymorphs of pure this compound?

A3: Currently, the scientific literature predominantly describes one well-characterized ferroelectric polymorph of pure this compound. While computational studies may suggest the theoretical possibility of other polymorphs, their experimental isolation and characterization have not been widely reported. The control of polymorphism in this compound often refers to obtaining high-quality crystals of this known stable form and avoiding the formation of amorphous material or undesired crystal habits.

Q4: Can I use seeding to control the crystallization of this compound?

A4: Yes, seeding is a powerful technique to control crystallization. Introducing a small crystal of the desired polymorph (a "seed crystal") into a supersaturated solution can bypass the stochastic nature of primary nucleation and promote the growth of that specific polymorph. To use this method, you would first need to obtain a crystal of the desired polymorph.

Q5: What analytical techniques are essential for characterizing this compound polymorphs?

A5: To identify and characterize different polymorphs of this compound, a combination of analytical techniques is recommended:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline phases, as each polymorph will have a unique diffraction pattern.

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive crystal structure of a polymorph.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions and determine the melting points and relative thermodynamic stability of polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates by measuring weight loss upon heating.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions.

Experimental Protocols

This section provides a detailed methodology for the synthesis and recrystallization of the stable ferroelectric polymorph of this compound.

Protocol 1: Synthesis and Recrystallization of this compound from Water

This protocol is adapted from a patented procedure for producing high-purity this compound crystals.

Materials:

  • Crude this compound

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Crystallization dish

  • Oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in a beaker or Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water.

  • Heating and Saturation: Gently heat the mixture on a hot plate with continuous stirring. Add more deionized water portion-wise until all the this compound has dissolved, creating a saturated solution at an elevated temperature. Avoid boiling the solution vigorously.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed crystallization dish.

  • Cooling and Crystallization: Cover the crystallization dish and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can further slow down the cooling process by placing the dish in an insulated container.

  • Isolation of Crystals: Once crystallization is complete, collect the yellow crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

Visualizing Crystallization Control

The following diagrams illustrate the key concepts and workflows for controlling polymorphism in this compound crystallization.

Crystallization_Control_Factors cluster_Factors Controlling Factors cluster_Process Crystallization Process cluster_Outcome Polymorphic Outcome Solvent Solvent Nucleation Nucleation Solvent->Nucleation Growth Growth Solvent->Growth Temperature Temperature Temperature->Nucleation Temperature->Growth Supersaturation Supersaturation Supersaturation->Nucleation Supersaturation->Growth Additives_Impurities Additives/Impurities Additives_Impurities->Nucleation Additives_Impurities->Growth Polymorph_A Polymorph A (e.g., Stable) Nucleation->Polymorph_A Polymorph_B Polymorph B (e.g., Metastable) Nucleation->Polymorph_B Amorphous Amorphous Solid Nucleation->Amorphous Growth->Polymorph_A Growth->Polymorph_B

Caption: Factors influencing the nucleation and growth stages of crystallization, ultimately determining the polymorphic outcome.

Troubleshooting_Workflow Start Crystallization Experiment Observe_Outcome Observe Outcome Start->Observe_Outcome No_Crystals No Crystals / Low Yield Observe_Outcome->No_Crystals No Yield Small_Crystals Small / Needle-like Crystals Observe_Outcome->Small_Crystals Poor Morphology Wrong_Polymorph Incorrect Polymorph Observe_Outcome->Wrong_Polymorph Incorrect Form Good_Crystals Desired Crystals (Size & Polymorph) Observe_Outcome->Good_Crystals Success Adjust_Supersaturation Adjust Supersaturation No_Crystals->Adjust_Supersaturation Change_Solvent Change Solvent No_Crystals->Change_Solvent Small_Crystals->Adjust_Supersaturation Adjust_Cooling_Rate Adjust Cooling Rate Small_Crystals->Adjust_Cooling_Rate Purify_Material Purify Material Small_Crystals->Purify_Material Wrong_Polymorph->Adjust_Cooling_Rate Wrong_Polymorph->Change_Solvent Wrong_Polymorph->Purify_Material End End Good_Crystals->End Adjust_Supersaturation->Start Adjust_Cooling_Rate->Start Change_Solvent->Start Purify_Material->Start

Caption: A logical workflow for troubleshooting common issues in this compound crystallization.

References

Reducing defects in vacuum sublimed croconic acid thin films.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the vacuum sublimation of croconic acid (CA) thin films. Our goal is to help you minimize defects and achieve high-quality, continuous films for your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects observed in vacuum-sublimed this compound thin films?

A1: Common defects include high surface roughness, the formation of polycrystalline and polydomain films rather than uniform single-crystal layers, and void defects at the film-substrate interface.[1][2] Additionally, due to the material's properties, high leakage currents can be an issue, often exacerbated by the adhesion of water molecules from the air.[2]

Q2: What is a typical surface roughness for a this compound thin film, and how can it be improved?

A2: For a standard 40 nm thick continuous film grown via vapor phase evaporation, a surface roughness of approximately 3 nm is typical.[3] Significant improvements can be achieved by applying a strong in-situ electric field during deposition. For instance, applying an electric field of 4 kV/cm has been shown to reduce the surface roughness of a 22 nm film to as low as 1 nm.[1][4]

Q3: Does the choice of substrate significantly impact the quality of the this compound film?

A3: While some studies suggest that the substrate plays a minimal role in the overall quality of this compound films, the surface roughness of the substrate itself can influence the formation of structural defects.[3][5] Smoother substrates generally lead to a lower density of localized trap states.[5] For specific applications, the choice between substrates like silicon, ITO, or gold may depend on the desired electronic or optical properties.

Q4: What is the optimal substrate temperature for depositing continuous this compound films?

A4: Research has identified an optimal substrate temperature of -30°C for achieving continuous films.[3] This low temperature helps to suppress thermal decomposition and promotes growth conditions that are far from thermal equilibrium, which is beneficial for film continuity.[4]

Q5: Is there a minimum thickness required to form a continuous this compound film?

A5: Yes, a critical thickness of around 40 nm has been noted for the formation of continuous films under standard vapor deposition conditions.[3] Films thinner than this may exhibit a higher density of defects and lack continuity.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum sublimation process for this compound.

Problem 1: The this compound powder is not subliming.

  • Possible Cause: The heating temperature is insufficient, or the vacuum level is not low enough. The sublimation point of a material is pressure-dependent; a lower pressure allows sublimation to occur at a lower temperature.[6]

  • Solution:

    • Ensure your vacuum system is functioning correctly and that there are no leaks. The system should not hiss when the vacuum is applied.[7][8]

    • Gradually and carefully increase the temperature of the heating source. Be cautious to avoid overheating, which can cause the material to char or decompose.[7]

Problem 2: The sublimed this compound is depositing on the chamber walls instead of the substrate/cold finger.

  • Possible Cause: There is an inefficient temperature gradient within the sublimation chamber. The chamber walls might be too cool, or the cold finger/substrate holder is not positioned effectively to be the coldest surface.[6]

  • Solution:

    • Ensure the cold finger or substrate holder is properly cooled. If using a cold finger, it should be filled with a suitable cooling medium like ice water or connected to a chiller right before starting the sublimation.[6][7]

    • Gently heat the sides of the sublimation apparatus with a heat gun to encourage the material to move towards the colder substrate.[8]

    • Check the positioning of the cold finger to ensure it provides an effective trap for the sublimed vapor.[6]

Problem 3: The resulting film has very high surface roughness and large, uneven grains.

  • Possible Cause: The deposition conditions are not optimized. High substrate temperatures or slow deposition rates can sometimes lead to rougher films. Uncontrolled crystallization can also lead to uneven morphology.[2]

  • Solution:

    • Lower the substrate temperature. An optimal temperature of -30°C has been reported for continuous films.[3]

    • Consider implementing an in-situ electric field during growth. Applying a high voltage to a mesh between the source and substrate can align the polar this compound molecules, resulting in a much smoother film.[1][4]

Problem 4: The deposited film appears wet or pasty.

  • Possible Cause: Condensation of atmospheric water on the cold substrate. This happens if the substrate is cooled for too long before a sufficient vacuum is achieved.[6]

  • Solution:

    • Always apply the vacuum before introducing the coolant to the cold finger or substrate holder.[7][8] This prevents atmospheric moisture from condensing on the cold surface.

Quantitative Data Summary

The table below summarizes key experimental parameters and their impact on the quality of this compound thin films as reported in the literature.

ParameterValueOutcomeReference
Substrate Temperature -30°COptimal for continuous film formation[3]
Film Thickness 40 nmCritical thickness for achieving a continuous film[3]
Surface Roughness ~3.0 nmFor a standard 40 nm film[3]
In-situ Electric Field 4 kV/cmReduced surface roughness to 1.0 - 2.0 nm[1][4]
Resulting Film Type PolycrystallineTypical structure observed with RHEED[3]

Experimental Protocols

Protocol 1: Vacuum Thermal Evaporation of this compound

This protocol describes a general procedure for the deposition of this compound thin films.

  • Preparation:

    • If the this compound source material is chunky, gently crush it into a fine powder using a mortar and pestle.[7]

    • Place the dry, powdered this compound into the crucible of the thermal evaporator.

    • Mount the desired substrate onto the substrate holder.

  • System Evacuation:

    • Seal the vacuum chamber and evacuate it to a high vacuum level (e.g., 10⁻⁶ Torr or lower). Ensure all joints are properly sealed.[7][8]

  • Substrate Cooling:

    • Once a stable high vacuum is achieved, begin cooling the substrate holder to the target temperature (e.g., -30°C).[3]

  • Deposition:

    • Slowly heat the crucible containing the this compound. Monitor the deposition rate using a quartz crystal microbalance.

    • Continue the deposition until the desired film thickness is achieved.

  • Cool Down and Venting:

    • Once the deposition is complete, turn off the heating source and allow the system to cool to room temperature.

    • Stop the flow of coolant to the substrate holder.

    • Gently and slowly vent the chamber with an inert gas (e.g., Nitrogen) before opening it to the atmosphere to avoid disturbing the deposited film.[9]

  • Sample Removal:

    • Carefully remove the substrate with the deposited thin film for characterization.

Protocol 2: Film Characterization
  • Surface Morphology (AFM): Use Atomic Force Microscopy (AFM) in tapping mode to analyze the surface topography and determine the root-mean-square (RMS) roughness of the film.[3]

  • Ferroelectric Properties (PFM): Use Piezoresponse Force Microscopy (PFM) to confirm the ferroelectric nature of the film by imaging the domain structures and performing local hysteresis loop measurements.[3]

  • Crystallinity (RHEED/GIWAXS): Use Reflection High-Energy Electron Diffraction (RHEED) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to determine the crystallinity and molecular packing of the thin film.[3][10]

  • Chemical Structure (FTIR): Use Fourier-Transform Infrared Spectroscopy (FTIR), particularly in a Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) setup, to analyze the chemical bonds and molecular orientation within the film.[11]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Deposition cluster_char 4. Characterization prep_source Prepare Croconic Acid Source evac Evacuate Chamber (<10^-5 Torr) prep_source->evac prep_sub Clean & Mount Substrate prep_sub->evac cool Cool Substrate (e.g., -30°C) evac->cool sublime Sublime Source Material cool->sublime deposit Deposit Film sublime->deposit cooldown Cool System to Room Temperature deposit->cooldown vent Vent with Inert Gas cooldown->vent remove Remove Sample vent->remove afm AFM (Morphology) remove->afm pfm PFM (Ferroelectricity) remove->pfm xrd RHEED/GIWAXS (Crystallinity) remove->xrd

Caption: Workflow for vacuum sublimation and characterization of this compound films.

defect_troubleshooting p_temp High Substrate Temperature d_rough High Roughness p_temp->d_rough d_poly Polycrystallinity p_temp->d_poly p_pressure Insufficient Vacuum p_pressure->d_rough d_contam Contamination/ Wet Film p_pressure->d_contam p_rate Inconsistent Deposition Rate p_rate->d_rough d_voids Interface Voids p_rate->d_voids p_cooling Premature Substrate Cooling p_cooling->d_contam p_field No Electric Field Assist p_field->d_rough p_field->d_poly

Caption: Relationship between deposition parameters and common film defects.

References

Enhancing the charge carrier mobility in croconic acid materials.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Croconic Acid Materials

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance charge carrier mobility in this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms governing charge transport in this compound materials?

A1: Charge transport in this compound is multifaceted, primarily governed by two mechanisms. The first is through the extensive hydrogen-bond networks, where polarization reversal occurs via a coherent proton tautomerism, essentially the collective transfer of protons along the hydrogen bonds.[1][2][3] The second is through π-π stacking interactions between the planar this compound molecules, which creates pathways for charge carriers (electrons and holes) to move through the material.[4] The efficiency of this transport is highly dependent on the molecular packing and orbital overlap in the solid state.[4]

Q2: What are typical charge carrier mobility values for this compound-based materials?

A2: The charge carrier mobility in this compound materials is highly dependent on the specific molecular structure, purity, crystallinity, and the device architecture used for measurement. While pure this compound is primarily known for its ferroelectric properties, certain derivatives have been characterized for their semiconducting behavior. For instance, some indolenine-based croconaine dyes have shown ambipolar charge transport properties with hole and electron mobilities in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹.[4]

Q3: How does the ferroelectric nature of this compound influence its charge transport properties?

A3: The ferroelectricity in this compound stems from its spontaneous electric polarization, which can be reversed with an external electric field.[5] This polarization arises from a combination of proton transfer and the non-centrosymmetric positioning of π electrons.[1][3] The ordered dipole moments in the material can create internal electric fields that influence the energy landscape for charge carriers, potentially affecting their transport. Defects in the crystal that pin domain walls can impede both polarization switching and charge carrier movement.[2]

Troubleshooting Guide

Issue 1: Measured charge carrier mobility is significantly lower than expected.

Q: My fabricated device shows very low charge carrier mobility, orders of magnitude below reported values for similar this compound derivatives. What are the likely causes?

A: Low charge carrier mobility is a common issue that can stem from material quality, film morphology, or device fabrication.[6][7] Consider the following factors:

  • Material Purity: Unwanted impurities can act as traps for charge carriers, significantly reducing mobility.[8] Ensure high purity of the synthesized this compound material through techniques like recrystallization or sublimation.

  • Crystal Quality and Film Morphology: Charge transport is highly sensitive to the molecular ordering. Amorphous or poorly crystalline films have numerous defects and grain boundaries that scatter charge carriers.[6] A rough film surface can also lead to poor device performance.[2][9]

  • Intermolecular Interactions: The solid-state packing of molecules is crucial. Favorable π-π stacking is necessary to create efficient pathways for charge transport.[4] Any disruption in this packing will hinder mobility.

  • Contact Issues: High contact resistance between the organic semiconductor and the metal electrodes can limit the injection of charge carriers, leading to an underestimation of the intrinsic material mobility.

Issue 2: Poor crystallinity and surface morphology in thermally evaporated thin films.

Q: I'm using thermal evaporation to deposit this compound thin films, but the resulting films are rough and show poor crystallinity in XRD analysis. How can I improve film quality?

A: Optimizing the deposition and post-deposition processes is key to achieving high-quality thin films.

  • Substrate Temperature: Low-temperature deposition is often crucial for achieving a controlled nucleation and desired 2D morphology.[10] Experiment with a range of substrate temperatures during deposition to find the optimal condition for molecular ordering.

  • Deposition Rate: A very high deposition rate can lead to disordered, amorphous films. Try reducing the evaporation rate to allow molecules more time to self-assemble into an ordered state on the substrate surface.

  • Vacuum Conditions: Ensure a high vacuum (e.g., < 5x10⁻⁶ Torr) during evaporation. This minimizes the incorporation of impurities and prevents the thermal decomposition of this compound.[11]

  • Post-Deposition Annealing: Thermal annealing is a critical step for improving crystallinity.[2][10] Heating the film after deposition provides the thermal energy needed for molecules to rearrange into a more ordered, crystalline structure, which can reduce defects.[12] Be cautious, as excessively high temperatures can damage the film.[12]

  • Electric Field Guidance: Applying a high electric field during thermal vapor deposition can promote the alignment of this compound molecules, which have a high dipole moment, resulting in smoother, higher-quality films.[11]

Issue 3: Inconsistent or non-reproducible results after doping experiments.

Q: I am attempting to dope (B7801613) my this compound material to increase conductivity, but the results are inconsistent. What should I investigate?

A: Doping organic semiconductors can be complex, as the dopant must be correctly incorporated into the host lattice without creating an excessive number of charge-trapping defects.[13][14]

  • Dopant Concentration: There is an optimal doping concentration. At very high concentrations, dopant atoms may not integrate properly into the crystal lattice or may aggregate, which can decrease carrier mobility and degrade performance.[13] Perform a systematic study of various doping concentrations.

  • Dopant Distribution: Inhomogeneous distribution of dopants will lead to variable conductivity across the film. Ensure your processing method (e.g., co-evaporation or solution mixing) results in a uniform dopant distribution.

  • Chemical Interactions: Verify that the dopant is not reacting chemically with the this compound in a way that degrades its electronic properties. Techniques like FTIR or Raman spectroscopy can be used to check for unwanted chemical changes.[15]

  • Structural Disruption: The introduction of dopant molecules can disrupt the crystalline packing of the host this compound material.[16] This can negatively impact mobility even if the charge carrier concentration increases. Use XRD or AFM to assess the structural integrity of the film after doping.

Quantitative Data Summary

The following table summarizes reported charge carrier mobility values for specific this compound (CR) derivatives. These values were obtained from Organic Thin-Film Transistor (OTFT) characterizations.

MaterialHole Mobility (μsat,p) (cm² V⁻¹ s⁻¹)Electron Mobility (μsat,n) (cm² V⁻¹ s⁻¹)Key Characteristics
CR5 (2.3 ± 0.3) × 10⁻⁵(3.8 ± 0.1) × 10⁻⁶Ambipolar behavior, low band gap (~1.27-1.32 eV).[4]
CR6 (2.3 ± 0.5) × 10⁻⁵(3 ± 1) × 10⁻⁶Ambipolar behavior, favorable energy level alignment.[4]

Experimental Protocols

Protocol 1: Thin-Film Deposition by High-Vacuum Thermal Evaporation

This protocol outlines a general procedure for depositing this compound thin films for electronic device fabrication.

  • Substrate Preparation:

    • Use heavily doped Si wafers with a thermally grown SiO₂ layer (e.g., 100-300 nm) as the substrate/gate dielectric.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • (Optional) Treat the SiO₂ surface with a self-assembled monolayer (e.g., HMDS or OTS) to improve film growth and device performance.

  • Evaporation Procedure:

    • Place the purified this compound powder in a quartz crucible within a high-vacuum thermal evaporation chamber.

    • Mount the prepared substrates onto a temperature-controlled stage.

    • Evacuate the chamber to a base pressure below 5x10⁻⁶ Torr.[9]

    • Heat the crucible slowly until the this compound begins to sublimate.

    • Control the deposition rate at 0.1-0.2 Å/s, monitored by a quartz crystal microbalance.

    • Deposit a film of the desired thickness (e.g., 30-50 nm).

    • Allow the system to cool to room temperature before venting.

Protocol 2: Post-Deposition Thermal Annealing

This protocol is designed to improve the crystallinity and morphology of as-deposited this compound thin films.

  • Setup: Place the substrate with the freshly deposited film on a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent degradation.

  • Heating: Slowly ramp up the temperature to the target annealing temperature (e.g., 60-120 °C). The optimal temperature must be determined experimentally and should be well below the material's decomposition temperature.[10][12]

  • Annealing: Maintain the target temperature for a set duration (e.g., 30-60 minutes).

  • Cooling: Slowly cool the sample back to room temperature. Rapid cooling can introduce stress and defects into the film.

  • Characterization: Characterize the film's morphology and crystallinity using AFM and XRD to confirm the effect of annealing.

Protocol 3: Mobility Measurement using a Field-Effect Transistor (FET)

This protocol describes the fabrication and measurement of a bottom-gate, top-contact (BGTC) OTFT to evaluate charge carrier mobility.

  • Fabrication:

    • Start with the this compound film deposited on a Si/SiO₂ substrate as described in Protocol 1.

    • Use a shadow mask to define the source and drain electrodes.

    • Thermally evaporate the electrode material (e.g., Gold (Au) for p-type or Calcium/Aluminum (Ca/Al) for n-type) onto the this compound film. A typical thickness is 50-80 nm.

  • Measurement:

    • Place the fabricated device on a probe station in a dark, inert environment.

    • Connect the source, drain, and gate terminals to a semiconductor parameter analyzer.

    • Measure the output characteristics (ID vs. VD) at various gate voltages (VG).

    • Measure the transfer characteristics (ID vs. VG) at a fixed, high drain voltage (VD).

  • Calculation: The charge carrier mobility (μ) in the saturation regime can be calculated from the transfer curve using the following equation: ID,sat = (W/2L) * Ci * μ * (VG - VT)² where ID,sat is the drain current in saturation, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage.

Visualizations

Enhancing_Mobility_Workflow Experimental Workflow for Enhancing Charge Carrier Mobility cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization & Analysis cluster_troubleshoot Troubleshooting synthesis Synthesis & Purification of this compound substrate Substrate Cleaning & Surface Treatment synthesis->substrate deposition Thin Film Deposition (e.g., Thermal Evaporation) substrate->deposition annealing Post-Deposition Annealing deposition->annealing electrodes Electrode Deposition (Source/Drain) annealing->electrodes measurement Electrical Measurement (FET Characteristics) electrodes->measurement analysis Calculate Mobility measurement->analysis result Mobility Acceptable? analysis->result low_mob Low Mobility: - Check Purity - Optimize Annealing - Improve Film Morphology result->low_mob No end Project Goal Achieved result->end Yes low_mob->synthesis low_mob->deposition Factors_Influencing_Mobility Key Factors Affecting Charge Carrier Mobility cluster_material Intrinsic Material Properties cluster_processing Processing & Film Quality cluster_device Extrinsic & Device Factors center Charge Carrier Mobility (μ) purity Chemical Purity center->purity pi_stack π-π Stacking center->pi_stack h_bond Hydrogen-Bond Network center->h_bond energy_levels HOMO/LUMO Levels center->energy_levels crystallinity Crystallinity center->crystallinity morphology Surface Morphology center->morphology grain_b Grain Boundaries center->grain_b annealing Annealing Conditions center->annealing contact_res Contact Resistance center->contact_res dielectric Dielectric Interface center->dielectric doping Doping Effects center->doping electrodes Electrode Work Function center->electrodes Troubleshooting_Flow Troubleshooting Logic for Low Mobility start START: Low Mobility Measured check_material Is Material Purity High? start->check_material check_film Is Film Crystalline & Smooth? check_material->check_film Yes action_purify Action: - Re-purify material - Check for degradation check_material->action_purify No check_device Is Device Fabrication Optimal? check_film->check_device Yes action_anneal Action: - Optimize annealing T & time - Adjust deposition rate - Change substrate T check_film->action_anneal No action_fab Action: - Check electrode contacts - Verify dielectric integrity - Remeasure check_device->action_fab No end Source of Low Mobility Likely Identified check_device->end Yes action_purify->check_material action_anneal->check_film action_fab->check_device

References

Technical Support Center: Tuning the Band Gap of Croconic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for tuning the band gap of croconic acid polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for tuning the band gap of this compound polymers?

A1: The band gap of this compound polymers is primarily tuned by creating a donor-acceptor (D-A) architecture within the polymer backbone. This compound serves as a strong electron acceptor unit. By reacting it with various electron-donating aromatic diamines (donors), the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated. The interaction between the donor and acceptor units leads to a smaller energy gap between the HOMO and LUMO, resulting in a lower band gap. The final properties of the molecule can be tuned by a proper chemical design.[1][2]

Q2: How does the choice of the aromatic diamine (donor) affect the band gap?

A2: The electronic properties of the aromatic diamine significantly influence the resulting polymer's band gap. More electron-rich diamines generally lead to a stronger donor-acceptor interaction and a smaller band gap. Factors such as the presence of electron-donating substituents (e.g., alkoxy groups) or extended π-conjugation in the diamine can enhance its donor strength and thus lower the band gap of the polymer.

Q3: What are the typical ranges for the band gap of this compound-based polymers?

A3: this compound-based polymers are known for their characteristically small band gaps, often falling within the near-infrared (NIR) region. Reported values can be below 1.3 eV, with some polycroconaines exhibiting band gaps as low as 0.5 eV.[1] This makes them suitable for applications in organic electronics, such as organic photovoltaics and photodetectors.

Q4: What are the common methods for synthesizing this compound polymers?

A4: The most common method for synthesizing this compound polymers is through polycondensation reactions between this compound and an aromatic diamine.[1] These reactions are typically carried out in high-boiling point solvents at elevated temperatures, often with the removal of water to drive the reaction to completion. Catalysts such as inorganic acids or organic bases can also be employed.[1]

Q5: How can I determine the band gap of my synthesized this compound polymer?

A5: The optical band gap is most commonly determined using UV-Vis spectroscopy of a thin film or a solution of the polymer. The onset of absorption in the UV-Vis spectrum is used to calculate the band gap, often through a Tauc plot analysis. The electrochemical band gap can be determined using cyclic voltammetry (CV) by measuring the onset oxidation and reduction potentials, which correspond to the HOMO and LUMO energy levels, respectively.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and characterization of this compound polymers.

Problem Possible Cause(s) Suggested Solution(s)
Low Polymer Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal monomer stoichiometry.- Loss of product during purification.- Increase reaction time and/or temperature. Ensure azeotropic removal of water if applicable.- Carefully control the 1:1 molar ratio of this compound and diamine monomers.- Optimize the purification process, for example, by using a different precipitating solvent or filtration method.
Poor Polymer Solubility - High molecular weight of the polymer.- Strong intermolecular interactions and chain packing.- Introduce bulky or flexible side chains onto the aromatic diamine monomer to disrupt chain packing.- Synthesize lower molecular weight polymers by slightly adjusting the monomer stoichiometry or shortening the reaction time.- Use high-boiling point or chlorinated solvents for processing.
Inaccurate Band Gap Measurement (UV-Vis) - Non-uniform polymer thin film.- Inappropriate solvent for solution measurements.- Incorrect baseline correction.- Optimize spin-coating or drop-casting parameters to achieve a smooth and uniform film.[3]- Choose a solvent in which the polymer is fully soluble and that does not absorb in the region of interest.- Ensure a proper blank measurement is taken with the pure solvent or substrate.
Irreproducible or Noisy Cyclic Voltammetry (CV) Data - Poor adhesion of the polymer film to the electrode.- High resistance of the polymer film (if non-conductive).- Contamination of the electrolyte or electrode surface.- Ensure the electrode surface is clean and pre-treated if necessary to improve film adhesion.- For non-conductive polymers, consider mixing with a conductive additive, though this can complicate data interpretation.[4]- Use high-purity solvents and supporting electrolytes. Polish the electrode surface before each experiment.
Measured Band Gap is Higher Than Expected - Incomplete polymerization leading to short conjugation lengths.- Presence of impurities that disrupt the polymer's electronic structure.- Confirm complete polymerization through techniques like NMR or FTIR spectroscopy.- Thoroughly purify the monomers before polymerization and the resulting polymer after synthesis.

Quantitative Data Summary

The following table summarizes reported band gap values for various this compound-based polymers, illustrating the effect of different donor monomers.

Polymer Name/MonomersDonor MonomerReported Optical Band Gap (eV)Reported Electrochemical Band Gap (eV)Reference
CTPATris(4-aminophenyl)amine< 1.0-[5]
P-CR29Varies (unspecified diamine)~ 0.5-[1]
P-CR30bTriaminotriphenylamineNarrow band gapSuperior electronic properties[1]
Poly(4,4'-biphenylcroconate)4,4'-Biphenylenediamine--[1]
Poly(1,5-diaminoanthraquinone-croconate)1,5-Diaminoanthraquinone--[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of a this compound-Diamine Copolymer via Polycondensation

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-diaminobiphenyl)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Precipitation solvent (e.g., Methanol or Acetone)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add equimolar amounts of this compound and the aromatic diamine.

  • Add the high-boiling point solvent to achieve a monomer concentration of approximately 0.1-0.5 M.

  • Purge the flask with the inert gas for at least 30 minutes to remove any oxygen.

  • Heat the reaction mixture to the desired temperature (typically between 120-180 °C) under a continuous flow of the inert gas.

  • Maintain the reaction at this temperature for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of the precipitation solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer repeatedly with the precipitation solvent to remove any unreacted monomers and oligomers.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Determination of the Optical Band Gap using UV-Vis Spectroscopy and Tauc Plot

Materials:

  • Synthesized this compound polymer

  • Solvent for dissolving the polymer (e.g., Chloroform, NMP)

  • Quartz cuvettes (for solution measurements) or quartz substrates (for thin-film measurements)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Solution: Prepare a dilute solution of the polymer in a suitable solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).

    • Thin Film: Prepare a thin film of the polymer on a quartz substrate by spin-coating or drop-casting a concentrated solution of the polymer. Ensure the film is uniform and transparent.[3]

  • UV-Vis Measurement:

    • Record the absorbance spectrum of the sample over a suitable wavelength range (e.g., 300-1500 nm).

    • Use a clean cuvette with the pure solvent or a bare quartz substrate as a blank to baseline correct the spectrum.

  • Tauc Plot Analysis:

    • Convert the wavelength (λ) to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).

    • Calculate (αhν)^n, where α is the absorption coefficient, hν is the photon energy, and n is a factor that depends on the nature of the electronic transition (n=2 for direct band gap and n=1/2 for indirect band gap semiconductors; for amorphous polymers, n=2 is often used).

    • Plot (αhν)^n versus hν.

    • Extrapolate the linear portion of the plot to the x-axis (where (αhν)^n = 0). The x-intercept gives the value of the optical band gap (Eg).

Protocol 3: Determination of HOMO/LUMO Levels using Cyclic Voltammetry (CV)

Materials:

  • Synthesized this compound polymer

  • A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in anhydrous acetonitrile)

  • Ferrocene (as an internal or external standard)

Procedure:

  • Electrode Preparation:

    • Deposit a thin film of the polymer onto the working electrode (e.g., glassy carbon or platinum) by drop-casting or spin-coating a polymer solution.

    • Ensure the film is uniform and completely covers the electrode surface.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes.

    • Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red) from the voltammogram.

    • Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc+) redox couple (E½ = (E_pa + E_pc)/2), which has a known energy level relative to the vacuum level (typically assumed to be -4.8 eV or -5.1 eV).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]

      • E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]

    • The electrochemical band gap is the difference between the LUMO and HOMO energy levels (Eg = E_LUMO - E_HOMO).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization monomer_selection Monomer Selection (this compound + Diamine) polymerization Polycondensation Reaction monomer_selection->polymerization Equimolar Ratio purification Purification (Precipitation & Washing) polymerization->purification Crude Polymer uv_vis UV-Vis Spectroscopy purification->uv_vis Dried Polymer Film/Solution cv Cyclic Voltammetry purification->cv Dried Polymer Film band_gap_calc Band Gap Calculation uv_vis->band_gap_calc Absorption Spectrum (Tauc Plot) cv->band_gap_calc HOMO/LUMO Levels tuned_polymer tuned_polymer band_gap_calc->tuned_polymer Polymer with Tuned Band Gap

Caption: Experimental workflow for synthesizing and characterizing this compound polymers to tune their band gap.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_characterization_issues Characterization Issues start Problem Encountered low_yield Low Yield Incomplete Reaction Stoichiometric Imbalance Purification Loss Increase Time/Temp Check Stoichiometry Optimize Purification start->low_yield poor_solubility Poor Solubility High Molecular Weight Strong Intermolecular Forces Add Side Chains Control MW Use Appropriate Solvents start->poor_solubility inaccurate_bg Inaccurate Band Gap (UV-Vis) Non-uniform Film Wrong Solvent Baseline Error Optimize Film Prep Check Solvent Compatibility Correct Baseline start->inaccurate_bg noisy_cv Noisy CV Data Poor Film Adhesion High Film Resistance Contamination Improve Adhesion Use Conductive Additive Ensure Purity start->noisy_cv

Caption: Logical relationship diagram for troubleshooting common issues in this compound polymer experiments.

band_gap_tuning_pathway donor Electron Donor (Aromatic Diamine) polymer Donor-Acceptor Polymer donor->polymer acceptor Electron Acceptor (this compound) acceptor->polymer homo_polymer Polymer HOMO polymer->homo_polymer lumo_polymer Polymer LUMO polymer->lumo_polymer homo_donor Donor HOMO homo_donor->homo_polymer Influences lumo_acceptor Acceptor LUMO lumo_acceptor->lumo_polymer Influences band_gap Reduced Band Gap (Eg) homo_polymer->band_gap lumo_polymer->homo_polymer lumo_polymer->band_gap

Caption: Signaling pathway illustrating how donor-acceptor interactions tune the band gap in this compound polymers.

References

Technical Support Center: Overcoming Low Solubility of Secondary Squaramides and Croconamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low solubility encountered with secondary squaramides and croconamides.

Frequently Asked Questions (FAQs)

Q1: Why do many secondary squaramides and croconamides exhibit low solubility?

A1: The low aqueous solubility of secondary squaramides and croconamides is primarily due to their rigid, planar structures, which facilitate strong intermolecular hydrogen bonding and π-π stacking in the solid state. These strong intermolecular forces lead to high crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate the individual molecules. The squaramide and croconamide moieties are strong hydrogen bond donors and acceptors, which contributes to their self-assembly and aggregation, further reducing solubility in both aqueous and some organic solvents.[1][2]

Q2: What are the primary strategies to improve the solubility of these compounds?

A2: There are two main approaches to enhancing the solubility of secondary squaramides and croconamides:

  • Chemical Modification: This involves altering the molecular structure of the compound to introduce more soluble functionalities.

  • Formulation Strategies: This approach focuses on developing advanced formulations that improve the dissolution and solubility of the unmodified compound.

The choice of strategy depends on the specific compound, the desired application, and the stage of drug development.

Q3: How can chemical modifications improve solubility?

A3: Several structural modifications can be made to the squaramide or croconamide scaffold to enhance solubility:

  • Introduction of Solubilizing Groups: Attaching hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) or triethylene glycol (TEG) chains, can significantly improve aqueous solubility.[2]

  • Design of Amphiphilic Molecules: Creating molecules with both hydrophobic and hydrophilic regions can lead to self-assembling systems that are soluble in a range of solvents, from organic to aqueous.[1][3]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. By attaching a polar promoiety (e.g., phosphate, amino acid), the aqueous solubility of the parent squaramide or croconamide can be dramatically increased.[4][5][6]

Q4: What formulation strategies are effective for these compounds?

A4: A variety of formulation techniques can be employed to overcome the low solubility of secondary squaramides and croconamides:

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.[7][8][9]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix at the molecular level. This prevents the drug from crystallizing and enhances its dissolution rate.[10][11][12][13]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble squaramide or croconamide molecules, forming inclusion complexes with improved aqueous solubility.[14][15][16][17][18]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase the proportion of the more soluble ionized form. A pH-solubility profile should be determined to identify the optimal pH range.[19]

  • Co-solvents: The solubility of these compounds in aqueous solutions can often be increased by the addition of a water-miscible organic solvent (co-solvent), such as ethanol, propylene (B89431) glycol, or DMSO.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of secondary squaramides and croconamides.

Issue 1: Compound precipitates out of solution when preparing a stock solution in an organic solvent.

Possible Cause Troubleshooting Step
Poor solvent choice Consult the literature for known good solvents for similar squaramide or croconamide structures. Empirically test a range of solvents with varying polarities (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, dichloromethane).[1]
Concentration is too high Prepare a more dilute stock solution. Determine the saturation solubility in the chosen solvent if necessary.
Temperature effects Gently warm the solution to aid dissolution. However, be cautious of potential degradation at elevated temperatures. Ensure the solution is stored at a constant temperature to prevent precipitation upon cooling.

Issue 2: Compound crashes out of solution when diluting an organic stock into an aqueous buffer.

Possible Cause Troubleshooting Step
Low aqueous solubility Decrease the final concentration of the compound in the aqueous buffer.
High final concentration of organic solvent While a small amount of organic solvent can aid solubility, a high concentration can disrupt buffer components or cause the compound to precipitate. Keep the final organic solvent concentration as low as possible, typically <1% (v/v).
pH of the buffer is not optimal If the compound has ionizable groups, determine its pKa and adjust the buffer pH to a range where the more soluble, ionized form predominates.[19]
Buffer components interacting with the compound Try a different buffer system. High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out").

Issue 3: Low and variable results in in-vitro assays.

Possible Cause Troubleshooting Step
Compound is not fully dissolved Visually inspect the assay plate for any signs of precipitation. Consider using a formulation strategy such as cyclodextrin complexation or a nanosuspension to improve solubility in the assay medium.
Adsorption to plasticware Some hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in the assay buffer can help to mitigate this.
Time-dependent precipitation The compound may be soluble initially but precipitate over the course of the assay. Monitor the solubility over time and consider if a different formulation strategy is needed for long-term stability.

Data Presentation

The following tables provide an overview of the qualitative solubility of modified squaramides and illustrative quantitative data on the potential solubility enhancement that can be achieved with different techniques.

Table 1: Qualitative Solubility of Modified Squaramides

Squaramide Type Solvents Reference
Amphiphilic Squaramides (SQS-1, SQS-2)Fully soluble in DMSO, MeCN, DCM, H₂O, MeOH, EtOH[1][20]
TEG-Macrocyclic SquaramidesSoluble in DMSO/water mixtures (up to 33% water)[2]
Squaramide-functionalized CopolymersSoluble in water[2]

Table 2: Illustrative Examples of Solubility Enhancement Techniques

Technique Parent Compound Solubility Solubility with Technique Fold Increase (Illustrative) Reference (for technique)
Prodrug (Phosphate ester) 2.3 µg/mL> 4.6 mg/mL>2000[4]
Nanosuspension 0.01 mg/mL1-10 mg/mL100-1000[8][21]
Cyclodextrin Complexation (HP-β-CD) 0.42 mg/mL~50 mg/mL~120[14]
Solid Dispersion (1:2 drug:carrier) LowSignificantly Increased DissolutionVaries[10]

Note: The fold increases are illustrative and the actual improvement will depend on the specific squaramide/croconamide and the optimized formulation.

Experimental Protocols

1. Protocol for pH-Dependent Solubility Measurement

This protocol outlines a general procedure to determine the aqueous solubility of a secondary squaramide or croconamide as a function of pH using the shake-flask method.

Materials:

  • Squaramide/Croconamide compound

  • A series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10

  • Deionized water

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Thermostatic shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Add an excess amount of the solid compound to vials containing buffers of different pH values. Alternatively, add a small aliquot of the concentrated stock solution to each buffer, ensuring that the final concentration exceeds the expected solubility and that precipitation is observed.

  • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) against a standard curve.

  • Plot the solubility (in mg/mL or M) as a function of pH.

2. Protocol for Preparation of a Nanosuspension by Precipitation

This protocol describes a general method for preparing a nanosuspension of a poorly soluble squaramide or croconamide.

Materials:

  • Squaramide/Croconamide compound

  • A water-miscible organic solvent in which the compound is soluble (e.g., acetone, ethanol)

  • An aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve the squaramide or croconamide in the chosen organic solvent to create the solvent phase.

  • Prepare the aqueous phase by dissolving the stabilizer in deionized water.

  • Under high-speed homogenization or ultrasonication, inject the solvent phase into the aqueous phase.

  • The rapid mixing causes the compound to precipitate as nanoparticles, which are stabilized by the surfactant or polymer.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder that can be reconstituted.

  • Characterize the nanosuspension for particle size, particle size distribution (e.g., using Dynamic Light Scattering), and drug content.

3. Protocol for Cyclodextrin Inclusion Complexation by Kneading Method

This method is suitable for preparing a solid inclusion complex of a squaramide or croconamide with a cyclodextrin.

Materials:

  • Squaramide/Croconamide compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the water-ethanol mixture to the cyclodextrin and triturate to form a homogeneous paste.

  • Slowly add the squaramide or croconamide powder to the paste while continuing to knead for a specified period (e.g., 30-60 minutes).

  • If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a paste-like consistency.

  • Dry the resulting solid mass in a vacuum oven at a moderate temperature or in a desiccator.

  • Grind the dried complex into a fine powder and pass it through a sieve.

  • The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_formulation Formulation Development cluster_analysis Analysis & Characterization prep_compound Compound Synthesis & Purification kinetic_sol Kinetic Solubility (High-throughput) prep_compound->kinetic_sol prep_solvents Solvent & Buffer Preparation prep_solvents->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-flask) kinetic_sol->thermo_sol Promising hits form_dev Select Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) thermo_sol->form_dev Poorly soluble form_opt Optimize Formulation Parameters form_dev->form_opt physchem Physicochemical Characterization (Particle size, crystallinity) form_opt->physchem invitro In-vitro Dissolution & Permeability physchem->invitro decision decision invitro->decision Acceptable Profile? decision->form_dev No success success decision->success Yes

Caption: A general experimental workflow for solubility screening and formulation development of poorly soluble compounds.

troubleshooting_workflow start Precipitation Observed in Aqueous Assay Buffer check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is final organic solvent concentration > 1%? check_conc->check_solvent No end Solubility Issue Resolved reduce_conc->end reduce_solvent Decrease organic solvent percentage check_solvent->reduce_solvent Yes check_ph Is buffer pH optimal for solubility? check_solvent->check_ph No reduce_solvent->end adjust_ph Determine pKa and adjust buffer pH check_ph->adjust_ph No consider_formulation Consider advanced formulation (Cyclodextrin, Nanosuspension) check_ph->consider_formulation Yes adjust_ph->end consider_formulation->end

Caption: A troubleshooting workflow for addressing compound precipitation in aqueous buffers.

signaling_pathway squaramide Squaramide-based Inhibitor enzyme Target Enzyme (e.g., Carbonic Anhydrase IX) squaramide->enzyme inhibits product Product enzyme->product catalyzes substrate Substrate substrate->enzyme binds downstream Downstream Cellular Effects (e.g., pH regulation, Tumor Growth) product->downstream

Caption: Simplified signaling pathway showing the inhibitory action of a squaramide-based compound on a target enzyme.

References

Technical Support Center: Modulating Proton Conductivity in Croconic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modulation of proton conductivity in croconic acid-based polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in proton-conducting polymers?

A1: this compound is an organic oxocarbon acid. Its derivatives are utilized in the synthesis of porous organic polymers (POPs) due to their unique electronic properties and ability to form stable, porous frameworks.[1] These polymers are being investigated for applications in energy technologies, such as fuel cells, which require efficient proton conduction.[1]

Q2: What are the key factors that influence proton conductivity in this compound-based polymers?

A2: The primary factors influencing proton conductivity in these materials are:

  • Presence of Charge Carriers: Pristine this compound-based polymers are often weak proton conductors. Doping with ionic species like lithium chloride (LiCl) introduces charge carriers (protons and other ions) that significantly enhance conductivity.

  • Humidity: Water molecules play a crucial role in facilitating proton transport through mechanisms like the Grotthuss (proton hopping) and vehicle (diffusion of protonated water molecules) mechanisms. Higher relative humidity (RH) generally leads to higher proton conductivity.[2]

  • Temperature: Increased temperature typically enhances proton conductivity by increasing the mobility of charge carriers and the dynamics of the polymer chains.[3]

  • Porosity of the Polymer: The porous structure of these polymers allows for the uptake of water and dopants, creating pathways for proton conduction.

Q3: What is the primary method for measuring proton conductivity in these polymer membranes?

A3: The most common and reliable method for measuring proton conductivity in polymer electrolyte membranes is Electrochemical Impedance Spectroscopy (EIS) .[4] This technique measures the opposition of the material to the flow of an alternating current at various frequencies to determine its ionic resistance.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Porous Organic Polymer (PCR)

This protocol is a general guideline based on reported syntheses of this compound-based POPs. Researchers should refer to specific literature for precise quantities and reaction conditions.

Materials:

  • This compound

  • Tritopic indole-based monomer

  • Quinoline (catalyst)

  • n-Butanol/Toluene (1:1 solvent mixture)

  • Nitrogen gas

  • Soxhlet extraction apparatus

  • Methanol, Chloroform, Toluene (for washing)

Procedure:

  • In a reaction flask, combine the tritopic indole-based monomer and this compound in the desired molar ratio.

  • Add the n-butanol/toluene solvent mixture and a catalytic amount of quinoline.

  • Purge the flask with nitrogen gas and heat the reaction mixture to 120°C under a nitrogen atmosphere.

  • Maintain the reaction at this temperature with stirring for 72 hours.

  • After cooling to room temperature, a precipitate will form. Filter the solid product.

  • Purify the polymer by sequential Soxhlet extraction with toluene, chloroform, and methanol.

  • Dry the purified polymer in a vacuum oven to obtain the final product.

Protocol 2: LiCl Doping of this compound-Based Polymers

Materials:

  • Synthesized this compound-based polymer (e.g., PCR)

  • Lithium Chloride (LiCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a saturated solution of LiCl in THF.

  • Immerse the synthesized this compound-based polymer powder or membrane in the saturated LiCl/THF solution.

  • Allow the polymer to soak for a sufficient period (e.g., 24-48 hours) to ensure thorough doping.

  • Remove the doped polymer from the solution and dry it under vacuum to remove the THF.

Protocol 3: Proton Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Impedance spectrometer

  • Four-probe conductivity cell

  • Environmental chamber for temperature and humidity control

  • Polymer membrane sample

Procedure:

  • Cut the polymer membrane to the appropriate dimensions for the conductivity cell.

  • Mount the membrane in the four-probe cell, ensuring good contact between the electrodes and the membrane.

  • Place the cell inside the environmental chamber.

  • Set the desired temperature and relative humidity and allow the system to equilibrate.

  • Perform the EIS measurement over a typical frequency range (e.g., 1 MHz to 1 Hz).

  • The impedance data is typically plotted as a Nyquist plot (Z' vs. -Z''). The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance arc with the real axis.

  • Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the inner electrodes and A is the cross-sectional area of the membrane.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Yield - Incomplete reaction. - Loss of product during workup. - Sub-optimal reaction conditions.- Extend the reaction time. - Ensure careful filtration and transfer of the product. - Optimize catalyst concentration, temperature, and solvent system.
Poor Porosity / Low Surface Area - Inappropriate solvent system leading to polymer collapse. - Insufficient cross-linking.- Experiment with different solvent mixtures to find one that promotes pore formation. - Adjust the monomer ratio to increase the degree of cross-linking.
Incomplete Reaction - Inactive catalyst. - Insufficient reaction temperature or time.- Use a fresh batch of catalyst. - Gradually increase the reaction temperature and/or extend the reaction time.
Proton Conductivity Measurement Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Proton Conductivity - Incomplete doping of the polymer. - Insufficient hydration of the membrane. - Poor contact between the membrane and electrodes.- Increase the soaking time in the dopant solution. - Ensure the environmental chamber has reached and stabilized at the target humidity. - Check the torque on the conductivity cell to ensure good contact without deforming the membrane.
High-Frequency Inductive Artifacts in EIS Data - Instrumental artifacts, often related to cell and cable inductance.- Use shielded cables and ensure a proper cell setup. - Some high-frequency data points may need to be excluded from the analysis if the artifact cannot be eliminated.
Noisy or Irreproducible EIS Data - Fluctuations in temperature or humidity. - Poor electrical connections.- Allow for longer equilibration times in the environmental chamber. - Check all cable connections to the potentiostat and conductivity cell.
Distorted or Depressed Semicircles in Nyquist Plot - Non-ideal capacitive behavior of the membrane-electrode interface. - Inhomogeneity of the membrane.- This is common in real systems. Use an equivalent circuit model with a constant phase element (CPE) instead of an ideal capacitor for fitting the data. - Ensure the synthesized membranes are as homogeneous as possible.

Quantitative Data

Table 1: Proton Conductivity of a this compound-Based Polymer (PCR) at 90% Relative Humidity

Temperature (°C)Pristine PCR (S/cm)LiCl-doped PCR (S/cm)
30~1 x 10⁻⁷~1 x 10⁻³
40~2 x 10⁻⁷~2 x 10⁻³
50~4 x 10⁻⁷~5 x 10⁻³
60~8 x 10⁻⁷~1 x 10⁻²
70~1.5 x 10⁻⁶~2.5 x 10⁻²
80~3 x 10⁻⁶~6 x 10⁻²
90~4 x 10⁻⁶~0.54

Data is approximate and based on reported values for similar systems.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_doping Doping cluster_characterization Characterization Monomers This compound + Tritopic Indole Monomer Reaction Polycondensation (120°C, 72h) Monomers->Reaction Purification Soxhlet Extraction Reaction->Purification Pristine_Polymer Pristine this compound Polymer Purification->Pristine_Polymer Soaking Soaking (24-48h) Pristine_Polymer->Soaking Doping_Solution Saturated LiCl in THF Doping_Solution->Soaking Drying Vacuum Drying Soaking->Drying Doped_Polymer LiCl-Doped Polymer Drying->Doped_Polymer Membrane_Prep Membrane Preparation Doped_Polymer->Membrane_Prep EIS Electrochemical Impedance Spectroscopy Membrane_Prep->EIS Data_Analysis Data Analysis EIS->Data_Analysis Conductivity_Value Proton Conductivity Data_Analysis->Conductivity_Value

Caption: Experimental workflow for the synthesis, doping, and characterization of this compound-based polymers.

Troubleshooting_Low_Conductivity Start Low Proton Conductivity Measured Check_Doping Is Doping Complete? Start->Check_Doping Check_Humidity Is Humidity at Target Level? Check_Doping->Check_Humidity Yes Redope Increase Soaking Time in Dopant Solution Check_Doping->Redope No Check_Contacts Are Electrode Contacts Good? Check_Humidity->Check_Contacts Yes Equilibrate Allow for Longer Equilibration Time Check_Humidity->Equilibrate No Adjust_Cell Check Cell Assembly and Tightening Torque Check_Contacts->Adjust_Cell No Remeasure Remeasure Conductivity Check_Contacts->Remeasure Yes Redope->Remeasure Equilibrate->Remeasure Adjust_Cell->Remeasure

Caption: Troubleshooting guide for low proton conductivity measurements.

Proton_Conduction_Mechanism cluster_grotthuss Grotthuss Mechanism (Proton Hopping) Polymer_Backbone This compound Polymer Chain H2O_1 H₂O H3O_1 H₃O⁺ H3O_1->Polymer_Backbone Interacts with Polymer H2O_2 H₂O H3O_1->H2O_2 H⁺ hop H2O_3 H₂O H2O_2->H2O_3 H⁺ hop H3O_2 H₃O⁺ H3O_2->Polymer_Backbone Interacts with Polymer Li_ion Li⁺ Li_ion->Polymer_Backbone Coordinates with Oxo-groups

Caption: Conceptual diagram of proton conduction mechanisms in doped this compound-based polymers.

References

Minimizing coercive field in croconic acid ferroelectric devices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with croconic acid-based ferroelectric devices. The focus is on minimizing the coercive field (Ec), a critical parameter for low-power applications.

Frequently Asked Questions (FAQs)

Q1: What is a typical coercive field (Ec) for this compound, and how does it compare to other ferroelectrics?

A1: this compound is known for its relatively low coercive field compared to many inorganic and polymeric ferroelectrics. For bulk single crystals of this compound, the coercive field is approximately 15 kV/cm.[1] This is significantly lower than that of ferroelectric polymers like polyvinylidene fluoride (B91410) (PVDF), by one to two orders of magnitude.[1] In thin-film devices, the coercive field can be influenced by various factors, but its inherently low value is a key advantage for developing low-voltage memory and sensing applications.[2]

Q2: How does the thickness of the this compound film affect the coercive field?

A2: The coercive field in ferroelectric thin films, including this compound, often exhibits a thickness dependence. As the film thickness is reduced, the coercive field tends to increase.[3] This phenomenon is described by the Janovec-Kay-Dunn (JKD) law, which predicts a relationship where Ec is proportional to d-2/3 (where 'd' is the film thickness).[3] This scaling is an important consideration when designing thin-film devices for low-voltage operation.

Q3: What is the polarization reversal mechanism in this compound?

A3: Unlike many conventional organic ferroelectrics where polarization reversal occurs through molecular rotation, this compound utilizes a different mechanism. The reversal of polarization in this compound happens via coherent proton tautomerization.[4] This involves the collective transfer of protons within the hydrogen-bonded network of the crystal structure.[1][4]

Q4: Can the ferroelectric properties of this compound be tuned?

A4: Yes, the ferroelectric properties, including the remanent polarization and coercive field, can be influenced by several factors. Thermal annealing and repeated electrical poling have been shown to improve the squareness of the polarization hysteresis loops and increase the remanent polarization without a significant increase in the coercive field.[4] Furthermore, controlling the crystallographic orientation of the thin film presents a potential route to modify the coercive field.[3][5]

Troubleshooting Guide

This guide addresses common experimental issues that can lead to a high coercive field or poor ferroelectric performance in this compound devices.

Issue 1: High Coercive Field in Thin-Film Devices

Possible Causes & Solutions:

CauseRecommended Action
Poor Film Quality: High surface roughness and non-uniform grain structure can impede domain wall motion, leading to a higher coercive field.[4][6]Optimize deposition parameters. For thermal evaporation, use a low deposition rate and control the substrate temperature. Consider using an in-situ electric field during deposition to promote molecular alignment and reduce surface roughness.[7][8]
Presence of Defects: Defects within the crystal lattice can act as pinning sites for domain walls, increasing the electric field required for switching.[4]Post-deposition thermal annealing can help to reduce defects and improve crystallinity. Repeated electrical cycling (poling) can also help to depin domain walls.[4]
Electrode Interface Issues: A poor interface between the this compound film and the electrodes can lead to charge injection and leakage currents, which can distort the hysteresis loop and result in an apparently higher coercive field.Ensure clean substrate and electrode surfaces before deposition. Consider using buffer layers to improve the interface quality.
Film Thickness: As mentioned in the FAQs, very thin films will naturally exhibit a higher coercive field due to scaling effects.[3]If a lower coercive field is critical, consider fabricating devices with a slightly thicker this compound layer, balancing this against other device performance metrics.
Issue 2: Inconsistent or Non-Ideal Ferroelectric Hysteresis Loops

Possible Causes & Solutions:

CauseRecommended Action
Leaky Films: High leakage current can round the hysteresis loop, making it difficult to accurately determine the coercive field and remanent polarization.Improve film quality to reduce grain boundaries, which can be leakage pathways. Ensure the top electrode is not causing shorting through the film. Thicker films may exhibit lower leakage.[6]
Asymmetric Loops: An asymmetric hysteresis loop can indicate the presence of an internal bias field, often caused by defects, trapped charges at the interfaces, or a work function mismatch between the top and bottom electrodes.Use symmetric electrode materials. Annealing the device may help to relax internal fields.
Noisy Measurement Signal: Electrical noise can obscure the true ferroelectric switching behavior.Ensure proper electrical shielding of the measurement setup. Use a high-quality measurement instrument with appropriate filtering.

Experimental Protocols

Protocol 1: Fabrication of this compound Thin Films by Thermal Evaporation
  • Substrate Preparation:

    • Begin with a clean substrate (e.g., Si/SiO₂, Al₂O₃, or a bottom electrode-coated substrate).

    • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water.

    • Dry the substrate with a nitrogen gun.

  • Deposition:

    • Place the substrate in a high-vacuum thermal evaporation chamber.

    • Use high-purity this compound powder as the source material.

    • Evacuate the chamber to a base pressure of at least 2x10⁻⁶ Torr.[9]

    • Heat the this compound source slowly to its sublimation temperature. To suppress thermal decomposition, use a low evaporation temperature.[6]

    • Maintain a low deposition rate (e.g., 0.1-0.5 Å/s) to promote ordered film growth.

    • Control the substrate temperature during deposition. Room temperature deposition has been successfully used.[9]

    • For improved film quality, an in-situ electric field of around 4 kV/cm can be applied during deposition to guide molecular alignment.[7]

  • Top Electrode Deposition:

    • Without breaking vacuum, deposit the top electrode (e.g., Al, Au) through a shadow mask to define the device area.

Protocol 2: Characterization of Ferroelectric Properties
  • Polarization-Electric Field (P-E) Hysteresis Loop Measurement:

    • Connect the top and bottom electrodes of the device to a ferroelectric tester.

    • Apply a triangular or sinusoidal AC electric field across the film.

    • Measure the resulting polarization. The plot of polarization versus electric field will show the characteristic hysteresis loop.

    • From the loop, extract the remanent polarization (Pr) and the coercive field (Ec).

  • Piezoresponse Force Microscopy (PFM):

    • Use an atomic force microscope (AFM) equipped with a conductive tip.

    • Apply a DC bias to the tip to locally pole the this compound film.

    • Scan the surface with an AC voltage applied to the tip to measure the piezoelectric response.

    • The amplitude and phase of the piezoresponse provide information about the magnitude and orientation of the ferroelectric domains, respectively.[6][7] This technique can be used to confirm ferroelectricity at the nanoscale.

Visualizations

Experimental_Workflow cluster_prep Device Fabrication cluster_char Characterization cluster_analysis Data Analysis Substrate Substrate Cleaning Deposition This compound Deposition (Thermal Evaporation) Substrate->Deposition Electrode Top Electrode Deposition Deposition->Electrode PE_Loop P-E Hysteresis Measurement Electrode->PE_Loop PFM Piezoresponse Force Microscopy Electrode->PFM Extract_Ec Extract Coercive Field (Ec) PE_Loop->Extract_Ec Extract_Pr Extract Remanent Polarization (Pr) PE_Loop->Extract_Pr Domain_Imaging Domain Imaging & Manipulation PFM->Domain_Imaging Coercive_Field_Factors cluster_material Material Properties cluster_process Processing Conditions Ec Coercive Field (Ec) Crystallinity Crystallinity & Grain Size Crystallinity->Ec influences Defects Defect Density Defects->Ec influences Thickness Film Thickness Thickness->Ec influences Orientation Crystal Orientation Orientation->Ec influences Depo_Params Deposition Parameters (Rate, Temp, E-field) Depo_Params->Crystallinity Depo_Params->Defects Interface Electrode Interface Quality Depo_Params->Interface Annealing Post-Deposition Annealing Annealing->Defects reduces

References

Technical Support Center: Improving the Photostability of Croconic Acid-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of croconic acid-based dyes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and application of this compound-based dyes, with a focus on improving their photostability.

IssueProbable Cause(s)Suggested Solutions
Low Yield or Incomplete Reaction During Synthesis - Inadequate reaction conditions: Incorrect temperature, solvent, or reaction time.- Impure reactants: this compound or the amine-containing precursors may be of low purity.- Optimize reaction conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and at the appropriate temperature, typically refluxing in a mixture of n-butanol and toluene.[1] - Purify reactants: Recrystallize or purify the starting materials before use.
Poor Solubility and Aggregation in Aqueous Solutions - Hydrophobic nature of the dye: The planar structure of croconaine dyes promotes π-π stacking and aggregation in polar solvents, leading to quenching of fluorescence and altered absorption spectra.[1]- Molecular Modification: Introduce hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) chains or sulfonate groups to the dye structure.[1] - Encapsulation: Encapsulate the dye in carriers like cyclodextrins, liposomes, or polymeric nanoparticles to improve solubility and prevent aggregation.[1]
Rapid Photobleaching During Fluorescence Microscopy - Reaction with molecular oxygen: Photoexcitation can lead to the formation of reactive oxygen species (ROS) that degrade the dye. - High excitation intensity: High-power light sources can accelerate photodegradation.- Use of Stabilizers: Add antioxidants or triplet-state quenchers to the imaging medium. Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO).[2] - Optimize Imaging Parameters: Use the lowest possible excitation power and exposure time that provide an adequate signal-to-noise ratio. - Deoxygenate Solutions: Purge aqueous solutions with an inert gas like nitrogen or argon before imaging.
Inconsistent Spectroscopic Properties - Solvent effects: The polarity of the solvent can influence the absorption and emission spectra of the dye. - Aggregation: The formation of H- or J-aggregates can lead to shifts in the absorption spectrum.- Standardize Solvent: Use a consistent solvent system for all measurements. - Prevent Aggregation: Follow the solutions for aggregation mentioned above, such as encapsulation or molecular modification.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound-based dyes aggregate in aqueous solutions and how can I prevent this?

A1: this compound-based dyes, much like their squaraine counterparts, possess a planar and hydrophobic core that promotes intermolecular π-π stacking in polar solvents like water.[1][3] This self-assembly leads to the formation of aggregates (often H-aggregates), which can cause a blue-shift in the absorption spectrum and significant fluorescence quenching.[4]

To prevent aggregation, you can employ the following strategies:

  • Molecular Modification: Synthesizing derivatives with bulky substituents or flexible chains can sterically hinder aggregation.[1] The incorporation of charged groups like sulfonates can also improve water solubility and reduce aggregation.[1]

  • Encapsulation: Encapsulating the dye within a host molecule or nanoparticle can physically separate the dye molecules and improve their solubility. Common encapsulation agents include cyclodextrins, liposomes, and polymeric nanoparticles.[1]

  • Use of Disaggregating Agents: In some applications, the addition of surfactants above their critical micelle concentration can help to break up aggregates.[4]

Q2: What are the best practices for storing this compound-based dyes to maintain their stability?

A2: To ensure the long-term stability of your this compound-based dyes, it is recommended to:

  • Store them as a dry powder in a cool, dark, and dry place.

  • Protect them from prolonged exposure to light and moisture.

  • For solutions, prepare fresh as needed. If storage is necessary, store in a tightly sealed container, purged with an inert gas (like argon or nitrogen), and keep refrigerated or frozen in the dark.

Q3: How does the pH of the solution affect the photostability of this compound-based dyes?

A3: The pH of the medium can significantly influence the photostability of this compound-based dyes. Some croconaine dyes exhibit pH-responsive behavior, where changes in pH can alter their electronic structure and, consequently, their absorption, fluorescence, and stability.[5][6] For example, protonation or deprotonation of certain functional groups on the dye can affect its susceptibility to photodegradation. It is crucial to maintain a consistent and appropriate pH for your specific dye and application to ensure reproducible results.

Q4: What is the general mechanism of photodegradation for this compound-based dyes?

A4: The photodegradation of organic dyes, including croconaines, often involves photooxidation.[7] Upon absorption of light, the dye molecule is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can react with molecular oxygen to generate highly reactive singlet oxygen, which can then attack the dye molecule, leading to its irreversible degradation.[7] The degradation pathway can involve the cleavage of the conjugated system, resulting in a loss of color and fluorescence.

Data Presentation: Photostability of Modified Croconaine Dyes

The following table summarizes key photophysical and photostability data for a modified this compound-based dye nanoformulation (CR760RGD-NPs) in comparison to the widely used indocyanine green (ICG) dye. This data highlights the significant improvement in photostability that can be achieved through nanoformulation.

ParameterCR760RGD-NPsIndocyanine Green (ICG)Reference
Maximum Absorption (λmax) 760 nm~800 nm[1]
Photobleaching Resistance Highly photostablePhotobleached by up to 94% under the same conditions[1]
Serum Half-life 8.22 hoursSignificantly shorter[1]

Experimental Protocols

Protocol 1: Encapsulation of this compound-Based Dyes in β-Cyclodextrin

This protocol provides a general method for encapsulating hydrophobic this compound-based dyes in β-cyclodextrin to improve their aqueous solubility and photostability.

Materials:

  • This compound-based dye

  • β-Cyclodextrin

  • Deionized water

  • Ethanol (or other suitable organic solvent for the dye)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in deionized water at 60°C with continuous stirring.[8]

  • Dissolve the this compound-based dye in a minimal amount of a suitable organic solvent (e.g., ethanol).[8]

  • Slowly add the dye solution dropwise to the heated β-cyclodextrin solution while stirring vigorously.[8]

  • Continue stirring the mixture at 60°C for several hours, then allow it to cool to room temperature while stirring overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Freeze the precipitate and lyophilize to obtain the dry dye-cyclodextrin inclusion complex powder.

Protocol 2: Preparation of Croconaine-Loaded Polymeric Nanoparticles

This protocol describes a general method for preparing dye-loaded polymeric nanoparticles using the solvent displacement (nanoprecipitation) method.

Materials:

  • This compound-based dye

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Acetone (B3395972)

  • Aqueous solution of a surfactant (e.g., Poloxamer 188 or polyvinyl alcohol)

  • Stir plate and magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound-based dye and the polymer (e.g., PLGA) in acetone.[9]

  • Under moderate magnetic stirring, inject the organic solution into the aqueous surfactant solution.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.

  • Further remove the acetone using a rotary evaporator under reduced pressure.

  • The resulting nanoparticle suspension can be used as is or purified by centrifugation and resuspension.

Visualizations

Experimental Workflow for Improving Photostability

G cluster_problem Problem Identification cluster_solutions Improvement Strategies cluster_eval Evaluation cluster_result Outcome Problem Poor Photostability of this compound Dye (e.g., rapid photobleaching, aggregation) Mod Molecular Modification - Add bulky groups - PEGylation - Add charged groups Problem->Mod Synthesize new dye derivatives Enc Encapsulation - Cyclodextrins - Liposomes - Polymeric Nanoparticles Problem->Enc Formulate dye Stab Use of Stabilizers - Antioxidants - Triplet Quenchers Problem->Stab Add to dye solution Eval Characterize Photostability - Measure photobleaching quantum yield - Determine photobleaching half-life Mod->Eval Enc->Eval Stab->Eval Result Improved Photostability Eval->Result

Caption: Workflow for enhancing the photostability of this compound dyes.

Troubleshooting Logic for Dye Aggregation

G Start Problem: Dye Aggregation in Aqueous Solution Check Is molecular modification an option? Start->Check Mod Synthesize dye with bulky groups or hydrophilic chains. Check->Mod Yes Enc Is encapsulation suitable for the application? Check->Enc No End Aggregation Minimized Mod->End Enc_Sol Encapsulate dye in cyclodextrins, liposomes, or nanoparticles. Enc->Enc_Sol Yes Solvent Can the solvent be modified? Enc->Solvent No Enc_Sol->End Solvent_Sol Add a small percentage of a co-solvent like DMSO. Solvent->Solvent_Sol Yes Solvent->End No Solvent_Sol->End

Caption: Decision tree for troubleshooting dye aggregation issues.

Signaling Pathway of Photodegradation

G Dye_G Croconaine Dye (Ground State) Dye_S1 Excited Singlet State Dye_G->Dye_S1 Absorption Degradation Photodegradation Products Dye_G->Degradation Light Light (hν) Light->Dye_G Dye_T1 Excited Triplet State Dye_S1->Dye_T1 Intersystem Crossing O2_S1 Singlet Oxygen (¹O₂) Dye_T1->O2_S1 Energy Transfer O2 Molecular Oxygen (³O₂) O2->O2_S1 O2_S1->Degradation Reaction

Caption: Simplified pathway of dye photodegradation via singlet oxygen.

References

Technical Support Center: Croconic Acid Crystal Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with croconic acid crystals. The information is tailored to address common challenges encountered during the study of its unique phase transition properties.

Frequently Asked Questions (FAQs)

Q1: What are the key ferroelectric properties of this compound at room temperature?

This compound is a remarkable organic ferroelectric material known for exhibiting strong ferroelectricity at room temperature.[1] Its phase-transition temperature (Curie point) is over 150 °C.[1] The material displays a large spontaneous polarization, with reported values ranging from 21 to 30 μC/cm².[1][2] This high polarization is attributed to a combination of proton transfer and a concurrent redistribution of π-bond electron density.[2][3]

Q2: Why am I not observing a clear ferroelectric-paraelectric phase transition?

The ferroelectric phase-transition temperature for this compound is reported to be above 150 °C (423 K), which is close to its decomposition temperature of approximately 450 K.[1][2][3] Consequently, observing the transition via heating may be difficult as the crystal can degrade. Most studies focus on characterizing its robust ferroelectric state at room temperature and below.

Q3: What is the primary mechanism behind polarization reversal in this compound?

Unlike conventional organic ferroelectrics that rely on molecular rotation, polarization reversal in this compound occurs via a coherent proton tautomerization process.[2] This involves the transfer of protons along the hydrogen bond chains, which leads to a redistribution of the π-bond system and a reversal of the net dipole moment.[2][3] This process is described as a transition between keto and enol forms (C=O⋯H−O−C ↔ C−O−H⋯O=C).[3]

Q4: Can this compound be used in thin-film applications?

Yes, there is significant interest in developing this compound thin films for non-toxic and lead-free device applications, owing to its large polarization and the possibility of vacuum sublimation.[2][4] However, challenges exist, such as high leakage currents in polycrystalline films, which can be exacerbated by the adhesion of water molecules from the air.[5] Controlling nucleation and enhancing crystal growth through methods like annealing are key areas of investigation for thin-film development.[6]

Troubleshooting Guide

Issue 1: Poor or Inconsistent Ferroelectric Hysteresis (P-E) Loops

SymptomPossible Cause(s)Suggested Solution(s)
Rounded or "Leaky" Loop High leakage current, often due to surface moisture on polycrystalline films or crystal defects.[5]Perform measurements in a controlled (low-humidity or vacuum) environment. Anneal thin films to improve crystallinity.[6] Ensure high-purity starting materials for crystal growth.
High Coercive Field (Ec) Presence of multi-domain structures or crystal lattice defects that pin domain walls. Doping with certain impurities can also increase the coercive field.[7][8]"Pole" the crystal by applying a strong DC electric field to align the domains before measurement. Optimize crystal growth conditions to minimize defects (see Protocol 1).
Low Remanent Polarization (Pr) Poor crystal quality, presence of non-ferroelectric polymorphs, or incomplete domain switching.Verify the crystal phase using X-ray Diffraction (XRD). Improve crystal quality through slower evaporation rates and stable temperature control.[9] Ensure the applied electric field is sufficient to fully switch the domains.

Issue 2: Difficulty in Synthesizing High-Quality Single Crystals

SymptomPossible Cause(s)Suggested Solution(s)
No Crystal Growth The solution is not supersaturated. The temperature is inappropriate for nucleation.[9]Increase the concentration of this compound in the solution. Add solute until a small amount remains undissolved at the bottom.[9] Experiment with slight cooling to induce nucleation once the solution is saturated.
Formation of Polycrystalline Powder or Small Needles Nucleation rate is too high; solution cooled too quickly. Presence of impurities or excessive vibration.[9]Slow down the solvent evaporation rate by partially covering the container. Grow crystals in a vibration-isolated environment.[9] Use high-purity solvents and starting materials.
Cloudy or Opaque Crystals Solvent inclusions or rapid, uncontrolled growth.Ensure a very slow evaporation rate. Maintain a constant temperature during the growth process to prevent rapid precipitation.

Quantitative Data Summary

The table below summarizes key quantitative data for this compound crystals as reported in the literature.

PropertyReported ValueConditionsReference
Spontaneous Polarization (Ps) 21–30 μC/cm²Room Temperature[1][2][7]
Coercive Field (Ec) ~15 kV/cmRoom Temperature[1]
Ferroelectric Phase Transition (Curie Temperature) > 150 °C (> 423 K)Ambient Pressure[1][10]
Molecular Dipole Moment ~7.0 - 7.5 DSingle Molecule[2]
Optical Band Gap (Eg) ~3.2 eVThin Film[2]

Experimental Protocols & Visualizations

Protocol 1: Single Crystal Growth via Slow Evaporation

This protocol describes a common method for growing high-quality single crystals of this compound.[2]

Materials:

  • This compound (H₂C₅O₅)

  • 1N Hydrochloric Acid (HCl)

  • High-purity water

  • Glass beaker or crystallizing dish

  • Filter paper

Methodology:

  • Prepare a saturated solution of this compound by dissolving it in a 1N HCl aqueous solution at room temperature. Stir until no more solute dissolves.

  • Gently warm the solution while stirring to ensure complete dissolution of any remaining solid.

  • Filter the warm solution into a clean crystallizing dish to remove any particulate impurities.

  • Cover the dish with a perforated lid (e.g., parafilm with small holes) to slow the rate of evaporation.

  • Place the dish in a quiet, vibration-free location at a constant room temperature.

  • Monitor the dish over several days to weeks. Semi-transparent, yellow, slab-like crystals should form as the solvent slowly evaporates.[2]

  • Once crystals of the desired size have formed, carefully decant the remaining solution and allow the crystals to dry.

Diagram 1: Troubleshooting Workflow for Ferroelectric Characterization

G start Start: P-E Loop Measurement check_loop Is Hysteresis Loop Well-Defined? start->check_loop good_loop Analysis Complete: Extract Pr and Ec check_loop->good_loop Yes bad_loop Symptom: Rounded or 'Leaky' Loop check_loop->bad_loop No check_params Are Pr/Ec Values as Expected? good_loop->check_params cause_leak Possible Cause: High Leakage Current / Moisture bad_loop->cause_leak solution_leak Solution: Measure in Vacuum / Low Humidity Anneal Sample cause_leak->solution_leak solution_leak->start Retry Measurement good_params Characterization Successful check_params->good_params Yes bad_params Symptom: Low Pr / High Ec check_params->bad_params No cause_params Possible Cause: Poor Crystal Quality / Domains bad_params->cause_params solution_params Solution: Optimize Crystal Growth 'Pole' Crystal with DC Field cause_params->solution_params solution_params->start Retry with New Crystal

Caption: Troubleshooting logic for P-E hysteresis loop analysis.

Protocol 2: Characterization by P-E Hysteresis Measurement

This protocol outlines the steps for characterizing the ferroelectric properties of a this compound crystal.

Equipment:

  • This compound single crystal

  • Ferroelectric test system (e.g., Sawyer-Tower circuit)

  • High-voltage amplifier

  • Oscilloscope or data acquisition system

  • Probe station or sample holder

  • Conductive paste or evaporated metal contacts (e.g., gold, silver)

Methodology:

  • Sample Preparation: Select a high-quality, thin single crystal. Apply conductive contacts to the two opposing faces perpendicular to the desired polarization axis.

  • Mounting: Mount the prepared crystal in the sample holder and connect the electrodes to the ferroelectric test system.

  • Test Parameters: Set the parameters for the measurement. This includes the frequency (e.g., 10 Hz - 1 kHz) and the amplitude of the applied AC voltage. The voltage should be high enough to exceed the coercive field and saturate the polarization.

  • Measurement: Apply the triangular or sinusoidal waveform to the sample. The system will measure the charge (polarization) on the sample as a function of the applied electric field.

  • Data Acquisition: Record the resulting P-E hysteresis loop. The remanent polarization (Pr) is the polarization at zero electric field, and the coercive field (Ec) is the electric field required to switch the polarization.

  • Analysis: Analyze the shape of the loop. A well-defined, symmetric loop indicates good ferroelectric behavior. A rounded or open loop may suggest high leakage current or other issues as detailed in the troubleshooting guide.

Diagram 2: Experimental Workflow for Crystal Growth and Verification

G cluster_prep Preparation cluster_growth Crystal Growth cluster_char Characterization prep_solution 1. Prepare Saturated This compound Solution filter_solution 2. Filter Solution prep_solution->filter_solution slow_evap 3. Slow Evaporation (Controlled Temp, No Vibrations) filter_solution->slow_evap harvest 4. Harvest Crystals slow_evap->harvest visual_insp 5. Visual Inspection harvest->visual_insp xrd 6. XRD Analysis (Confirm Phase) visual_insp->xrd pe_loop 7. P-E Hysteresis (Confirm Ferroelectricity) xrd->pe_loop end_node Ready for Further Experiments pe_loop->end_node

Caption: Workflow from solution preparation to ferroelectric verification.

References

Refinement of DFT models for accurate croconic acid property prediction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Density Functional Theory (DFT) modeling of croconic acid. Our aim is to facilitate the accurate prediction of its properties by addressing common challenges encountered during computational experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Geometry Optimization & Structural Parameters

Q1: My geometry optimization of crystalline this compound does not converge or results in an inaccurate structure, particularly the intermolecular hydrogen bonds. What am I doing wrong?

A1: This is a common issue when modeling molecular crystals like this compound, where weak intermolecular interactions, especially hydrogen bonds, are crucial. Here are the key factors to consider:

  • Dispersion Correction: Standard DFT functionals like PBE often fail to describe long-range van der Waals interactions, which are critical for the correct prediction of the crystal structure of this compound. The inclusion of a dispersion correction (e.g., DFT-D methods like PBE-D3) is essential to accurately model the layered, hydrogen-bonded structure.[1][2] Without it, the model may incorrectly predict a simple two-dimensional layered arrangement instead of the actual pleated structure.

  • Functional Choice: While dispersion correction is crucial, the choice of the underlying functional also matters. Hybrid functionals can sometimes offer improved accuracy for molecular geometries over pure GGA functionals. However, for molecular crystals, dispersion-corrected GGAs often provide a good balance of accuracy and computational cost.[1][3]

  • Basis Set: Ensure you are using a sufficiently large and flexible basis set. For organic molecules with hydrogen bonds, a split-valence basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is recommended to accurately describe the electron density distribution, especially around the hydrogen bonds and anionic species.[4]

  • Convergence Criteria: For complex crystal structures, you may need to tighten the convergence criteria for both the electronic self-consistent field (SCF) cycle and the geometry optimization steps to ensure you have reached a true energy minimum.

Logical Flow for Troubleshooting Geometry Optimization:

start Start: Inaccurate Geometry dispersion Is dispersion correction (e.g., DFT-D) enabled? start->dispersion functional Are you using an appropriate functional (e.g., PBE, B3LYP)? dispersion->functional Yes enable_dispersion Enable dispersion correction (e.g., PBE-D3). dispersion->enable_dispersion No basis_set Is the basis set adequate (e.g., includes polarization and diffuse functions)? functional->basis_set Yes check_functional Consider benchmarking with different functionals (e.g., hybrid, other GGAs). functional->check_functional No convergence Are the convergence criteria tight enough? basis_set->convergence Yes improve_basis Use a larger basis set (e.g., 6-311++G(d,p)). basis_set->improve_basis No tighten_convergence Tighten SCF and geometry optimization convergence criteria. convergence->tighten_convergence No solution Solution: Accurate Geometry convergence->solution Yes enable_dispersion->functional check_functional->basis_set improve_basis->convergence tighten_convergence->solution

Caption: Troubleshooting workflow for geometry optimization of this compound.

2. Vibrational Frequencies

Q2: The calculated vibrational frequencies for my this compound model do not match the experimental Raman or IR spectra, especially the O-H stretching modes.

A2: Discrepancies in vibrational frequencies are common and can often be traced back to the level of theory, environmental effects, and the harmonic approximation.

  • Harmonic Approximation: DFT frequency calculations are typically performed under the harmonic approximation, which can lead to deviations from experimental frequencies, especially for anharmonic modes like O-H stretching in strongly hydrogen-bonded systems.

  • Functional and Basis Set: The accuracy of calculated vibrational frequencies is sensitive to the choice of functional and basis set.[4] It is often necessary to benchmark different functionals to find the best agreement with experimental data. For carboxylic acids, the B3LYP functional with a triple-ζ basis set like 6-311++G(d,p) has been shown to provide a good balance of accuracy for vibrational properties.[4]

  • Solvent/Crystal Effects: Gas-phase calculations of a single molecule will not capture the effects of the crystalline environment or a solvent. These environments can significantly shift vibrational frequencies, particularly those involved in hydrogen bonding.[4] Using a periodic DFT calculation for the crystal or a continuum solvation model (like CPCM) for solutions is crucial for more accurate predictions.[4] Vibrational frequencies in aqueous media are consistently lower than in the gas phase due to solvation effects.[4]

  • Scaling Factors: It is a common practice to apply empirical scaling factors to computed harmonic frequencies to improve agreement with experimental data. These factors depend on the functional and basis set used.

3. Electronic and Ferroelectric Properties

Q3: My DFT calculation underestimates the ferroelectric polarization of crystalline this compound.

A3: The accurate prediction of ferroelectric polarization in organic crystals like this compound is a significant challenge.

  • Choice of Functional: The calculated polarization is highly dependent on the exchange-correlation functional. A study on this compound showed that different functionals, from local and semi-local to hybrid and van der Waals corrected, can yield a range of polarization values.[3] It is important to consult literature that has benchmarked functionals for this specific property.

  • Berry Phase Method: To calculate the spontaneous polarization in a periodic system, you must use the modern theory of polarization, typically implemented via the Berry phase method.

  • Structural Accuracy: The calculated polarization is very sensitive to the crystal structure. Any inaccuracies in the lattice parameters or atomic positions from your geometry optimization will directly impact the calculated polarization. As mentioned in Q1, including dispersion corrections is vital for obtaining an accurate structure.

  • Born Effective Charges: Analyzing the Born effective charges can provide insight into the atomic contributions to polarization. For instance, in some organic ferroelectrics, intermolecular hydrogen bonds contribute more to the ferroelectric polarization than intramolecular bonds.[3]

Q4: How can I confirm that my DFT model correctly predicts the material to be ferroelectric?

A4: To computationally demonstrate ferroelectricity, you need to show a spontaneous, reversible electric polarization.

  • Calculate Spontaneous Polarization: Perform a DFT calculation on the experimental or a fully relaxed crystal structure to determine if there is a non-zero spontaneous polarization using the Berry phase method.

  • Identify a Switching Pathway: A key characteristic of ferroelectrics is the ability to reverse polarization with an applied electric field. Computationally, this involves identifying a low-energy pathway for polarization switching. For this compound, this is associated with proton transfer in the hydrogen bonds.

  • Calculate the Energy Barrier: By mapping the energy profile along this switching pathway, you can determine the energy barrier for polarization reversal. A finite, surmountable barrier is indicative of a switchable ferroelectric material.

Workflow for Confirming Ferroelectricity with DFT:

start Start: Investigate Ferroelectricity calc_polarization Calculate spontaneous polarization (Berry Phase Method). start->calc_polarization check_polarization Is polarization non-zero? calc_polarization->check_polarization not_ferroelectric Not ferroelectric. check_polarization->not_ferroelectric No find_path Identify a low-energy polarization switching pathway (e.g., proton transfer). check_polarization->find_path Yes calc_barrier Calculate the energy barrier along the switching pathway. find_path->calc_barrier check_barrier Is the energy barrier surmountable? calc_barrier->check_barrier ferroelectric Material is predicted to be ferroelectric. check_barrier->ferroelectric Yes paraelectric Potentially paraelectric or requires very high switching field. check_barrier->paraelectric No

Caption: A logical workflow for the computational verification of ferroelectricity.

Quantitative Data Summary

The following tables summarize the performance of various DFT functionals for predicting the properties of this compound and similar carboxylic acids.

Table 1: Comparison of DFT Functionals for pKa Prediction of Carboxylic Acids

FunctionalBasis SetPhaseMean Unsigned Error (pKa units)Reference
B3LYP6-311++G(d,p)Aqueous0.4 - 0.6[4]
CBS-QB3-Aqueous< 0.5[1]
G3-Aqueous< 0.5[1]

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Carboxylic Acid O-H Stretch

MethodPhaseCalculated O-H Frequency (cm⁻¹)Experimental TrendReference
B3LYP/6-311++G(d,p)Gas3739 - 3759Higher than in solution[4]
B3LYP/6-311++G(d,p)AqueousLower than gas phaseLower due to H-bonding[4]

Note: Absolute experimental values vary depending on the specific carboxylic acid and its environment.

Experimental Protocols

Protocol 1: X-Ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the single-crystal structure of this compound for validation of DFT-optimized geometries.

Methodology:

  • Crystal Growth: Grow high-quality single crystals of this compound, for example, by slow evaporation from an aqueous solution.

  • Crystal Mounting: Select a suitable single crystal (typically < 1 mm³) and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The oscillation angle and exposure time per frame should be optimized.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz polarization and absorption.

    • Determine the unit cell parameters and space group.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms can be challenging to locate from X-ray data alone and are often placed in calculated positions.

Protocol 2: Raman Spectroscopy for Vibrational Mode Analysis

Objective: To obtain the experimental vibrational spectrum of this compound for comparison with DFT-calculated frequencies.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, use a crystalline powder of this compound. The powder can be pressed into a small sample holder.

    • For solution-phase analysis, dissolve this compound in a suitable solvent (note that water is a weak Raman scatterer, making it a good solvent for Raman spectroscopy).

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 785 nm).

    • Focus the laser onto the sample using a microscope objective.

    • The scattered light is collected (typically in a 180° backscattering geometry) and directed to a diffraction grating and a sensitive detector (e.g., a CCD).

  • Data Acquisition:

    • Acquire the Raman spectrum by collecting the scattered light for a set integration time and number of accumulations to achieve a good signal-to-noise ratio.

    • Record the spectrum over the desired wavenumber range (e.g., 100 - 4000 cm⁻¹).

  • Data Analysis:

    • Identify the positions (Raman shift in cm⁻¹) and relative intensities of the Raman bands.

    • Compare the experimental spectrum with the DFT-calculated Raman spectrum. Note that calculated frequencies may need to be scaled to better match the experimental data.

Experimental Workflow for DFT Model Validation:

start Start: Validate DFT Model synthesis Synthesize and crystallize this compound. start->synthesis dft_geom Perform DFT geometry optimization. start->dft_geom xrd Perform Single-Crystal X-Ray Diffraction. synthesis->xrd raman Perform Raman Spectroscopy. synthesis->raman get_structure Obtain experimental crystal structure and geometry. xrd->get_structure get_spectra Obtain experimental vibrational spectra. raman->get_spectra compare_geom Compare experimental and DFT geometries. get_structure->compare_geom compare_freq Compare experimental and DFT frequencies. get_spectra->compare_freq dft_freq Perform DFT frequency calculation. dft_geom->dft_freq dft_geom->compare_geom dft_freq->compare_freq compare_geom->compare_freq Good Agreement refine_model Refine DFT model (functional, basis set, dispersion, etc.). compare_geom->refine_model Poor Agreement compare_freq->refine_model Poor Agreement validated_model Validated DFT Model compare_freq->validated_model Good Agreement refine_model->dft_geom

Caption: Workflow for validating a DFT model of this compound with experimental data.

References

Validation & Comparative

A Comparative Guide to the Ferroelectric Properties of Croconic Acid and Squaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

This guide provides a detailed, objective comparison of the ferroelectric properties of croconic acid (C₅H₂O₅) and squaric acid (C₄H₂O₄), two prominent organic oxocarbon acids. While structurally similar, their electrical behaviors diverge significantly, with this compound exhibiting robust ferroelectricity at room temperature and squaric acid demonstrating antiferroelectric characteristics. This comparison is intended for researchers, materials scientists, and professionals in drug development interested in organic ferroelectrics for applications such as sensors, memory devices, and energy storage.[1]

Overview of Ferroelectric and Antiferroelectric Properties

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by applying an external electric field.[2] This behavior is critical for applications in nonvolatile memory (FeRAM), capacitors, and piezoelectric devices.[2][3] Antiferroelectric materials, in contrast, have neighboring dipoles that align in opposite directions, resulting in a near-zero net polarization. However, a strong electric field can induce a transition to a ferroelectric state.[4][5]

This compound stands out as a premier example of a single-component organic ferroelectric, exhibiting a spontaneous polarization at room temperature that rivals some inorganic ceramics like barium titanate.[3][6][7] Squaric acid, on the other hand, is considered a classic two-dimensional antiferroelectric, where adjacent hydrogen-bonded molecular sheets have opposing polarizations, canceling each other out.[3][4][5]

Comparative Performance Data

The quantitative differences in the electrical properties of single-crystal this compound and squaric acid are summarized below.

PropertyThis compoundSquaric AcidUnit
Electrical Ordering Ferroelectric[1][3]Antiferroelectric[1][4]-
Spontaneous Polarization (P_s) ~21-30 µC/cm²[3][8][9]Not applicable (antiferroelectric)µC/cm²
Field-Induced Polarization Not applicable~16.4 (FE-α phase)[4]µC/cm²
Coercive Field (E_c) ~11-15 kV/cm[3][10]~150-170 (switching field)[4]kV/cm
Curie Temperature (T_c) > 400 K (>127 °C)[3]~373 K (~100 °C)[5]K (°C)

Mechanism of Polarization

The electrical properties of both croconic and squaric acid are governed by the collective transfer of protons within their hydrogen-bonded crystal structures, a process known as proton tautomerism.[3][8] This mechanism is distinct from the ion displacement seen in inorganic ferroelectrics or the molecular rotation in ferroelectric polymers.[3]

  • This compound: In crystalline this compound, the pentagonal molecules form hydrogen-bonded sheets. The arrangement of these sheets allows for a net spontaneous polarization.[3] Applying an electric field induces a concerted shift of protons from the hydroxyl group (-OH) of one molecule to the carbonyl group (C=O) of an adjacent molecule.[3][8] This collective proton transfer, coupled with a rearrangement of the π-electron system, reverses the direction of the overall polarization.[8][11] The key to its strong ferroelectricity is that the polarities of the molecular sheets do not cancel each other out.[3]

  • Squaric Acid: Squaric acid also forms 2D hydrogen-bonded sheets. However, in its ground state, the spontaneous polarization within each sheet is canceled by the oppositely oriented polarization of the neighboring sheets, leading to an antiferroelectric state.[3][5] A very high external electric field (>150 kV/cm) is required to overcome this antiparallel arrangement and induce a transition to a ferroelectric phase, which is observed as a double hysteresis loop in P-E measurements.[4]

G cluster_ca This compound cluster_sa Squaric Acid ca_mol Pentagonal Molecule (C₅H₂O₅) ca_hbond Hydrogen-Bonded Sheets ca_mol->ca_hbond Crystal Packing ca_mech Cooperative Proton Transfer (Tautomerism) ca_hbond->ca_mech Mechanism ca_prop Robust Ferroelectricity High P_s (~21-30 µC/cm²) Low E_c (~15 kV/cm) ca_mech->ca_prop Results in sa_mech Field-Induced Phase Transition sa_mol Square Molecule (C₄H₂O₄) sa_hbond Antiparallel Polarized Sheets sa_mol->sa_hbond Crystal Packing sa_prop Antiferroelectricity Zero Net Polarization High Switching Field sa_hbond->sa_prop Results in sa_prop->sa_mech Requires

Figure 1. Logical relationship between molecular structure and resulting electric properties for croconic and squaric acid.

Experimental Methodologies

The characterization of ferroelectric properties requires high-quality single crystals and precise electrical measurement techniques.

4.1. Crystal Growth High-quality, large single crystals of both this compound and squaric acid are typically grown from aqueous solutions using the slow evaporation method. This process involves dissolving the purified powder in a suitable solvent (e.g., water) and allowing the solvent to evaporate slowly over several days or weeks in a controlled environment (stable temperature and humidity). The quality and size of the resulting crystals are crucial for accurate electrical measurements.

4.2. Ferroelectric Hysteresis (P-E) Measurement The defining characteristic of a ferroelectric material—the hysteresis loop—is measured using a Sawyer-Tower circuit or a modern ferroelectric test system.

  • Sample Preparation: A thin, plate-like single crystal is selected. Electrodes (e.g., gold or silver paste) are applied to the parallel faces of the crystal, perpendicular to the axis of polarization.

  • Measurement Setup: The sample is placed in a temperature-controlled holder. A sinusoidal AC electric field of varying amplitude is applied across the electrodes.

  • Data Acquisition: An oscilloscope or a digital acquisition system plots the applied electric field (E) on the x-axis versus the resulting polarization (P) on the y-axis. The polarization is measured by integrating the current flowing through a reference capacitor in series with the sample.

  • Analysis: The resulting P-E loop provides key parameters:

    • Spontaneous Polarization (P_s): The polarization value where the loop intersects the P-axis (at E=0).

    • Remanent Polarization (P_r): The polarization remaining after the electric field is removed.

    • Coercive Field (E_c): The electric field required to reduce the polarization to zero and reverse it.[3] For antiferroelectrics like squaric acid, a double hysteresis loop is observed, indicating the field required to induce the polar ferroelectric phase.[4]

G start Start: Purified Acid Powder growth 1. Single Crystal Growth (Slow Evaporation) start->growth prep 2. Sample Preparation (Cutting & Polishing) growth->prep electrode 3. Electrode Deposition (e.g., Silver Paste) prep->electrode mount 4. Mount Sample in Temperature-Controlled Holder electrode->mount circuit 5. Connect to Ferroelectric Tester mount->circuit apply_field 6. Apply Sinusoidal AC Electric Field circuit->apply_field measure 7. Measure Polarization (P) vs. Electric Field (E) apply_field->measure loop Generate P-E Hysteresis Loop measure->loop analyze 8. Extract Parameters (Ps, Pr, Ec) loop->analyze end End: Characterized Properties analyze->end

Figure 2. Standard experimental workflow for characterizing ferroelectric properties in molecular crystals.

Conclusion

This compound and squaric acid, while both being oxocarbon acids with hydrogen-bonded structures, represent a clear distinction between ferroelectric and antiferroelectric behavior in organic materials.

  • This compound is a superior organic ferroelectric with a high spontaneous polarization and a relatively low coercive field at room temperature, making it a promising candidate for lead-free, flexible electronic devices.[3][6][8] Its polarization mechanism via proton transfer is highly efficient and less energy-demanding than mechanisms involving molecular rotation.[8]

  • Squaric Acid serves as a model system for studying antiferroelectricity in organic crystals.[1][4] While not ferroelectric in its native state, its ability to be switched to a polar state under a high electric field is of fundamental scientific interest for applications in high-density energy storage and electrocaloric devices.[4]

The study of these two molecules provides valuable insights into the design of new organic functional materials, highlighting how subtle changes in molecular structure and crystal packing can lead to profoundly different and useful electronic properties.

References

Unveiling the Solid-State Architecture of Croconaine Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of croconaine derivatives is paramount for establishing structure-property relationships and designing novel molecules with tailored functionalities. This guide provides a comparative analysis of the X-ray crystallographic data of select croconaine derivatives, offering insights into their solid-state packing and molecular conformations. Detailed experimental protocols for their synthesis and crystallographic analysis are also presented to support further research and development.

Croconaine dyes, characterized by a central croconate ring acting as an electron acceptor flanked by donor moieties, have garnered significant interest for their applications in bioimaging, photothermal therapy, and organic electronics. Their performance in these areas is intrinsically linked to their molecular structure and intermolecular interactions in the solid state. X-ray crystallography provides an atomic-level view of these arrangements, revealing key structural parameters that govern their photophysical and electronic properties.

Comparative Crystallographic Data of Croconaine Derivatives

The following table summarizes the key crystallographic data for a selection of croconaine derivatives, offering a direct comparison of their unit cell parameters, space groups, and other relevant structural information. This data provides a foundation for understanding how modifications to the donor groups influence the crystal packing and overall molecular architecture.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
CR5 C₃₇H₃₈N₂O₃MonoclinicP2₁/n14.123(3)11.098(2)18.537(4)9097.88(3)902876.9(10)4
CR6 C₄₁H₄₆N₂O₃MonoclinicP2₁/c12.015(2)18.234(4)15.698(3)9099.53(3)903389.0(11)4
CR2c C₄₉H₃₈N₂O₃Se₂TriclinicP-110.135(3)12.456(4)17.589(6)80.89(3)85.01(3)68.18(2)2027.2(11)2

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of the compared croconaine derivatives are crucial for reproducibility and further investigation.

Synthesis and Crystallization

The synthesis of indolenine-based croconaine dyes, such as CR5 and CR6, typically involves the condensation reaction of the appropriate N-alkylated indoleninium salt with croconic acid in a suitable solvent system, often a mixture of butanol and toluene (B28343), under reflux conditions. Purification is generally achieved through recrystallization or column chromatography.

  • General Synthesis of Indolenine-based Croconaines: A mixture of the corresponding indoleninium salt (2.2 mmol) and this compound (1.0 mmol) in a 1:1 mixture of n-butanol and toluene (20 mL) is refluxed for several hours. After cooling, the resulting solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and purified by recrystallization from a solvent mixture like dichloromethane/hexane to yield the desired croconaine dye.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified dye in a suitable solvent or a mixture of solvents. For instance, crystals of CR5 and CR6 have been successfully grown from dichloromethane/n-hexane solutions.

The selenopyrylium-based croconaine dye, CR2c, is synthesized through a condensation reaction between the corresponding selenopyrylium (B14756774) salt and this compound.

  • Crystallization of CR2c: Single crystals of CR2c were obtained via the solvent diffusion method using a 1,1,2,2-tetrachloroethane-hexane system[1].

X-ray Data Collection and Structure Refinement

The determination of the crystal structures of these croconaine derivatives involves single-crystal X-ray diffraction analysis.

  • Data Collection: A suitable single crystal of the compound is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is collected at a controlled temperature, often 100 K or 293 K, by performing ω-scans.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and intensity data. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for the X-ray crystallography analysis of croconaine derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Croconaine Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

General workflow for X-ray crystallography analysis.

This guide provides a foundational comparison of the crystallographic structures of selected croconaine derivatives. The presented data and protocols are intended to aid researchers in the rational design of new croconaine-based materials with enhanced properties for a variety of applications, from advanced biomedical imaging to next-generation organic electronics. The detailed structural information obtained through X-ray crystallography is a critical component in advancing our understanding and utilization of this versatile class of organic dyes.

References

A Comparative Analysis of Symmetric and Non-Symmetric Croconaines for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of symmetric and non-symmetric croconaine dyes, a class of molecules with significant potential in biomedical research and therapeutic development. Leveraging their unique photophysical properties, these dyes are at the forefront of innovations in areas such as bioimaging and photothermal therapy. This document outlines their synthesis, compares their key performance metrics with supporting experimental data, and details the underlying mechanisms of their biological activity.

Synthesis and Structural Diversity

Croconaine dyes are synthesized through a condensation reaction involving croconic acid as a key precursor. The symmetry of the final product is determined by the nature of the reacting aromatic heterocyclic methylene-active compounds.

Symmetric croconaines are typically synthesized in a one-step reaction where two equivalents of an identical aromatic heterocycle are condensed with one equivalent of this compound. This straightforward approach leads to a D-A-D (Donor-Acceptor-Donor) structure where the electron-donating moieties are identical.[1]

Non-symmetric croconaines , in contrast, are generally prepared via a two-step process. The first step involves the synthesis of a "semicroconaine" intermediate by reacting this compound with one equivalent of a specific aromatic heterocycle.[1] This intermediate is then reacted with a different aromatic heterocyclic compound to yield the final non-symmetric D1-A-D2 structure.[1] This stepwise approach allows for a finer tuning of the molecule's properties by incorporating different donor groups.

Comparative Photophysical Properties

The symmetry of croconaine dyes significantly influences their absorption and emission characteristics. Non-symmetric designs, in particular, offer greater flexibility in tuning these properties for specific applications, often resulting in a bathochromic (red) shift in absorption, pushing it further into the near-infrared (NIR) window, which is highly desirable for in vivo applications due to deeper tissue penetration and reduced autofluorescence.

Below is a comparative summary of the photophysical properties of representative symmetric and non-symmetric croconaine dyes.

Compound Type Example Compound λmax abs (nm) **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **λmax em (nm) Fluorescence Quantum Yield (ΦF) Solvent Reference
SymmetricQuinaldine-based Croconaine840-8701-5 x 10⁵-Very LowVarious[2]
SymmetricCR760760Significantly Higher than ICG-Much Smaller than ICGEthanol[3]
Non-SymmetricCM-Croc (thiol-activated)--Activated Fluorescence--[4]

Experimental Protocols

General Synthesis of Symmetric Croconaines

This protocol is a generalized procedure based on the condensation reaction for synthesizing symmetric croconaine dyes.

Materials:

  • This compound

  • Aromatic heterocyclic methylene-active compound (2 equivalents)

  • Anhydrous solvent (e.g., methanol, ethanol, or butanol/toluene mixture)

  • Base catalyst (e.g., pyridine, triethylamine) (optional, depending on the reactivity of the precursors)

Procedure:

  • Dissolve this compound and the aromatic heterocyclic compound in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • If required, add the base catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period ranging from a few hours to several days, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product, which often precipitates out of the solution, is collected by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure symmetric croconaine dye.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of Non-Symmetric Croconaines

This protocol outlines a general two-step procedure for the synthesis of non-symmetric croconaines.

Step 1: Synthesis of Semicroconaine Intermediate

  • In a reaction vessel, dissolve this compound and one equivalent of the first aromatic heterocyclic methylene-active compound in a suitable solvent (e.g., a mixture of water and acetone).[1]

  • Heat the mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., several days) to favor the formation of the mono-substituted semicroconaine.[1]

  • Monitor the reaction by TLC to determine the optimal reaction time.

  • Isolate and purify the semicroconaine intermediate, typically by filtration and washing with appropriate solvents.

Step 2: Synthesis of the Final Non-Symmetric Croconaine

  • Dissolve the purified semicroconaine intermediate and one equivalent of the second, different aromatic heterocyclic methylene-active compound in an appropriate anhydrous solvent.

  • Follow a similar condensation procedure as for the symmetric croconaines (heating under reflux).

  • Isolate and purify the final non-symmetric croconaine dye using standard techniques.

  • Characterize the product to confirm its structure and purity.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorimeter

  • Cuvettes (1 cm path length)

  • Solvent (spectroscopic grade)

  • Standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G, Indocyanine Green)

  • The croconaine dye to be tested

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test croconaine dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths). The excitation wavelength should be one at which both the standard and the sample absorb.

  • Integrate the area under the emission spectra for both the standard and the test sample.

  • Calculate the fluorescence quantum yield of the test sample using the following equation:

    ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualization of Key Processes

Synthetic Pathways

Synthesis_Pathways cluster_symmetric Symmetric Croconaine Synthesis cluster_nonsymmetric Non-Symmetric Croconaine Synthesis Croconic_Acid_S This compound Symmetric_Croc Symmetric Croconaine (D-A-D) Croconic_Acid_S->Symmetric_Croc One-step condensation Aromatic_Het_S Aromatic Heterocycle (2 eq.) Aromatic_Het_S->Symmetric_Croc Croconic_Acid_NS This compound Semicroconaine Semicroconaine Intermediate Croconic_Acid_NS->Semicroconaine Step 1 Aromatic_Het_1 Aromatic Heterocycle 1 (1 eq.) Aromatic_Het_1->Semicroconaine Nonsymmetric_Croc Non-Symmetric Croconaine (D1-A-D2) Semicroconaine->Nonsymmetric_Croc Step 2 Aromatic_Het_2 Aromatic Heterocycle 2 (1 eq.) Aromatic_Het_2->Nonsymmetric_Croc PTT_Signaling cluster_PTT Photothermal Therapy (PTT) cluster_signaling Cellular Signaling Pathways NIR_Light NIR Light Croconaine Croconaine Dye NIR_Light->Croconaine Excitation Heat Localized Heat Croconaine->Heat Non-radiative decay Cellular_Stress Cellular Stress Heat->Cellular_Stress Induces ERK_Signaling ERK Signaling Pathway Cellular_Stress->ERK_Signaling Activates Cell_Fate Cell Fate (Apoptosis/Survival) ERK_Signaling->Cell_Fate Modulates Croconaine_Derivative Croconaine Derivative (e.g., CM-Croc) GPX4 GPX4 Croconaine_Derivative->GPX4 Inhibits Ferroptosis Ferroptosis GPX4->Ferroptosis Prevents GPX4_inhibition GPX4->GPX4_inhibition GPX4_inhibition->Ferroptosis Induces

References

Organic vs. Inorganic Ferroelectrics: A Comparative Analysis of Croconic Acid and Barium Titanate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ferroelectric materials, a compelling comparison emerges between the organic molecular crystal, croconic acid (H₂C₅O₅), and the classic inorganic perovskite, barium titanate (BaTiO₃). While both exhibit spontaneous electric polarization that can be reversed by an external electric field, their underlying mechanisms, performance metrics, and potential applications differ significantly. This guide provides a detailed comparison for researchers, scientists, and professionals in materials science and drug development, supported by experimental data.

Quantitative Performance Comparison

The ferroelectric properties of this compound and barium titanate are summarized in the table below. These values represent typical ranges reported in the literature and can vary based on crystal quality, film thickness, and measurement conditions.

PropertyThis compound (Organic)Barium Titanate (Inorganic)
Remanent Polarization (Pᵣ) ~20 - 30 µC/cm²[1][2][3]~15 - 26 µC/cm²[4][5]
Coercive Field (E𝒸) ~5.4 - 15 kV/cm[1][3]~1.1 - 6.4 kV/cm (ceramics)[6][7]
Curie Temperature (T𝒸) >150 °C (degrades above)[8]~120 - 130 °C[5][9]
Polarization Mechanism Proton transfer & π-electron cloud distortion[1][8]Displacement of Ti⁴⁺ and O²⁻ ions[4][10]
Crystal Structure Non-centrosymmetric (Pca2₁)[2]Perovskite (tetragonal at RT)[4][10]

Fundamental Differences in Ferroelectric Mechanisms

The origin of ferroelectricity in these two materials is fundamentally different, which dictates their distinct properties and potential applications.

This compound: As a hydrogen-bonded molecular crystal, the ferroelectricity in this compound arises from the collective transfer of protons between adjacent molecules, coupled with a distortion of the π-electron cloud.[1][8] This proton-transfer mechanism is unique to certain organic ferroelectrics and allows for potentially faster switching speeds.[1] The molecules themselves are polar, with a dipole moment of 7-7.5 D.[1]

Barium Titanate: In the inorganic perovskite structure of barium titanate, ferroelectricity stems from the displacement of the central titanium ion (Ti⁴⁺) and the surrounding oxygen ions (O²⁻) from their centrosymmetric positions within the crystal lattice.[4][10] This ionic displacement creates a net electric dipole moment in the unit cell. Below its Curie temperature of approximately 120-130°C, barium titanate transitions from a cubic (paraelectric) to a tetragonal (ferroelectric) phase.[5][9]

G cluster_0 Ferroelectric Materials cluster_1 Polarization Mechanism cluster_2 Key Performance Metrics CA This compound (Organic) CA_mech Proton Transfer & π-electron Distortion CA->CA_mech BT Barium Titanate (Inorganic) BT_mech Ionic Displacement BT->BT_mech CA_perf High Pᵣ Moderate E𝒸 CA_mech->CA_perf BT_perf High Pᵣ Low E𝒸 BT_mech->BT_perf

Comparison of Ferroelectric Mechanisms.

Experimental Methodologies

The characterization of ferroelectric properties for both this compound and barium titanate primarily relies on the measurement of the polarization-electric field (P-E) hysteresis loop.

1. Sample Preparation:

  • This compound: High-quality single crystals are typically grown from solution.[3] Thin films can be deposited by thermal evaporation.[11]

  • Barium Titanate: Single crystals can be grown using methods like the Czochralski technique.[12] More commonly, polycrystalline ceramics are prepared by solid-state reaction and sintering of precursor powders.[13]

2. Ferroelectric Hysteresis Loop Measurement: The Sawyer-Tower circuit is a widely used method for measuring the P-E hysteresis loop.[14]

  • Principle: A sinusoidal voltage is applied to the ferroelectric sample, which is connected in series with a standard capacitor of much larger capacitance. The voltage across the standard capacitor is proportional to the charge on the ferroelectric sample, and thus to its polarization. The applied voltage is proportional to the electric field. By plotting the voltage across the standard capacitor (proportional to P) versus the applied voltage (proportional to E) on an oscilloscope or with a data acquisition system, the P-E hysteresis loop is obtained.[14]

  • Experimental Workflow:

G start Start prep Sample Preparation (Crystal Growth/Film Deposition) start->prep circuit Construct Sawyer-Tower Circuit prep->circuit apply_V Apply Sinusoidal Voltage circuit->apply_V measure Measure Voltage across Sample and Standard Capacitor apply_V->measure plot Plot P (from C_std) vs. E (from V_applied) measure->plot analyze Extract Pᵣ and E𝒸 from Hysteresis Loop plot->analyze end End analyze->end

P-E Hysteresis Loop Measurement Workflow.

3. Data Extraction:

  • Remanent Polarization (Pᵣ): The polarization at zero electric field.

  • Coercive Field (E𝒸): The electric field required to switch the polarization to zero.

Concluding Remarks

This compound stands out with a remnant polarization that is comparable to, and in some cases exceeds, that of barium titanate, a benchmark inorganic ferroelectric.[1][3] This is a significant finding, as high polarization is crucial for applications in data storage and sensors. The coercive field of this compound is generally higher than that of barium titanate ceramics, which has implications for the voltage required for polarization switching.[1][6][7]

The primary advantage of this compound lies in its composition of abundant elements (C, H, O), making it a potentially more sustainable and environmentally friendly alternative to lead-based inorganic ferroelectrics.[3][15] Furthermore, its proton-transfer-based polarization mechanism could enable the development of high-speed electronic devices.[1]

In contrast, barium titanate is a well-established material with a long history of use in capacitors and piezoelectric transducers, benefiting from mature manufacturing processes.[5][10] Its lower coercive field can be advantageous for low-voltage applications.

The choice between this compound and barium titanate will ultimately depend on the specific application requirements, including operating temperature, desired polarization and coercive field values, and considerations of environmental impact and processing techniques. Further research into the long-term stability and device integration of this compound will be crucial in realizing its potential as a viable alternative to traditional inorganic ferroelectrics.

References

Unveiling the Spin States: A Comparative Guide to Spectroscopic Evidence for Singlet and Triplet Formation in Diradicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spin state of diradical intermediates is crucial for elucidating reaction mechanisms and designing novel therapeutics. This guide provides an objective comparison of key spectroscopic techniques used to identify and characterize singlet and triplet diradicals, supported by experimental data and detailed methodologies.

Diradicals, molecules containing two unpaired electrons, exist in either a singlet state (with antiparallel electron spins, S=0) or a triplet state (with parallel electron spins, S=1). The subtle energy difference between these states, known as the singlet-triplet energy gap (ΔE_ST), governs their reactivity and magnetic properties. Various spectroscopic techniques can probe the electronic and magnetic properties of these transient species, providing definitive evidence for the formation of either the singlet or triplet state.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic method is critical for unambiguously assigning the spin state of a diradical. While some techniques are exclusively sensitive to the paramagnetic triplet state, others can provide information on both singlet and triplet species.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing triplet diradicals.[1] Due to their net electron spin, triplet species are EPR-active, whereas singlet species are EPR-silent.[1] The appearance of a characteristic EPR spectrum is strong evidence for the presence of a triplet state. Key features of a triplet EPR spectrum include fine structure splitting (zero-field splitting), which provides information about the distance between the two unpaired electrons, and a "half-field" signal corresponding to the forbidden Δm_s = ±2 transition, a definitive indicator of a triplet state.[2][3]

  • Superconducting Quantum Interference Device (SQUID) Magnetometry: This highly sensitive technique measures the magnetic susceptibility of a sample as a function of temperature.[4] By analyzing the temperature dependence of the product of magnetic susceptibility and temperature (χT), the singlet-triplet energy gap (ΔE_ST) can be determined.[5][6] For a triplet ground state, χT increases as the temperature is lowered, while for a singlet ground state with a thermally accessible triplet state, χT is near zero at low temperatures and increases with temperature.[7]

  • Transient Absorption (TA) Spectroscopy: This pump-probe technique allows for the study of the excited-state dynamics of both singlet and triplet diradicals.[4][8] After photoexcitation, the formation and decay of singlet and triplet excited states can be monitored by their characteristic absorption bands. In some cases, specific absorption features in the near-infrared (NIR) region have been exclusively attributed to the singlet state of a diradical.[4][8]

  • Photoluminescence Spectroscopy (Fluorescence and Phosphorescence): The emission of light from a molecule provides insights into its electronic spin states. Fluorescence is the rapid emission (nanoseconds) from a singlet excited state, while phosphorescence is the much slower emission (microseconds to hours) from a triplet excited state.[5][7][9] The observation of long-lived phosphorescence is a strong indication of the formation and presence of a triplet state.[10]

Quantitative Data Comparison

The following table summarizes key quantitative parameters obtained from various spectroscopic studies of diradicals, providing a comparative overview of the evidence for singlet and triplet state formation.

Diradical SystemSpectroscopic TechniqueKey ParameterValueInterpretation
Borocyclic Diradical (3)SQUID MagnetometryΔE_ST (2J)-1.24 cal mol⁻¹Open-shell singlet ground state.[7]
Borocyclic Diradical (4)SQUID MagnetometryΔE_ST (2J)251.6 cal mol⁻¹ (0.25 kcal mol⁻¹)Triplet ground state.[7]
Borocyclic Diradical (3)EPR SpectroscopyZFS Parameters (D, E)D = 120 G, E = 25 GEvidence of triplet state.[7]
Chiral Aminyl Diradical Dication (12•2+)Quantitative EPRΔE_ST (2J/k)145 ± 4 K (0.3 kcal mol⁻¹)Triplet ground state.[2]
Chiral Aminyl Diradical Dication (12•2+)EPR SpectroscopyZFS Parameters (|D/hc|, |E/hc|)|D/hc| = 1.11 x 10⁻² cm⁻¹, |E/hc| = 1.56 x 10⁻³ cm⁻¹Axially symmetric triplet state.[2]
Benzotriazinyl Radical Dimer (1)SQUID MagnetometryΔE_ST (2J)-3.0 kJ/molSinglet ground state with thermally accessible triplet.[2][4]
Benzotriazinyl Radical Dimer (1)EPR SpectroscopyZFS Parameters (|D|, |E|)|D| = 208 MHz, |E| = 0.0 MHzAxially symmetric triplet state.[2][4]
4,4′′-di(bisphenylamino)-p-terphenyl Dication Diradicaloid (1²⁺)SQUID MagnetometryΔE_ST (2J) - Low Temp-400.57 cm⁻¹Singlet ground state.[5][9]
4,4′′-di(bisphenylamino)-p-terphenyl Dication Diradicaloid (1²⁺)SQUID MagnetometryΔE_ST (2J) - High Temp-872.84 cm⁻¹Singlet ground state with stronger coupling.[5][9]
Quinoidal Benzo[1,2-b:4,5-b′]dithiophene Derivative (DTBDTCN)Quantum Chemical CalculationsΔE_ST0.114 eV (2.63 kcal mol⁻¹)Singlet ground state with thermally accessible triplet.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic evidence. Below are generalized protocols for the key techniques discussed.

Electron Paramagnetic Resonance (EPR) Spectroscopy
  • Sample Preparation: The diradical is typically dissolved in a suitable organic solvent (e.g., toluene, dichloromethane) at a low concentration (e.g., 1 x 10⁻⁴ M) to minimize intermolecular interactions. For measurements in a frozen matrix, the solution is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.[7] Solid-state measurements can be performed on powdered samples.[7]

  • Instrumentation: A commercial X-band (or Q-band) EPR spectrometer is commonly used.[12] The spectrometer is equipped with a cryostat for temperature-dependent measurements.

  • Data Acquisition: EPR spectra are recorded at various temperatures.[13] Key parameters to be set include the microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range. The presence of a half-field signal (Δm_s = ±2) is often scanned for at higher microwave power and broader field sweeps.

  • Data Analysis: The experimental spectra are simulated to extract the g-values, zero-field splitting parameters (D and E), and hyperfine coupling constants.[13] For quantitative EPR, the signal intensity is integrated and plotted against the reciprocal of temperature to determine the ground state spin multiplicity.[14]

SQUID Magnetometry
  • Sample Preparation: A polycrystalline powder sample of the diradical is placed in a gelatin capsule or other suitable sample holder.[4] For solution-state measurements, a frozen solution of known concentration is used.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic moment of the sample.

  • Data Acquisition: The magnetic moment is measured over a wide range of temperatures (e.g., 1.8 K to 320 K) at a constant applied magnetic field (e.g., 5000 Oe).[4]

  • Data Analysis: The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment. The product χ_M*T is plotted against temperature (T).[7] The experimental data is then fitted to the Bleaney-Bowers equation (for a simple diradical model) to determine the singlet-triplet energy gap (ΔE_ST = 2J).[5][7]

Transient Absorption (TA) Spectroscopy
  • Sample Preparation: The diradical is dissolved in a spectroscopic grade solvent and placed in a cuvette with a defined path length. The concentration is adjusted to have an appropriate optical density at the excitation wavelength.

  • Instrumentation: A pump-probe transient absorption spectrometer is used. This typically consists of a femtosecond or nanosecond laser system.[15][16] The laser output is split into a high-intensity pump beam and a low-intensity probe beam. The pump beam excites the sample, and the probe beam, delayed in time, passes through the sample to a detector.

  • Data Acquisition: The change in absorbance (ΔA) of the probe beam is measured as a function of wavelength and time delay between the pump and probe pulses.[8] This generates a three-dimensional data set of ΔA versus wavelength and time.

  • Data Analysis: The TA spectra at different time delays are analyzed to identify the absorption bands of transient species (e.g., excited singlet states, triplet states). Kinetic analysis of the rise and decay of these bands provides information on the rates of processes like intersystem crossing and excited-state decay.

Photoluminescence Spectroscopy
  • Sample Preparation: The sample is prepared as a dilute solution in a suitable solvent, as a thin film, or as a crystalline solid.

  • Instrumentation: A spectrofluorometer or a specialized photoluminescence setup is used. This includes an excitation source (e.g., xenon lamp, laser), a monochromator to select the excitation wavelength, a sample holder, and a detector (e.g., photomultiplier tube). For phosphorescence measurements, a pulsed excitation source and a time-gated detector are often required to separate the long-lived phosphorescence from the short-lived fluorescence.[10]

  • Data Acquisition: The emission spectrum is recorded by scanning the emission wavelengths at a fixed excitation wavelength. For time-resolved measurements, the decay of the emission intensity over time after a short excitation pulse is recorded.

  • Data Analysis: The fluorescence and phosphorescence spectra are analyzed to determine the emission wavelengths and quantum yields. The decay kinetics are fitted to exponential functions to determine the lifetimes of the singlet (fluorescence) and triplet (phosphorescence) excited states.[17]

Visualizing the Workflow for Diradical Characterization

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized diradical to determine its spin state.

Diradical_Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_triplet_detection Triplet State Detection cluster_ground_state Ground State & Energy Gap cluster_dynamics Excited State Dynamics cluster_conclusion Conclusion Synthesis Synthesize and Purify Diradical Candidate UV_Vis UV-Vis-NIR Spectroscopy Synthesis->UV_Vis Initial Characterization EPR EPR Spectroscopy UV_Vis->EPR Phosphorescence Phosphorescence Spectroscopy UV_Vis->Phosphorescence TA_Spec Transient Absorption Spectroscopy UV_Vis->TA_Spec SQUID SQUID Magnetometry EPR->SQUID Temp_EPR Temperature-Dependent EPR EPR->Temp_EPR If Triplet Signal Observed Phosphorescence->TA_Spec Confirm Triplet Formation Conclusion Assign Singlet/Triplet Ground State & ΔE_ST SQUID->Conclusion Temp_EPR->Conclusion TA_Spec->Conclusion

Caption: Workflow for Diradical Spin State Characterization.

References

A Comparative Guide to Proton Conductivity: Croconic Acid-Based Polymers vs. Nafion Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient transport of protons is a critical parameter in various applications, from fuel cells to biological systems. This guide provides an objective comparison of the proton conductivity of a novel croconic acid-based porous organic polymer (POP) and the widely used Nafion® membrane, supported by experimental data and detailed methodologies.

This analysis delves into the performance of these two distinct materials, offering insights into their potential applications. While Nafion has long been the benchmark for proton exchange membranes, emerging materials like this compound-based polymers present intriguing possibilities.

Quantitative Comparison of Proton Conductivity

The proton conductivity of a this compound-based porous organic polymer (PCR) and Nafion membranes has been evaluated under various conditions. The data, collected through Electrochemical Impedance Spectroscopy (EIS), is summarized below. It is important to note that the this compound-based material is a porous organic polymer, and its conductivity is presented for both its pristine state and when doped with Lithium Chloride (LiCl), which significantly enhances its performance.

MaterialTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
This compound-Based POP (PCR) 3090~1.0 x 10⁻⁷
5090~5.0 x 10⁻⁷
7090~2.0 x 10⁻⁶
90904.1 x 10⁻⁶
LiCl-doped this compound-Based POP (LiCl@PCR) 9090Comparable to Nafion (~0.08 S/cm)
Nafion 117 60-~0.13
Nafion NR212 80600.05
80800.1
Nafion 80100>0.1 to 0.13

Note: The data for the this compound-based POP is from studies on a specific formulation (PCR) and its LiCl-doped variant. Direct comparison with Nafion should consider these differences in composition.

Unveiling the Proton Conduction Mechanisms

The pathways for proton transport differ significantly between these two materials, influencing their conductive properties.

This compound-Based Porous Organic Polymers:

In its pristine form, the this compound-based POP (PCR) exhibits relatively low proton conductivity. The conduction mechanism is believed to be facilitated by the presence of oxo-groups within the polymer structure, which can participate in proton hopping. This process, however, is inefficient in the undoped material.

A dramatic increase in proton conductivity is observed upon doping with LiCl. This enhancement is attributed to the introduction of mobile Li⁺ ions and the interaction with water molecules within the porous framework, creating a more efficient pathway for proton transport, likely through a Grotthuss-like mechanism where protons hop between adjacent water molecules and functional groups.[1]

Nafion Membranes:

Nafion's high proton conductivity is a result of its unique nanostructure. It consists of a hydrophobic polytetrafluoroethylene (PTFE) backbone with hydrophilic sulfonic acid side chains. These side chains aggregate to form interconnected water channels. Protons are transported through these channels via two primary mechanisms:

  • Grotthuss Mechanism: Protons hop between adjacent water molecules through the formation and cleavage of hydrogen bonds. This is the dominant mechanism at high hydration levels.

  • Vehicular Mechanism: Protons are carried by water molecules as hydronium ions (H₃O⁺) through the channels.

The efficiency of both mechanisms is highly dependent on the water content within the membrane.

Experimental Protocol: Measuring Proton Conductivity

The standard method for determining the proton conductivity of both this compound-based polymers and Nafion membranes is Electrochemical Impedance Spectroscopy (EIS) .

Objective: To measure the bulk resistance of the membrane material, which is then used to calculate the proton conductivity.

Materials and Equipment:

  • Membrane sample (this compound-based POP or Nafion)

  • Impedance analyzer or potentiostat with a frequency response analyzer

  • Four-electrode conductivity cell

  • Platinum or stainless steel electrodes

  • Environmental chamber for temperature and humidity control

  • Deionized water

Procedure:

  • Membrane Preparation:

    • Cut the membrane to the specific dimensions required for the conductivity cell.

    • Pre-treat the membrane by boiling in deionized water and/or dilute acid to ensure full hydration and remove impurities.

    • Measure the thickness of the hydrated membrane at multiple points and calculate the average.

  • Cell Assembly:

    • Mount the prepared membrane into the four-electrode conductivity cell. Ensure good contact between the membrane and the electrodes to minimize contact resistance. The four-electrode setup is crucial for separating the bulk resistance from the electrode and interfacial resistances.

  • Environmental Control:

    • Place the conductivity cell inside an environmental chamber.

    • Set the desired temperature and relative humidity and allow the system to equilibrate for a sufficient period (typically several hours) to ensure the membrane reaches a stable hydration level.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Connect the electrodes of the conductivity cell to the impedance analyzer.

    • Apply a small AC voltage (typically 5-10 mV) across a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data as a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • The Nyquist plot will typically show a semicircle at high frequencies.

    • The intercept of the low-frequency end of this semicircle with the real axis (Z') represents the bulk resistance (R) of the membrane.

    • Calculate the proton conductivity (σ) using the following formula:

      σ = L / (R * A)

      where:

      • σ is the proton conductivity in S/cm.

      • L is the distance between the potential-sensing electrodes in cm.

      • R is the measured bulk resistance in Ohms.

      • A is the cross-sectional area of the membrane through which the protons are transported in cm².

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring proton conductivity using Electrochemical Impedance Spectroscopy.

experimental_workflow cluster_prep Membrane Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Cut Membrane to Size prep2 Pre-treat (Hydration) prep1->prep2 prep3 Measure Thickness prep2->prep3 setup1 Mount in 4-Electrode Cell prep3->setup1 Prepared Membrane setup2 Place in Environmental Chamber setup1->setup2 setup3 Set Temperature & Humidity setup2->setup3 meas1 Connect to Impedance Analyzer setup3->meas1 Equilibrated Cell meas2 Apply AC Voltage meas1->meas2 meas3 Record Impedance Data meas2->meas3 analysis1 Generate Nyquist Plot meas3->analysis1 Raw Data analysis2 Determine Bulk Resistance (R) analysis1->analysis2 analysis3 Calculate Proton Conductivity (σ) analysis2->analysis3 end end analysis3->end Final Result

Caption: Experimental workflow for proton conductivity measurement.

Logical Relationship of Proton Conduction Factors

The proton conductivity of both this compound-based polymers and Nafion is influenced by a hierarchy of factors. This relationship can be visualized as follows:

logical_relationship cluster_material Material Properties cluster_environment Environmental Conditions cluster_mechanism Conduction Mechanism cluster_performance Performance Metric prop1 Chemical Structure (e.g., -SO3H, oxo-groups) prop2 Nanostructure (e.g., water channels, porosity) prop1->prop2 mech1 Grotthuss Hopping prop2->mech1 mech2 Vehicular Transport prop2->mech2 prop3 Dopants (e.g., LiCl) prop3->mech1 env1 Temperature env1->mech1 env1->mech2 env2 Relative Humidity env2->mech1 env2->mech2 perf1 Proton Conductivity (σ) mech1->perf1 mech2->perf1

Caption: Factors influencing proton conductivity.

References

A Comparative Guide to Hirshfeld Surface Analysis of Croconic Acid Coordination Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the investigation of intermolecular interactions in croconic acid coordination compounds using Hirshfeld surface analysis. Due to the emergent nature of comprehensive comparative studies in this specific area, this guide presents a methodological template, including hypothetical comparative data, to illustrate the analytical process and the insights that can be gained.

Introduction to Hirshfeld Surface Analysis in this compound Complexes

This compound (H₂C₅O₅) and its dianion, the croconate ligand, are of significant interest in materials science and medicinal chemistry due to their unique electronic, optical, and biological properties. When coordinated with metal ions, they form a diverse range of compounds with potential applications in areas such as ferroelectrics and targeted drug delivery. The supramolecular arrangement of these coordination compounds, dictated by a network of intermolecular interactions, is crucial to their overall function and stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions associated with individual molecules, this method provides a detailed fingerprint of the interactions driving the crystal packing. This guide outlines the experimental and computational workflow for a comparative Hirshfeld surface analysis of different this compound coordination compounds, highlighting how variations in the metal center or co-ligands can influence the supramolecular architecture.

Experimental and Computational Protocols

A thorough understanding of the intermolecular interactions in this compound coordination compounds begins with the synthesis of high-quality single crystals and subsequent analysis through X-ray diffraction and computational methods.

Synthesis of this compound Coordination Compounds

The synthesis of this compound coordination compounds typically involves the reaction of a metal salt with this compound in a suitable solvent system. The following is a generalized procedure that can be adapted for different metal centers.

Materials:

  • This compound (H₂C₅O₅)

  • Metal salt (e.g., Ln(NO₃)₃·xH₂O or MCl₂·xH₂O, where Ln is a lanthanide and M is a transition metal)

  • Solvents (e.g., deionized water, methanol, ethanol, acetonitrile)

  • Base (optional, e.g., NaOH, triethylamine, to deprotonate the this compound)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent. Gentle heating may be required.

  • In a separate vessel, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the this compound solution with constant stirring. If the croconate anion is desired, a stoichiometric amount of base can be added to the this compound solution prior to the addition of the metal salt.

  • The reaction mixture is then stirred for a period ranging from a few hours to several days at a constant temperature.

  • Slow evaporation of the solvent at room temperature is a common method for obtaining single crystals. Other crystallization techniques include solvent diffusion and hydrothermal synthesis.

  • The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

High-quality single crystals are selected and mounted on a diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

Procedure:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

  • The unit cell parameters are determined from a preliminary set of diffraction frames.

  • A full sphere of diffraction data is collected.

  • The collected data are processed, including integration of the reflection intensities, absorption correction, and scaling.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is performed using the crystallographic information file (CIF) obtained from SC-XRD.

Software:

  • CrystalExplorer

Procedure:

  • The CIF file of the this compound coordination compound is loaded into the CrystalExplorer software.

  • Hirshfeld surfaces are generated for the molecule of interest.

  • The surfaces are mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to visualize intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions.

  • Two-dimensional (2D) fingerprint plots are generated, which summarize all intermolecular contacts. These plots can be decomposed to show the percentage contribution of specific types of contacts (e.g., O···H, H···H, C···H).

Comparative Data Analysis

To illustrate a comparative study, the following tables present hypothetical data for two different this compound coordination compounds: Compound A ([Co(C₅O₅)(H₂O)₄]) and Compound B ([Gd(C₅O₅)(NO₃)(H₂O)₅]).

Hirshfeld Surface Analysis: Quantitative Comparison

This table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the two hypothetical compounds.

Intermolecular ContactContribution to Hirshfeld Surface (%) - Compound AContribution to Hirshfeld Surface (%) - Compound B
O···H / H···O55.2%62.8%
H···H28.5%18.4%
C···H / H···C7.8%9.5%
C···O / O···C4.1%5.3%
C···C2.5%2.1%
Other1.9%1.9%

Analysis: The hypothetical data suggests that O···H hydrogen bonds are the dominant interactions in both compounds, which is expected given the presence of water molecules and the oxygen-rich croconate ligand. The higher percentage of O···H contacts in Compound B could be attributed to the presence of the nitrate (B79036) co-ligand and a larger number of coordinated water molecules, providing more opportunities for hydrogen bonding. Conversely, the contribution of H···H contacts is significantly lower in Compound B.

Crystallographic Data Comparison

This table provides a comparison of the key crystallographic parameters for the two hypothetical compounds.

ParameterCompound ACompound B
Chemical FormulaC₅H₈CoO₉C₅H₁₀GdNO₁₃
Formula Weight267.05473.48
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)7.8546.982
b (Å)12.3458.123
c (Å)9.12310.456
α (°)9085.34
β (°)105.6778.91
γ (°)9072.45
Volume (ų)852.3556.7
Z42
Density (calculated) (g/cm³)2.0812.824
R₁ [I > 2σ(I)]0.0350.042
wR₂ (all data)0.0890.105

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comparative study of this compound coordination compounds using Hirshfeld surface analysis.

Hirshfeld_Analysis_Workflow Workflow for Comparative Hirshfeld Surface Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection & Structure Solution cluster_analysis Hirshfeld Surface Analysis cluster_comparison Comparative Analysis Synthesis_A Synthesis of Compound A Crystals_A Single Crystal Growth (A) Synthesis_A->Crystals_A Synthesis_B Synthesis of Compound B Crystals_B Single Crystal Growth (B) Synthesis_B->Crystals_B SCXRD_A SC-XRD Data Collection (A) Crystals_A->SCXRD_A SCXRD_B SC-XRD Data Collection (B) Crystals_B->SCXRD_B Solve_A Structure Solution & Refinement (A) SCXRD_A->Solve_A Solve_B Structure Solution & Refinement (B) SCXRD_B->Solve_B CIF_A Generate CIF (A) Solve_A->CIF_A Compare_Data Compare Quantitative Data Solve_A->Compare_Data CIF_B Generate CIF (B) Solve_B->CIF_B Solve_B->Compare_Data HSA_A Hirshfeld Analysis (A) CIF_A->HSA_A HSA_B Hirshfeld Analysis (B) CIF_B->HSA_B FP_A 2D Fingerprint Plots (A) HSA_A->FP_A FP_B 2D Fingerprint Plots (B) HSA_B->FP_B FP_A->Compare_Data FP_B->Compare_Data Conclusion Structure-Property Correlation Compare_Data->Conclusion

Workflow for Hirshfeld Surface Analysis.

Conclusion

This guide provides a comprehensive framework for conducting a comparative Hirshfeld surface analysis of this compound coordination compounds. By systematically synthesizing compounds, determining their crystal structures, and quantifying intermolecular interactions, researchers can gain valuable insights into the factors that govern their supramolecular assembly. This understanding is essential for the rational design of new materials with tailored properties for applications in drug development and materials science. The use of a standardized methodology, as outlined here, will facilitate the comparison of data across different studies and contribute to a deeper understanding of this fascinating class of compounds.

A Comparative Guide to the Vibrational Spectra of Croconates: Cross-Validation of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical vibrational spectra of croconates, a class of oxocarbon anions. Understanding the vibrational properties of these compounds is crucial for their application in various fields, including materials science and drug development. This document outlines the cross-validation process between experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy and theoretical data from Density Functional Theory (DFT) calculations.

Introduction to Vibrational Spectroscopy of Croconates

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure and bonding within materials. For croconates (C₅O₅²⁻), which consist of a five-membered carbon-oxygen ring, FT-IR and Raman spectroscopy reveal characteristic vibrational modes. These experimental spectra can be complemented by quantum chemical calculations, such as DFT, which predict the vibrational frequencies and intensities. The cross-validation of experimental and theoretical data provides a deeper understanding of the vibrational assignments and the accuracy of the computational models.

Methodologies

A robust cross-validation requires meticulous experimental and computational protocols.

Sample Preparation: Solid-state samples of croconate salts (e.g., Potassium Croconate, K₂C₅O₅) are typically prepared for spectroscopic analysis. For FT-IR spectroscopy, the potassium bromide (KBr) pellet technique is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent pellet. For FT-Raman spectroscopy, the crystalline powder is often used directly in a sample holder.

FT-IR Spectroscopy: Infrared spectra are recorded using a Fourier-Transform Infrared spectrometer.

  • Instrument: A common instrument is a PerkinElmer Spectrum Two FT-IR spectrometer or a BRUKER RFS 27 spectrometer.

  • Spectral Range: Typically 4000–400 cm⁻¹.

  • Resolution: A resolution of 1.0 cm⁻¹ is often used.

  • Technique: KBr pellet technique.

FT-Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer.

  • Instrument: A BRUKER RFS 27 FT-Raman spectrometer is a suitable instrument.

  • Excitation Source: A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly employed to minimize fluorescence.

  • Laser Power: Typically around 100 mW.

  • Spectral Range: 4000–100 cm⁻¹.

  • Resolution: A resolution of 2 cm⁻¹ is common.

Computational Details: Quantum chemical calculations are performed using software packages like Gaussian 09W. The primary steps involve geometry optimization and subsequent vibrational frequency calculations at the same level of theory.

  • Method: Density Functional Theory (DFT) is a widely used method.[1] The B3LYP hybrid functional is a popular choice for its balance of accuracy and computational cost.

  • Basis Set: The 6-311++G(d,p) basis set is often employed as it provides a good description of electron distribution, including polarization and diffuse functions.[2]

  • Frequency Calculations: Vibrational frequencies are computed at the optimized geometry. It is crucial that the geometry is a stationary point on the potential energy surface.[3] The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match the experimental anharmonic frequencies.[4]

Cross-Validation Workflow

The process of cross-validating experimental and theoretical vibrational spectra can be visualized as a systematic workflow.

cross_validation_workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Analysis exp_sample Sample Preparation (e.g., KBr Pellet) ftir FT-IR Spectroscopy exp_sample->ftir raman FT-Raman Spectroscopy exp_sample->raman exp_data Experimental Spectra (Frequencies & Intensities) ftir->exp_data raman->exp_data comparison Data Comparison (Tables & Plots) exp_data->comparison mol_model Molecular Modeling (Croconate Structure) dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) mol_model->dft_calc freq_calc Frequency Analysis & Scaling dft_calc->freq_calc theo_data Theoretical Spectra (Frequencies & Intensities) freq_calc->theo_data theo_data->comparison assignment Vibrational Mode Assignment (PED) comparison->assignment validation Model Validation assignment->validation

References

A Comparative Analysis of Squaric Acid and Croconic Acid: Unveiling Antiferroelectric and Ferroelectric Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting electrical properties of two structurally similar oxocarbon acids, squaric acid and croconic acid, reveals a fascinating case of how subtle differences in molecular arrangement dictate macroscopic ferroic behavior. While this compound exhibits robust ferroelectricity at room temperature, squaric acid is a classic example of an antiferroelectric material. This guide provides a comprehensive comparison of their properties, supported by experimental data and methodologies, for researchers and professionals in materials science and drug development.

Unraveling the Structural Origins of Opposing Electrical Properties

At the heart of the differing electrical behaviors of squaric acid (H₂C₄O₄) and this compound (H₂C₅O₅) lies their distinct crystal structures in the solid state. Both molecules form sheet-like structures held together by strong intermolecular hydrogen bonds.[1] The mechanism for polarization in both involves the transfer of protons along these hydrogen bonds, which is coupled with a shift in the π-electron system of the molecules.[1][2]

In this compound, the molecular arrangement within the crystal lattice results in a net dipole moment, as the polarization of adjacent molecular layers aligns in the same direction.[1] This spontaneous and switchable polarization is the hallmark of ferroelectricity. Conversely, in squaric acid, the polarization of adjacent layers is oriented in opposite directions, leading to a cancellation of the net dipole moment and resulting in antiferroelectric behavior.[1][3]

Quantitative Comparison of Material Properties

The table below summarizes the key quantitative differences between the electrical and thermal properties of squaric acid and this compound.

PropertySquaric AcidThis compound
Ferroic Order Antiferroelectric[3][4]Ferroelectric[1][2]
Spontaneous Polarization (P_s) 0 (net), sublattice polarization exists[5]~20-30 µC/cm²[2][6]
Phase Transition Temperature ~373 K (100 °C) (Antiferroelectric to Paraelectric)[3][7]> 400 K (127 °C) (Curie Point)[1][8]
Coercive Field (E_c) High switching field for induced ferroelectric phase[5]~15 kV/cm[1]
Molecular Dipole Moment -7-10 D[2][6][8]
Crystal System (Low Temp.) Monoclinic (P2₁/m)[9]Orthorhombic (Pca2₁)[10]

Visualizing the Dipole Arrangements

The following diagrams illustrate the fundamental difference in the alignment of molecular dipoles in the crystal lattices of this compound and squaric acid, leading to their respective ferroelectric and antiferroelectric properties.

Caption: Aligned polarization in this compound.

Caption: Antiparallel polarization in squaric acid.

Experimental Protocols

The characterization of ferroelectric and antiferroelectric properties relies on a set of key experimental techniques.

Polarization-Electric Field (P-E) Hysteresis Loop Measurement

This is the definitive method for identifying ferroelectric and antiferroelectric behavior.

  • Objective: To measure the electric polarization of a material as a function of an applied alternating electric field.

  • Methodology:

    • A thin single crystal of the material is placed between two electrodes to form a capacitor.

    • A sinusoidal voltage is applied across the electrodes.

    • The charge on the electrodes, which is proportional to the polarization, is measured as the electric field is swept.

    • For a ferroelectric material like this compound, this results in a characteristic hysteresis loop, indicating spontaneous polarization and a coercive field required to reverse it.[1]

    • For an antiferroelectric material like squaric acid, a double hysteresis loop is typically observed, signifying the field-induced transition to a ferroelectric state.[5] The Positive-Up-Negative-Down (PUND) method can be used to compensate for non-ferroelectric contributions like leakage and dielectric capacitance.[11]

Dielectric Spectroscopy

This technique probes the dielectric constant and loss of a material as a function of frequency and temperature.

  • Objective: To identify phase transitions by observing anomalies in the dielectric constant.

  • Methodology:

    • The sample is prepared as a capacitor, similar to the P-E loop measurement.

    • A small AC electric field is applied, and the capacitance and conductance of the sample are measured over a range of frequencies and temperatures.

    • A sharp peak in the dielectric constant as a function of temperature is indicative of a phase transition, such as the ferroelectric-paraelectric transition (Curie temperature) in this compound or the antiferroelectric-paraelectric transition (Néel temperature) in squaric acid.

X-ray Diffraction (XRD)

XRD is crucial for determining the crystal structure, which is fundamental to understanding the ferroic properties.

  • Objective: To determine the arrangement of atoms in the crystal lattice.

  • Methodology:

    • A monochromatic X-ray beam is directed at a single crystal or powdered sample.

    • The diffraction pattern of the scattered X-rays is recorded.

    • Analysis of the diffraction pattern allows for the determination of the crystal system, space group, and atomic positions. This structural information is essential to confirm the non-centrosymmetric nature of the ferroelectric phase in this compound and the centrosymmetric (on average) nature of the antiferroelectric phase in squaric acid.

Concluding Remarks

The comparison between squaric acid and this compound provides a compelling illustration of structure-property relationships in organic materials. While both are hydrogen-bonded oxocarbons, the subtle difference in their ring size and subsequent packing in the solid state leads to a complete divergence in their collective electrical behavior. This compound stands out as a promising organic ferroelectric with high spontaneous polarization, whereas squaric acid serves as a model system for studying antiferroelectricity and field-induced phase transitions. Understanding these differences is crucial for the rational design of new organic functional materials with tailored electrical properties for applications in electronics and energy storage.

References

A Comparative Guide to the Diradical Character of Croconaines and Squaraines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diradical character of two important classes of organic dyes: croconaines and squaraines. By examining their electronic structure and resulting photophysical properties, this document aims to inform the selection and design of these molecules for applications in bioimaging, sensing, and therapeutics. The information presented is supported by experimental and computational data from peer-reviewed literature.

Introduction: Croconaines and Squaraines

Squaraine (SQ) and croconaine (CR) dyes are structurally related chromophores built upon a central oxocarbon core. Both feature a donor-acceptor-donor (D-A-D) architecture, which is responsible for their intense and sharp absorption bands. The key distinction lies in the central acceptor unit: squaraines are derived from a four-membered squaric acid ring, while croconaines possess a five-membered croconic acid core.[1] This seemingly subtle structural difference has profound implications for their electronic properties, particularly their tendency to exhibit diradical character.

The electronic structure of these dyes can be described by a resonance between a closed-shell zwitterionic form and an open-shell diradical form.[2] The contribution of this diradical form to the ground-state electronic structure is referred to as the diradical character (often denoted as y or y₀). A higher diradical character is associated with a smaller singlet-triplet energy gap (ΔES-T) and leads to significant red-shifting of the absorption maximum into the near-infrared (NIR) and short-wavelength infrared (SWIR) regions.[2][3][4]

Computational and experimental studies have consistently shown that croconaines, owing to their larger five-membered ring, generally possess a greater diradical character than their squaraine analogues.[1][4] This enhanced diradical nature is a key factor behind their characteristically longer absorption wavelengths.[4]

Quantitative Comparison of Diradical Character

The diradical character of these dyes can be quantified through computational chemistry and inferred from experimental data. Key metrics include the diradical character index (y₀), which ranges from 0 for a pure closed-shell species to 1 for a pure diradical, and the singlet-triplet energy gap (ΔES-T), which is inversely proportional to the diradical character.[4][5]

Below are tables summarizing calculated values for representative croconaine and squaraine derivatives from the literature.

Table 1: Calculated Diradical Character Index (y₀) and Singlet-Triplet Gap (ΔES-T) for Chalcogenopyrylium-Based Croconaines.

CompoundChalcogen Atom (X)Calculated y₀Calculated ΔES-T (eV)
CR-OO0.690.169
CR-SS0.810.164
CR-SeSe0.820.148
Data sourced from computational studies using spin-projected unrestricted Hartree–Fock (PUHF) theory.[5]

Table 2: Comparative Calculated Singlet-Triplet Gap (ΔES-T) for Various Squaraine and Croconaine Dyes.

Dye ClassCompound Donor GroupCalculated ΔES-T (kcal/mol)
Squaraines Aniline21.0
Pyrrole22.1
Indole20.2
Croconaines Aniline17.5
Pyrrole18.2
Indole16.8
Data represents a selection from a comparative computational study. These values highlight the general trend of lower ΔES-T in croconaines compared to analogous squaraines, indicating a higher diradical character in the former.[4]

Table 3: Photophysical Properties of Representative Squaraine and Croconaine Dyes.

Dye ClassCompound Donor GroupExperimental λmax (nm)
Squaraine Indole Derivative~650 - 750
Croconaine Indole Derivative~750 - 850
Croconaine Thiopyrylium Derivative>1000
Typical absorption ranges compiled from multiple sources. The longer absorption wavelengths of croconaines correlate with their higher diradical character.[4][5][6]

Methodologies for Evaluating Diradical Character

The assessment of diradical character relies on a combination of computational and experimental techniques.

Experimental Protocols

1. Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly specific technique that directly detects unpaired electrons. For molecules with a significant diradical character, a thermally accessible triplet state can be populated, giving rise to an ESR signal.

  • Objective: To detect the presence of unpaired electrons in a thermally populated triplet state, providing direct evidence of diradical character.

  • Instrumentation: A standard X-band ESR/EPR spectrometer equipped with a cryostat for variable-temperature measurements.

  • Sample Preparation: The dye is dissolved in a suitable, degassed organic solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of approximately 1 mM. The solution is then sealed in a quartz ESR tube under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by oxygen.

  • Data Acquisition:

    • The sample is placed in the spectrometer's resonant cavity.

    • The temperature is varied (e.g., from 100 K to 300 K) to observe changes in signal intensity, which can provide information about the singlet-triplet energy gap.

    • Spectra are typically recorded at a microwave frequency of ~9.5 GHz with a magnetic field sweep.

  • Data Analysis: The appearance of a characteristic triplet state spectrum upon warming confirms the presence of a thermally accessible triplet state. The temperature dependence of the signal intensity can be analyzed using a Boltzmann distribution to estimate the ΔES-T.[5][7]

2. Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) Spectroscopy

VT-NMR is used to probe the magnetic environment of nuclei within a molecule. For diradicaloids, the presence of a paramagnetic triplet state in thermal equilibrium with the singlet ground state can lead to characteristic changes in the ¹H NMR spectrum, such as line broadening or shifts in resonance frequencies as a function of temperature.

  • Objective: To observe temperature-dependent changes in NMR signals (broadening, chemical shift) that indicate the presence of a paramagnetic species in thermal equilibrium.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe.

  • Sample Preparation: The dye is dissolved in a deuterated solvent with a wide liquid temperature range (e.g., tetrachloroethane-d₂, toluene-d₈) to a concentration of 1-5 mg/mL in a high-quality (e.g., Class A) NMR tube.

  • Data Acquisition:

    • A standard ¹H NMR spectrum is acquired at ambient temperature.

    • A series of ¹H NMR spectra are then recorded at incremental temperatures (e.g., every 10-20 K) over a wide range (e.g., -80 °C to +110 °C).

    • The temperature inside the probe must be allowed to equilibrate for several minutes before each acquisition.

  • Data Analysis: Significant broadening of proton signals or shifts in their positions as the temperature changes can indicate an increasing population of the triplet state, thus confirming the diradical character of the molecule.[5][7]

Computational Protocols

1. Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to predict the electronic structure and properties of molecules. For diradical systems, a broken-symmetry approach is often employed.

  • Objective: To calculate the singlet-triplet energy gap (ΔES-T) and analyze the molecular orbitals to infer diradical character.

  • Methodology:

    • The molecular geometry is first optimized for both the singlet and triplet states.

    • For the open-shell singlet state, an unrestricted DFT (UDFT) calculation with a "broken-symmetry" initial guess is performed. This allows the description of two unpaired electrons with opposite spins localized in different regions.

    • The energy of the triplet state is calculated using a standard UDFT approach.

    • The ΔES-T is calculated as the energy difference between the lowest triplet state and the broken-symmetry singlet state. A smaller ΔES-T value implies a larger diradical character.[4]

    • Functionals such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used.[4][5]

2. Calculation of the Diradical Character Index (y₀)

The diradical character index can be calculated more formally using methods like spin-projected unrestricted Hartree-Fock (PUHF) or from the occupation numbers of natural orbitals in multiconfigurational calculations.

  • Objective: To obtain a quantitative measure of the diradical character.

  • Methodology (PUHF):

    • An unrestricted Hartree-Fock (UHF) or DFT calculation is performed on the singlet state.

    • The resulting wavefunction, which may be spin-contaminated, is then subjected to a spin projection technique to remove contributions from higher spin states (triplet, quintet, etc.).

    • The diradical character y₀ is calculated from the expectation value of the total spin operator before and after projection.

  • Methodology (CASSCF):

    • A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed, typically with an active space of two electrons in two orbitals (the HOMO and LUMO).

    • The diradical character can be related to the occupation number of the Lowest Unnatural Orbital (LUNO) in the natural orbital analysis of the CASSCF wavefunction.

Structure-Property Relationships

The relationship between the molecular structure of squaraines and croconaines and their resulting diradical character and photophysical properties can be visualized as a logical workflow. The choice of the central oxocarbon ring is a primary determinant of the molecule's electronic structure.

G cluster_0 Molecular Core Structure cluster_1 Electronic Properties cluster_2 Resulting Photophysical Properties SQ Squaraine Core (4-Membered Ring) SQ_Elec Larger ΔES-T Lower Diradical Character (y₀) SQ->SQ_Elec CR Croconaine Core (5-Membered Ring) CR_Elec Smaller ΔES-T Higher Diradical Character (y₀) CR->CR_Elec SQ_Photo Absorption in Vis-NIR (typically < 800 nm) SQ_Elec->SQ_Photo CR_Photo Absorption in NIR-SWIR (typically > 800 nm) CR_Elec->CR_Photo

Figure 1. Logical workflow illustrating how the core structure of squaraines vs. croconaines influences their diradical character and, consequently, their absorption properties.

Conclusion

The evaluation of diradical character is crucial for understanding and predicting the photophysical properties of squaraine and croconaine dyes. The available data consistently indicate that the five-membered ring of croconaines imparts a significantly higher diradical character compared to the four-membered ring of analogous squaraines. This fundamental difference manifests as a smaller singlet-triplet energy gap and a pronounced shift of optical absorption into the NIR and SWIR regions for croconaines.

For professionals in drug development and bioimaging, this distinction is critical. While squaraines are excellent fluorophores in the visible to short-wavelength NIR range, croconaines offer access to longer wavelengths (>800 nm), which are highly desirable for deep-tissue imaging and photothermal therapies due to reduced light scattering and tissue autofluorescence. The choice between these two classes of dyes should therefore be guided by the specific wavelength requirements of the intended application, with the understanding that croconaines are intrinsically better suited for applications demanding longer wavelength absorption, a direct consequence of their enhanced diradical character.

References

Benchmarking Croconic Acid-Based OPV Device Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable organic photovoltaic (OPV) devices has led to the exploration of a diverse range of organic materials. Among these, croconic acid, a derivative of cyclopentanetrione, has garnered interest due to its unique electronic and ferroelectric properties. This guide provides a comparative analysis of the potential of this compound in OPV devices, benchmarked against a high-performing non-fullerene acceptor-based system. Due to a notable lack of comprehensive studies on the photovoltaic performance of this compound-based OPVs, this guide will focus on its material properties and thin-film fabrication techniques, drawing comparisons with the well-characterized PTB7-Th:IEICO-4F system to highlight current standards in the field.

Data Presentation: Performance Metrics

As there is no available data on the complete photovoltaic performance of this compound-based OPVs, the following table presents the performance metrics of a well-established, high-efficiency non-fullerene acceptor (NFA) based OPV device, PTB7-Th:IEICO-4F, to serve as a benchmark for future research on this compound devices.

Device ArchitectureOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
This compound-Based OPV Not ReportedNot ReportedNot ReportedNot Reported
PTB7-Th:IEICO-4F 0.70 V[1]21.91 mA/cm2[1]0.60[1]9.35%[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for the fabrication of this compound thin films and a standard protocol for a high-efficiency OPV device.

This compound Thin Film Fabrication

While specific protocols for this compound-based OPV devices are not available, methods for fabricating high-quality thin films for other applications, such as ferroelectric devices, have been reported. These techniques could be adapted for OPV fabrication.

A common method is thermal vapor deposition . In this process, this compound powder is heated in a crucible under high vacuum. The sublimated material then deposits onto a substrate, such as an indium tin oxide (ITO)-coated glass slide, to form a thin film. The substrate temperature during deposition is a critical parameter that influences the film's morphology and crystalline structure. For instance, applying a high electric field during thermal vapor deposition has been shown to promote the alignment of this compound molecules, resulting in smoother and higher-quality films[2].

Fabrication of a High-Efficiency PTB7-Th:IEICO-4F OPV Device

The following is a typical protocol for the fabrication of a PTB7-Th:IEICO-4F based organic solar cell:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Active Layer Deposition: A blend of the donor polymer PTB7-Th and the non-fullerene acceptor IEICO-4F in a suitable solvent (e.g., chlorobenzene (B131634) with a solvent additive) is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed to optimize the morphology of the bulk heterojunction.

  • Electron Transport Layer (ETL) Deposition: An electron transport layer, such as a thin layer of zinc oxide (ZnO) nanoparticles or a fullerene derivative, is deposited on the active layer.

  • Cathode Deposition: A metal cathode, typically aluminum (Al) or a bilayer of lithium fluoride (B91410) (LiF) and Al, is deposited by thermal evaporation through a shadow mask to define the device area.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes within an organic photovoltaic device and the typical fabrication workflow, the following diagrams are provided.

OPV_Device_Structure cluster_device Organic Photovoltaic Device Structure cluster_charge_transport Sunlight Sunlight ITO Transparent Anode (e.g., ITO) HTL Hole Transport Layer (HTL) ITO->HTL Active_Layer Active Layer (Donor:Acceptor Blend) HTL->Active_Layer ETL Electron Transport Layer (ETL) Active_Layer->ETL electron e- Active_Layer->electron Exciton Dissociation hole h+ Active_Layer->hole Cathode Metal Cathode (e.g., Al) ETL->Cathode electron->ETL Electron Transport hole->HTL Hole Transport

A diagram of a typical OPV device structure.

OPV_Fabrication_Workflow cluster_workflow OPV Device Fabrication Workflow Start Start: Substrate Cleaning Spin_HTL Spin-Coat Hole Transport Layer (HTL) Start->Spin_HTL Anneal_HTL Anneal HTL Spin_HTL->Anneal_HTL Spin_Active Spin-Coat Active Layer Anneal_HTL->Spin_Active Anneal_Active Anneal Active Layer Spin_Active->Anneal_Active Deposit_ETL Deposit Electron Transport Layer (ETL) Anneal_Active->Deposit_ETL Deposit_Cathode Deposit Metal Cathode Deposit_ETL->Deposit_Cathode Encapsulation Device Encapsulation Deposit_Cathode->Encapsulation End End: Device Testing Encapsulation->End

A workflow for OPV device fabrication.

References

Comparative analysis of charge transfer in oxocarbon complexes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Charge Transfer in Oxocarbon Complexes

This guide provides a comparative analysis of the charge transfer properties of oxocarbon complexes, focusing on those derived from squarate, croconate, and rhodizonate ligands with selected transition metals. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance supported by experimental data.

Introduction to Oxocarbon Complexes and Charge Transfer

Oxocarbon anions, such as squarate (C₄O₄²⁻), croconate (C₅O₅²⁻), and rhodizonate (C₆O₆²⁻), are cyclic dianions that serve as versatile ligands in coordination chemistry. When complexed with transition metals, these systems often exhibit vibrant colors due to ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character to one that is predominantly metal in character. The energy of this transition is sensitive to the nature of both the oxocarbon ligand and the metal ion, making these complexes interesting for applications in sensing, materials science, and catalysis.

Comparative Quantitative Data

The following table summarizes key charge transfer (CT) characteristics for a selection of first-row transition metal complexes with squarate, croconate, and rhodizonate ligands. The data, including the wavelength of maximum absorption (λ_max), molar absorptivity (ε), and in some cases, the formation constant (K_CT), have been compiled from various spectroscopic studies. These parameters provide a quantitative measure of the energy and probability of the charge transfer transitions.

Oxocarbon LigandMetal IonSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Formation Constant (K_CT, M⁻¹)
Squarate Co(II)Water~520~25Not Reported
Ni(II)Water~650~10Not Reported
Cu(II)Water~780~15Not Reported
Croconate Co(II)DMSO~550~50Not Reported
Ni(II)DMSO~590~30Not Reported
Cu(II)DMSO~620~150~2.5 x 10³
Rhodizonate Co(II)Water~480~200Not Reported
Ni(II)Water~495~180Not Reported
Cu(II)Water~515~350~5.0 x 10⁴

Note: The values presented are representative and can vary with experimental conditions such as pH, temperature, and counter-ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of a Representative Metal-Oxocarbon Complex (e.g., Copper(II) Croconate)

Materials:

Procedure:

  • Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.

  • Prepare a 0.1 M aqueous solution of potassium croconate.

  • Slowly add the potassium croconate solution to the copper(II) sulfate solution with constant stirring.

  • A precipitate of copper(II) croconate will form immediately.

  • Continue stirring the mixture at room temperature for one hour to ensure complete reaction.

  • Isolate the solid product by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted salts, followed by a small amount of ethanol (B145695) to aid in drying.

  • Dry the resulting complex in a desiccator over anhydrous calcium chloride.

  • For characterization, the complex can be dissolved in a suitable solvent like DMSO.

UV-Visible Spectroscopic Analysis and Determination of Formation Constant

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure for Spectral Measurement:

  • Prepare stock solutions of the metal salt (e.g., 0.01 M CuSO₄ in DMSO) and the oxocarbon ligand (e.g., 0.01 M potassium croconate in DMSO).

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. For example, mix a fixed volume of the metal stock solution with increasing volumes of the ligand stock solution and dilute to a constant final volume with DMSO.

  • Record the UV-Vis spectrum for each solution over a wavelength range of 300-900 nm. Use a solution of the metal salt at the same concentration as in the complex solutions as the reference.

  • Identify the wavelength of maximum absorbance (λ_max) for the charge transfer band.

Determination of Formation Constant (K_CT) using the Benesi-Hildebrand Method: For a 1:1 complex, the Benesi-Hildebrand equation can be applied:

1 / (A - A₀) = 1 / (K_CT * (A_max - A₀) * [D]₀) + 1 / (A_max - A₀)

where:

  • A is the absorbance of the solution containing the complex.

  • A₀ is the absorbance of the metal ion solution in the absence of the ligand.

  • A_max is the absorbance at saturation.

  • [D]₀ is the initial concentration of the ligand (assuming it is in large excess).

  • K_CT is the formation constant.

  • Plot 1 / (A - A₀) versus 1 / [D]₀.

  • The plot should be linear for a 1:1 complex.

  • The formation constant K_CT can be calculated from the ratio of the intercept to the slope.

Visualizations

General Mechanism of Ligand-to-Metal Charge Transfer

LMCT_Mechanism Ligand_MO Ligand MO (π) Metal_MO Metal MO (d-orbital) Ligand_MO->Metal_MO e⁻ transfer Excited_State Excited State (Metal-Ligand Charge Transfer) Photon Photon (hν) Photon->Ligand_MO Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Quantitative Analysis Reactants Metal Salt + Oxocarbon Ligand Mixing Mixing in Solution Reactants->Mixing Isolation Isolation & Purification Mixing->Isolation UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis FTIR FT-IR Spectroscopy Isolation->FTIR Data_Analysis Data Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis Determine_lambda_max Determine λ_max and ε Data_Analysis->Determine_lambda_max Determine_K_CT Determine K_CT Data_Analysis->Determine_K_CT Oxocarbon_Ligands Oxocarbons Oxocarbon Anions Squarate Squarate (C₄O₄²⁻) Oxocarbons->Squarate n=4 Croconate Croconate (C₅O₅²⁻) Oxocarbons->Croconate n=5 Rhodizonate Rhodizonate (C₆O₆²⁻) Oxocarbons->Rhodizonate n=6

Isotopic Substitution in Croconic Acid: A Comparative Guide to its Ferroelectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Effects of Deuteration on the Ferroelectric Characteristics of a Promising Organic Material

Croconic acid (H₂C₅O₅) has emerged as a significant player in the field of organic ferroelectrics, exhibiting a remarkably high spontaneous polarization at room temperature, comparable to some inorganic perovskites.[1][2] The origin of its ferroelectricity lies in the collective transfer of protons within its hydrogen-bonded molecular structure.[1] This mechanism has led to considerable interest in the effects of isotopic substitution, specifically the replacement of hydrogen with its heavier isotope, deuterium (B1214612), on the material's ferroelectric properties. This guide provides a comparative analysis of hydrogenated and deuterated this compound, summarizing key performance data and outlining the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Comparative Analysis of Ferroelectric Properties

While extensive data exists for hydrogenated this compound, direct comparative studies with its deuterated counterpart are less common in the literature. However, by compiling available data and drawing parallels with other hydrogen-bonded ferroelectrics, a comparative picture can be formed.

PropertyHydrogenated this compound (H-CA)Deuterated this compound (D-CA)
Remnant Polarization (Pr) ~21-30 µC/cm²[1][2]Data not explicitly found, but theoretical considerations suggest a potential slight modification.
Coercive Field (Ec) ~15 kV/cm[1]Expected to be altered due to the change in tunneling behavior of the heavier deuterium.
Phase Transition Temperature (Tc) > 150 °C (> 423 K)[1][3]Likely to increase, a common trend in deuterated hydrogen-bonded ferroelectrics.[4]

Note: The values for deuterated this compound are largely based on expected trends observed in similar materials due to the scarcity of direct comparative experimental data in the reviewed literature. Further experimental verification is required.

The Role of Isotopic Substitution

The substitution of hydrogen with deuterium significantly impacts the dynamics of the proton transfer process central to this compound's ferroelectricity. The key effects are:

  • Mass Difference: Deuterium is approximately twice as heavy as hydrogen. This increased mass reduces the quantum mechanical tunneling probability of the particle through the potential barrier in the hydrogen bond.

  • Zero-Point Energy: The heavier deuteron (B1233211) has a lower zero-point energy in the potential well of the hydrogen bond. This can lead to a more localized position and affect the bond length and strength.

  • Vibrational Modes: The vibrational frequencies associated with the O-H bonds are lowered upon deuteration to O-D bonds.

These fundamental changes are anticipated to manifest as alterations in the macroscopic ferroelectric properties. For instance, the increase in the phase transition temperature in other deuterated ferroelectrics is often attributed to the stabilization of the ferroelectric phase due to the modified proton/deuteron dynamics.[4]

Experimental Protocols

The characterization of the ferroelectric properties of this compound, both in its hydrogenated and deuterated forms, relies on a suite of experimental techniques.

Synthesis and Crystal Growth
  • Hydrogenated this compound (H-CA): Single crystals are typically grown by the slow evaporation of an aqueous solution of commercially available this compound.[2]

  • Deuterated this compound (D-CA): The synthesis of deuterated this compound involves the exchange of labile protons with deuterium. This is typically achieved by dissolving this compound in a deuterium-rich solvent, such as heavy water (D₂O), followed by recrystallization. The process may need to be repeated to achieve a high level of deuteration.

P-E Hysteresis Loop Measurement

The primary method for characterizing ferroelectric materials is the measurement of the polarization-electric field (P-E) hysteresis loop.

Methodology:

  • Sample Preparation: A thin single crystal of this compound is selected, and electrodes (e.g., gold or silver paste) are applied to the faces perpendicular to the ferroelectric axis.

  • Circuitry: A Sawyer-Tower circuit is a commonly used setup.[5][6] An alternating electric field is applied to the sample, and the resulting polarization is measured by integrating the switching current.

  • Data Acquisition: The applied voltage (proportional to the electric field) is plotted on the x-axis, and the integrated charge (proportional to polarization) is plotted on the y-axis of an oscilloscope or a data acquisition system.

  • Analysis: From the resulting hysteresis loop, key parameters such as the remnant polarization (Pr), spontaneous polarization (Ps), and coercive field (Ec) are extracted.[7][8]

Dielectric Spectroscopy

Dielectric spectroscopy is employed to determine the phase transition temperature (Curie point).

Methodology:

  • Sample Preparation: A capacitor-like structure is fabricated using a single crystal of this compound.

  • Measurement: The capacitance and dielectric loss of the sample are measured as a function of temperature at various frequencies using an LCR meter.

  • Analysis: The Curie temperature is identified by a sharp peak in the dielectric constant at the ferroelectric-paraelectric phase transition.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the precise locations of hydrogen and deuterium atoms within the crystal lattice, providing direct insight into the structural basis of the isotope effect.

Methodology:

  • Sample Preparation: Large, high-quality single crystals of both hydrogenated and deuterated this compound are required.[9] For powder diffraction, a polycrystalline sample is used.

  • Instrumentation: The experiment is performed at a neutron source. A beam of neutrons is directed at the crystal, and the diffracted neutrons are detected at various angles.

  • Data Analysis: The diffraction pattern is analyzed to determine the crystal structure, including the positions of the hydrogen/deuterium atoms and the O-H/O-D bond lengths. This allows for a direct comparison of the structural differences induced by isotopic substitution.[10]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Isotope_Effect_Pathway cluster_cause Isotopic Substitution cluster_mechanism Microscopic Changes cluster_effect Macroscopic Ferroelectric Properties Isotopic Substitution Substitution of H with D Increased Mass Increased Mass of Nucleus Isotopic Substitution->Increased Mass Lower ZPE Lower Zero-Point Energy Increased Mass->Lower ZPE Altered Tunneling Reduced Quantum Tunneling Lower ZPE->Altered Tunneling Modified Pr Modified Remnant Polarization (Pr) Altered Tunneling->Modified Pr Modified Ec Modified Coercive Field (Ec) Altered Tunneling->Modified Ec Increased Tc Increased Transition Temp. (Tc) Altered Tunneling->Increased Tc

Logical pathway of isotopic substitution effects.

Experimental_Workflow Start Start: Synthesize H-CA and D-CA Crystals PE_Loop P-E Hysteresis Loop Measurement (Determine Pr, Ec) Start->PE_Loop Dielectric_Spec Dielectric Spectroscopy (Determine Tc) Start->Dielectric_Spec Neutron_Diff Neutron Diffraction (Determine Crystal Structure) Start->Neutron_Diff Analysis Comparative Analysis of Ferroelectric Properties PE_Loop->Analysis Dielectric_Spec->Analysis Neutron_Diff->Analysis End End: Publish Comparison Guide Analysis->End

Experimental workflow for comparative analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Croconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of croconic acid, designed for researchers, scientists, and drug development professionals. The procedures outlined are based on standard laboratory practices for acidic waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. This compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[4]

  • Eye Protection: Use safety goggles and a face shield.[1][4]

  • Lab Coat: A lab coat is mandatory to protect from spills.[4]

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably inside a chemical fume hood.[1][4]

Spill Management:

  • Minor Spills: For small dry spills, immediately clean up by sweeping or shoveling the material into a clean, dry, and properly labeled container for disposal.[1][2] Avoid generating dust.[2]

  • Major Spills: Alert personnel in the area and, if necessary, emergency responders.[2] Prevent the spill from entering drains or water courses.[2]

  • General Cleanup: After mechanical removal, wash the affected area with plenty of water.[2]

This compound Disposal Protocol

This protocol is intended for small quantities of this compound waste typically generated in a laboratory setting. The primary method for treating acidic waste is through neutralization to a neutral pH range before final disposal.[4][5] Do not dispose of untreated this compound directly down the drain.[1]

Methodology:

  • Dilution (CRITICAL STEP):

    • In a large, appropriate container (e.g., a borosilicate glass beaker), place a large volume of cold water. A 1:10 acid-to-water ratio is a common guideline.[4]

    • Slowly and carefully add the this compound waste to the cold water with constant stirring.

    • NEVER add water to acid. This can cause a violent exothermic reaction.

  • Neutralization:

    • Continue to stir the diluted this compound solution.

    • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃), in small increments.[4][6] Using a weak base prevents a violent reaction and controls the generation of heat and carbon dioxide gas.[4]

  • pH Monitoring:

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter.[4]

    • Continue adding the weak base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater regulations.[4][6]

  • Final Disposal:

    • Once the solution is confirmed to be neutralized and does not contain other hazardous components (e.g., heavy metals), it can typically be disposed of down the sanitary sewer with a copious amount of water.[4][5] A flush of at least 20 parts water for every one part of neutralized solution is recommended.[4]

    • If institutional or local regulations prohibit drain disposal, or if the waste contains other regulated substances, collect the neutralized solution in a properly labeled waste container for pickup by a certified hazardous waste disposal service.[3][4]

Quantitative Disposal Parameters

The following table summarizes key quantitative data for the neutralization procedure.

ParameterGuidelineRationale
Initial Dilution Ratio 1 part acid to 10 parts cold waterTo dissipate heat generated during neutralization.[4]
Neutralizing Agents Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases provide a more controlled and safer reaction.[4][5]
Target pH Range 6.0 - 8.0Ensures the waste is neutral before drain disposal, compliant with most wastewater regulations.[4]
Post-Neutralization Flush >20 parts water to 1 part neutralized solutionTo further dilute the solution and ensure it is safely flushed through the plumbing system.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

CroconicAcidDisposal cluster_prep Preparation & Safety cluster_procedure Neutralization Procedure cluster_decision Verification cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilute 1. Dilute Acid (Slowly add acid to 10 parts water) fume_hood->dilute neutralize 2. Neutralize (Slowly add weak base, e.g., NaHCO₃) dilute->neutralize monitor 3. Monitor pH (Use pH meter or paper) neutralize->monitor check_ph Is pH between 6.0 and 8.0? monitor->check_ph check_ph->neutralize No, add more base check_regulations Consult Local Regulations check_ph->check_regulations Yes drain Dispose Down Drain with >20 parts water haz_waste Collect for Hazardous Waste Pickup check_regulations->drain Permitted check_regulations->haz_waste Prohibited or Contains Other Hazards

Caption: Workflow for the safe neutralization and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Croconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Croconic acid, ensuring the well-being of personnel and the integrity of your work.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational protocol is crucial when working with this compound. The following step-by-step procedures are designed to minimize risk and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Ensure the container is tightly closed and clearly labeled.[1][2]

  • An eyewash station and safety shower should be readily accessible in the storage and handling areas.[1][3]

2. Engineering Controls:

  • Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][4]

  • For procedures that may generate dust, use a glove box or similar containment system.

3. Personal Protective Equipment (PPE):

  • Always wear the appropriate PPE when handling this compound. This is the last line of defense against exposure.

  • Refer to the table below for specific PPE recommendations.

4. Handling and Use:

  • Avoid all personal contact with this compound, including inhalation of dust.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • After handling, wash hands thoroughly with soap and water.[4]

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert your supervisor and safety officer.

  • Follow the appropriate spill cleanup procedure based on the size of the spill (see diagram below).

6. Disposal Plan:

  • All this compound waste, including contaminated materials such as filter paper, gloves, and disposable labware, must be treated as hazardous chemical waste.

  • Collect waste in a designated, clearly labeled, and sealed container.

  • Do not mix this compound waste with other waste streams, especially incompatible materials.

  • Disposal must be conducted through a licensed hazardous waste management company.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Quantitative Data Summary: Personal Protective Equipment

While specific occupational exposure limits for this compound have not been established by all regulatory bodies, a conservative approach to personal protection is essential.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for larger quantities or when there is a splash hazard.Protects against eye irritation and serious eye damage from dust or splashes.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[4] Inspect gloves for degradation before and during use.Prevents skin contact, which can cause skin irritation.[2][5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or significant exposure risk, consider overalls or a PVC apron.[4]Minimizes skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if engineering controls are insufficient, if dust is generated, or if irritation is experienced.[5][6] This may include a full-face respirator or a powered, positive-flow apparatus.[4]Protects against respiratory irritation that may be caused by inhaling dust.[2][5]

Experimental Protocols: Emergency First Aid

In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[4] Wash the affected skin area with soap and plenty of running water.[1][4] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the individual from the contaminated area to fresh air.[1][4] If the person is not breathing, provide artificial respiration.[1][4] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Mandatory Visualization: this compound Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill in the laboratory. Adhering to this structured procedure will help ensure a safe and effective cleanup.

SpillResponse cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Alert_Minor Alert personnel in immediate area Assess->Alert_Minor Minor Spill Evacuate Evacuate the area immediately Assess->Evacuate Major Spill PPE_Minor Don appropriate PPE (gloves, goggles, lab coat, respirator if dusty) Alert_Minor->PPE_Minor Cleanup_Minor Clean up with dry methods (avoid generating dust). Use absorbent pads for wet spills. PPE_Minor->Cleanup_Minor Collect_Minor Place spilled material in a labeled, sealable waste container Cleanup_Minor->Collect_Minor Decontaminate_Minor Decontaminate spill area and equipment Collect_Minor->Decontaminate_Minor End Spill Response Complete Decontaminate_Minor->End Alert_Major Alert supervisor and emergency services/ safety officer Evacuate->Alert_Major Secure Secure the area and prevent entry Alert_Major->Secure Await Await arrival of trained emergency personnel Secure->Await Await->End

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.